molecular formula C6H3BrClN3 B1276520 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 22276-95-5

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1276520
CAS No.: 22276-95-5
M. Wt: 232.46 g/mol
InChI Key: OXLMTRZWMHIZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C6H3BrClN3 and its molecular weight is 232.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103801. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLMTRZWMHIZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418939
Record name 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22276-95-5
Record name 22276-95-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103801
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 22276-95-5

A versatile bicyclic heteroaromatic intermediate, 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, serves as a pivotal building block in the synthesis of a diverse range of biologically active compounds. Its unique structural features, particularly the presence of two distinct halogen atoms on the 7-deazapurine core, offer medicinal chemists a powerful scaffold for the development of novel therapeutics, most notably kinase inhibitors for oncology and antiviral agents.

This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound, with a focus on experimental protocols and its role in drug discovery.

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 22276-95-5[1]
Molecular Formula C₆H₃BrClN₃[2][3]
Molecular Weight 232.47 g/mol [2]
Melting Point 221-225 °C[2]
Boiling Point 384.3 °C at 760 mmHg[2]
Appearance Light-colored to off-white crystalline solid[4]
Solubility Slightly soluble in water. Soluble in organic solvents such as DMSO, DMF, and ethanol.[1][2][4]
Density 2.0±0.1 g/cm³[2]

Spectral data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive collection of spectra is beyond the scope of this guide, references to publicly available spectral data are provided.

Spectral DataAvailability
¹H NMR Available[5]
¹³C NMR Available
Mass Spectrometry (MS) Available
Infrared (IR) Available

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. A common and efficient method involves the use of N-bromosuccinimide (NBS) as the brominating agent.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-bromosuccinimide (NBS)

  • Chloroform

Procedure:

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in chloroform.

  • Add N-bromosuccinimide (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 1 hour.[1][2]

  • Cool the mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Dry the solid under reduced pressure to yield this compound.[1]

The reactivity of this compound is characterized by the differential reactivity of its two halogen substituents. The bromine atom at the 5-position is more susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine atom at the 4-position is more prone to nucleophilic aromatic substitution. This orthogonal reactivity allows for the sequential and regioselective introduction of various substituents, making it a highly valuable intermediate in combinatorial chemistry and drug discovery.

Applications in Drug Discovery and Medicinal Chemistry

The 7-deazapurine scaffold of this compound is a well-established pharmacophore found in numerous biologically active molecules. Its structural similarity to adenine allows it to serve as a hinge-binding motif for many protein kinases, making it a cornerstone for the development of kinase inhibitors.

Derivatives of this compound have shown potent inhibitory activity against a range of kinases, including Monopolar spindle kinase 1 (Mps1) and Focal Adhesion Kinase (FAK), which are implicated in various cancers.[6][7] Furthermore, its derivatives have been investigated as antiviral agents, particularly against the Zika virus, and as inhibitors of p21-activated kinase 4 (PAK4).[8][9]

The general workflow for utilizing this intermediate in the synthesis of kinase inhibitors often involves a Suzuki coupling at the C5 position followed by a Buchwald-Hartwig amination or other nucleophilic substitution at the C4 position.

G cluster_0 Synthetic Strategy for Kinase Inhibitor Synthesis A 5-Bromo-4-chloro-7H- pyrrolo[2,3-d]pyrimidine B Suzuki Coupling (Arylboronic acid, Pd catalyst) A->B C 4-Chloro-5-aryl-7H- pyrrolo[2,3-d]pyrimidine B->C D Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) C->D E 4-Amino-5-aryl-7H- pyrrolo[2,3-d]pyrimidine (Kinase Inhibitor) D->E

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene)

  • Water (if using a biphasic system)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • If a biphasic system was used, separate the layers. If not, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established mechanism.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B C R¹-Pd(II)L₂(X) B->C R¹-X D Transmetalation C->D E R¹-Pd(II)L₂(R²) D->E R²-B(OR)₂ E->A F Reductive Elimination E->F G R¹-R² F->G

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of the 4-chloro position of a 5-substituted-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 5-Substituted-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Amine (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, phosphine ligand, and base.

  • Add the 5-substituted-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction (e.g., with saturated aqueous NH₄Cl if a strong base was used) and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate.

  • Purify the product by column chromatography.

The catalytic cycle for the Buchwald-Hartwig amination is a fundamental process in C-N bond formation.

G cluster_0 Buchwald-Hartwig Amination Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)L₂(X) B->C Ar-X D Amine Coordination C->D E [Ar-Pd(II)L₂(X)(HNR¹R²)] D->E HNR¹R² F Deprotonation (Base) E->F G Ar-Pd(II)L₂(NR¹R²) F->G G->A H Reductive Elimination G->H I Ar-NR¹R² H->I

Caption: Generalized Buchwald-Hartwig amination cycle.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. Its well-defined reactivity and structural similarity to endogenous purines make it an invaluable tool for researchers and scientists in the field of drug development. A thorough understanding of its properties and reaction conditions is paramount for its effective utilization in the creation of novel and potent molecular entities.

References

An In-depth Technical Guide to 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to its structural similarity to purine, the pyrrolo[2,3-d]pyrimidine scaffold is a crucial building block for the synthesis of various targeted therapeutics, most notably kinase inhibitors. This document details the physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it elucidates its critical role as a versatile intermediate in the development of potent and selective kinase inhibitors, particularly those targeting the Janus kinase (JAK) family.

Physicochemical Properties

This compound is a halogenated derivative of the 7-deazapurine core. The presence of bromine and chlorine atoms at strategic positions provides reactive handles for a variety of chemical transformations, making it a valuable precursor in organic synthesis.

PropertyValueReference
Molecular Formula C₆H₃BrClN₃[1]
Molecular Weight 232.47 g/mol [1]
Appearance Off-white solid[1]
Melting Point 221-225 °C[1]
Boiling Point 384.3 °C at 760 mmHg[1]
Water Solubility Slightly soluble in water[1]
CAS Number 22276-95-5[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through the bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Several methods have been reported, with variations in reagents and reaction conditions.

Detailed Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol describes a common and effective method for the synthesis of this compound.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

Procedure:

  • In a suitable reaction vessel, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 30 g, 0.2 mol) in chloroform (e.g., 75 mL).[2]

  • To this solution, add N-bromosuccinimide (e.g., 3.5 g, 0.02 mol) portion-wise, while monitoring the reaction temperature.[2]

  • Heat the resulting mixture to reflux and maintain for approximately 1 hour.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the collected solid with a suitable solvent (e.g., cold chloroform) to remove any unreacted starting materials or soluble impurities.

  • Dry the purified this compound under reduced pressure to obtain the final product.[2]

Purification: For many applications, the product obtained after filtration and washing is of sufficient purity. However, if further purification is required, recrystallization from a suitable solvent system or column chromatography on silica gel can be employed.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is used to confirm the presence and chemical environment of the protons in the molecule.

    • ¹³C NMR spectroscopy provides information about the carbon framework of the compound.[3]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Role in Kinase Inhibitor Drug Discovery

The pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purine and serves as a core structural motif in numerous kinase inhibitors.[4] this compound is a key intermediate in the synthesis of these inhibitors due to the differential reactivity of its halogen substituents. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains. The bromine atom at the C5 position can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further diversity.

This strategic functionalization is central to the development of selective and potent inhibitors for various kinase families, including:

  • Janus Kinases (JAKs): The pyrrolo[2,3-d]pyrimidine core is a hallmark of several approved and investigational JAK inhibitors used in the treatment of autoimmune diseases and myeloproliferative neoplasms.[5][6][7]

  • Epidermal Growth Factor Receptor (EGFR) Kinase: Derivatives of this scaffold have been explored as inhibitors of EGFR, a key target in cancer therapy.

  • Other Kinases: The versatility of the this compound intermediate allows for its use in developing inhibitors for a wide range of other kinases implicated in various diseases.[8]

Below is a workflow diagram illustrating the role of this compound in the synthesis of a generic kinase inhibitor.

G A This compound B Nucleophilic Aromatic Substitution (e.g., with an amine) A->B C Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->C D Intermediate A (C4-Substituted) B->D F Final Kinase Inhibitor B->F E Intermediate B (C5-Substituted) C->E C->F D->C E->B G Biological Screening (Kinase Assays, Cell-based Assays) F->G H Lead Optimization G->H H->F Structure-Activity Relationship (SAR)

Caption: Workflow for Kinase Inhibitor Synthesis.

Signaling Pathway Context: The JAK-STAT Pathway

While this compound itself is a synthetic intermediate and does not directly interact with signaling pathways, the kinase inhibitors derived from it often target critical cellular signaling cascades. A prominent example is the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.

The JAK-STAT pathway is a crucial signaling cascade involved in immunity, cell growth, and differentiation. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. JAK inhibitors, synthesized using the pyrrolo[2,3-d]pyrimidine scaffold, block the activity of JAK enzymes, thereby inhibiting the downstream signaling of STAT proteins and mitigating the pathological effects.

The diagram below provides a simplified representation of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer dimerization DNA DNA STAT_dimer->DNA translocates to nucleus JAK_Inhibitor JAK Inhibitor (derived from pyrrolo[2,3-d]pyrimidine) JAK_Inhibitor->JAK inhibits GeneExpression Gene Expression DNA->GeneExpression regulates Cytokine Cytokine Cytokine->CytokineReceptor

Caption: JAK-STAT Signaling Pathway Inhibition.

Conclusion

This compound is a fundamentally important building block in modern drug discovery. Its versatile chemistry and privileged scaffold structure have enabled the synthesis of a multitude of potent and selective kinase inhibitors. This technical guide has provided a detailed overview of its properties, synthesis, and critical role in the development of targeted therapies, offering valuable insights for researchers and professionals in the pharmaceutical sciences. The continued exploration of derivatives from this intermediate holds significant promise for the discovery of novel therapeutics for a range of human diseases.

References

A Technical Guide to the Physical Properties of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules, most notably as a key intermediate for a new generation of kinase inhibitors.[1] A thorough understanding of its physical properties is essential for its effective use in synthesis, process development, and quality control. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, details generalized experimental protocols for their determination, and illustrates its pivotal role in synthetic pathways.

Core Physical Properties

The physical properties of this compound have been reported in various chemical databases and supplier specifications. This section summarizes the key quantitative data in a structured format for clarity and ease of comparison.

PropertyValueSource(s)
Molecular Formula C₆H₃BrClN₃[2]
Molecular Weight 232.47 g/mol [2]
Appearance Off-white to light yellow crystalline solid
Melting Point 221-225 °C[2]
Boiling Point 384.3 °C at 760 mmHg (Predicted)[2]
Density 2.0±0.1 g/cm³ (Predicted)[2]
Solubility Slightly soluble in water.[1][2]
CAS Number 22276-95-5[2]

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

  • Allow the apparatus to cool below the approximate melting point.

  • Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[3][4] A sharp melting range (typically 1-2 °C) is indicative of high purity.

Solubility Determination (Qualitative)

Understanding the solubility of a compound is crucial for reaction setup, purification, and formulation.

Apparatus:

  • Small test tubes

  • Vortex mixer or glass stirring rods

  • Spatula or balance for measuring solute

  • Graduated cylinders or pipettes for measuring solvent

Procedure:

  • Place a small, measured amount (e.g., 10 mg) of this compound into a series of test tubes.

  • To each test tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane, ethyl acetate).

  • Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).[5][6]

  • Visually inspect the mixture to determine if the solid has completely dissolved.

  • Classify the solubility as soluble, partially soluble, or insoluble. For more quantitative analysis, the undissolved solid can be filtered, dried, and weighed.

Role in Synthetic Pathways

This compound is a versatile intermediate in the synthesis of various kinase inhibitors. Its structure allows for sequential and site-selective modifications, making it a valuable scaffold in drug discovery. The following diagram illustrates a generalized synthetic pathway where this compound is a key precursor.

G Generalized Synthetic Pathway of Kinase Inhibitors cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Functionalization cluster_3 Final Product A 4-chloro-7H-pyrrolo[2,3-d]pyrimidine B This compound A->B Bromination (e.g., NBS) C Suzuki or Stille Coupling (Aryl or Heteroaryl Group Introduction) B->C C5 Position D Nucleophilic Aromatic Substitution (Amine Introduction) B->D C4 Position C->D E Kinase Inhibitor D->E

Synthetic route to kinase inhibitors.

This workflow highlights the strategic bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to yield the title compound. The bromine and chlorine atoms at the C5 and C4 positions, respectively, offer orthogonal reactivity for subsequent cross-coupling and nucleophilic substitution reactions, enabling the synthesis of a diverse library of potential kinase inhibitors.

References

An In-depth Technical Guide to the ¹H NMR Data of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a significant intermediate in the synthesis of pharmaceuticals.[1] The document presents quantitative spectral data, a comprehensive experimental protocol for its acquisition, and a logical workflow for the synthesis and characterization of the compound.

¹H NMR Spectral Data

The proton NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The data reveals three distinct signals corresponding to the three protons in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.98Broad Singlet (br. s)1HN-H (Pyrrole)
8.63Singlet (s)1HC2-H (Pyrimidine)
7.96Singlet (s)1HC6-H (Pyrrole)
Data sourced from ¹H NMR spectrum recorded in DMSO-d₆ at 400 MHz.[2]

Experimental Protocols

Synthesis of this compound[1]
  • Dissolution : 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (30 g, 0.02 mol) is dissolved in chloroform (75 mL).

  • Bromination : N-bromosuccinimide (3.5 g, 0.02 mol) is added to the solution.

  • Reaction : The resulting mixture is refluxed for one hour.

  • Isolation : After cooling to room temperature, the precipitate is collected by filtration.

  • Drying : The collected solid is dried under reduced pressure to yield the final product, this compound.[1]

¹H NMR Data Acquisition

The following protocol outlines the methodology for obtaining the ¹H NMR spectrum.

  • Sample Preparation : Approximately 5-10 mg of the synthesized this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solvent contains a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation : The spectrum is recorded on a 400 MHz NMR spectrometer.[2]

  • Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment is used.

    • Temperature : The experiment is conducted at ambient probe temperature (approximately 298 K).

    • Spectral Width : A spectral width of approximately 16 ppm is set to ensure all signals are captured.

    • Acquisition Time : An acquisition time of around 3-4 seconds is employed.

    • Relaxation Delay : A relaxation delay of 1-2 seconds is used between scans.

    • Number of Scans : Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.

  • Data Processing : The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed to obtain the final spectrum. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ or the internal TMS standard.

Workflow Visualization

The following diagram illustrates the logical workflow from the synthesis of the target compound to its structural confirmation via NMR spectroscopy.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage start Reactants: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine + N-bromosuccinimide reaction Reflux in Chloroform (1h) start->reaction Step 1 workup Cooling & Filtration reaction->workup Step 2 product Isolated Product: This compound workup->product Step 3 sample_prep Sample Preparation: Dissolve in DMSO-d6 product->sample_prep Characterization nmr_acq 1H NMR Data Acquisition (400 MHz Spectrometer) sample_prep->nmr_acq data_proc Data Processing: Fourier Transform, Phasing, Baseline Correction nmr_acq->data_proc result Final Spectrum & Data Table data_proc->result

Caption: Workflow from Synthesis to NMR Characterization.

References

In-Depth Technical Guide: 13C NMR Characterization of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical structure, a plausible synthetic pathway, and detailed experimental protocols for acquiring 13C NMR spectra.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₆H₃BrClN₃. It serves as a crucial building block in the development of kinase inhibitors and other therapeutic agents.[1]

Structure:

Synthesis Pathway

The synthesis of this compound is typically achieved through the bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. A common and efficient method involves the use of N-Bromosuccinimide (NBS) as the brominating agent.[2]

Synthesis of this compound cluster_reactants Reactants cluster_product Product 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine This compound This compound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine->this compound Bromination NBS N-Bromosuccinimide (NBS) NBS->this compound

Caption: Synthetic pathway for this compound.

13C NMR Spectral Data

The table below summarizes the 13C NMR chemical shifts for 5-bromo-4-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine, which can be used as a reference for the target compound.[3]

Carbon AtomChemical Shift (δ, ppm) in 5-bromo-4-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine
C4152.2
C6151.0
C2150.1
C5a128.7
C7a115.0
C587.5
CH₂ (ethyl)40.4
CH₃ (ethyl)15.5

Experimental Protocol for 13C NMR Spectroscopy

The following provides a general methodology for the acquisition of a 13C NMR spectrum for this compound.

Sample Preparation
  • Dissolution: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent should be based on the solubility of the compound and its compatibility with NMR analysis.

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Volume Adjustment: Adjust the final volume of the solution in the NMR tube to approximately 0.5-0.7 mL.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps in setting up an NMR spectrometer for 13C NMR data acquisition.

13C NMR Experimental Workflow cluster_setup Spectrometer Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Insert Sample B Lock on Deuterated Solvent A->B C Shim for Homogeneity B->C D Tune and Match Probe C->D E Set 13C Acquisition Parameters D->E F Acquire Proton-Decoupled Spectrum E->F G Apply Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectrum (TMS or Solvent) H->I J Peak Picking and Integration I->J

Caption: General workflow for 13C NMR data acquisition and processing.

Recommended Spectrometer Parameters
ParameterRecommended Value
Spectrometer Frequency100-150 MHz for ¹³C
Pulse ProgramStandard ¹³C{¹H} inverse-gated decoupling
Acquisition Time1-2 seconds
Relaxation Delay (d1)2-5 seconds
Number of Scans1024-4096 (or more, depending on sample concentration)
Spectral Width0-200 ppm
Temperature298 K

Data Processing and Interpretation

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate peak integration and chemical shift determination.

  • Referencing: The chemical shifts are referenced to the solvent peak or an internal standard such as Tetramethylsilane (TMS) at 0.00 ppm.

  • Peak Assignment: The peaks in the spectrum are assigned to the corresponding carbon atoms in the molecule based on their chemical shifts, multiplicities (if not decoupled), and comparison with data from similar structures. Advanced 2D NMR techniques such as HSQC and HMBC can be employed for unambiguous assignments.[4]

References

Mass Spectrometry of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrrolo[2,3-d]pyrimidine core, it serves as a crucial building block for the synthesis of various bioactive molecules, including kinase inhibitors and antiviral agents. Mass spectrometry is an indispensable analytical technique for the characterization of such compounds, providing vital information on molecular weight, elemental composition, and structural features through fragmentation analysis.

This technical guide provides an overview of the expected mass spectrometric behavior of this compound, including key physicochemical properties and a generalized experimental workflow for its analysis. Due to the limited availability of specific experimental mass spectra for this compound in publicly accessible literature, this guide is based on established principles of mass spectrometry for halogenated heterocyclic compounds.

Molecular Properties and Isotopic Distribution

A fundamental aspect of the mass spectrometry of this compound is its distinct isotopic pattern arising from the presence of chlorine and bromine.

PropertyValue
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.47 g/mol
Exact Mass 230.919876 u

The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with natural abundances of approximately 50.7% and 49.3%, respectively) and chlorine (isotopes ³⁵Cl and ³⁷Cl with natural abundances of approximately 75.8% and 24.2%, respectively) results in a characteristic isotopic cluster for the molecular ion peak. This pattern is a key signature for identifying the compound in a mass spectrum. The expected relative intensities of the major isotopic peaks for the molecular ion [M]⁺ are approximately:

Isotope Compositionm/z (approx.)Relative Intensity (approx.)
⁷⁹Br, ³⁵Cl231100%
⁸¹Br, ³⁵Cl23397%
⁷⁹Br, ³⁷Cl23332%
⁸¹Br, ³⁷Cl23531%

Note: The overlapping peaks at m/z 233 will sum in intensity.

Experimental Workflow for Mass Spectrometry Analysis

A generalized workflow for the mass spectrometric analysis of this compound is depicted below. This workflow is applicable to various mass spectrometry techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

MassSpecWorkflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing and Interpretation Sample Solid Sample of This compound Dissolution Dissolution in Appropriate Solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Introduction Sample Introduction (e.g., LC, GC, Direct Infusion) Dilution->Introduction Ionization Ionization (e.g., ESI, APCI, EI) Introduction->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF, Orbitrap) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition System Detector->DataAcquisition SpectrumGeneration Mass Spectrum Generation (Intensity vs. m/z) DataAcquisition->SpectrumGeneration DataAnalysis Data Analysis (Molecular Ion, Isotopic Pattern, Fragmentation) SpectrumGeneration->DataAnalysis

Generalized workflow for mass spectrometry analysis.
Experimental Protocols

1. Sample Preparation:

  • Solvent Selection: this compound is sparingly soluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols. For LC-MS analysis, a solvent system compatible with the mobile phase, such as methanol or acetonitrile, is recommended.

  • Concentration: Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent and dilute it to a working concentration (e.g., 1-10 µg/mL) with the initial mobile phase composition.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Chromatography: Reversed-phase chromatography using a C18 column is a common choice. A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation, is typically employed.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be effective due to the presence of basic nitrogen atoms in the pyrimidine and pyrrole rings, which can be readily protonated to form the [M+H]⁺ ion. Atmospheric pressure chemical ionization (APCI) could also be a viable alternative.

  • Mass Analysis: High-resolution mass spectrometry (HRMS) using instruments like Time-of-Flight (TOF) or Orbitrap analyzers is highly recommended. This allows for accurate mass measurements to confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): To study fragmentation, collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺) can be performed. This involves isolating the precursor ion and subjecting it to collisions with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

Predicted Fragmentation Pathways

While specific experimental data is not available, the fragmentation of the protonated molecule of this compound ([C₆H₄BrClN₃]⁺, m/z 232) in a tandem mass spectrometer can be predicted based on the known fragmentation of similar heterocyclic structures.

FragmentationPathway cluster_frags Potential Fragment Ions Parent [M+H]⁺ m/z 232/234/236 Frag1 Loss of Cl [M+H-Cl]⁺ m/z 197/199 Parent->Frag1 - Cl• Frag2 Loss of Br [M+H-Br]⁺ m/z 153/155 Parent->Frag2 - Br• Frag3 Loss of HCN from pyrrole ring Parent->Frag3 - HCN Frag4 Loss of HCl Parent->Frag4 - HCl Frag5 Loss of HBr Parent->Frag5 - HBr

Predicted fragmentation pathways for [M+H]⁺.

Key Predicted Fragmentations:

  • Loss of Halogen Radical: The most straightforward fragmentation pathways would involve the loss of a chlorine radical (Cl•) or a bromine radical (Br•) from the molecular ion, leading to fragment ions at [M-Cl]⁺ and [M-Br]⁺.

  • Loss of Neutral Molecules: The pyrrolo[2,3-d]pyrimidine core is relatively stable. However, fragmentation could occur through the loss of small neutral molecules such as hydrogen cyanide (HCN) from the pyrrole ring or the pyrimidine ring.

  • Loss of Hydrogen Halides: The elimination of hydrogen chloride (HCl) or hydrogen bromide (HBr) is also a possible fragmentation pathway.

Data Presentation and Interpretation

The acquired mass spectrum should be analyzed for the following key features:

  • Molecular Ion Cluster: The presence of the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom is the primary confirmation of the compound's identity.

  • Accurate Mass: High-resolution mass spectrometry should provide a mass measurement with high accuracy (typically <5 ppm error), which can be used to confirm the elemental formula C₆H₃BrClN₃.

  • Fragment Ions: The m/z values of the fragment ions obtained from MS/MS analysis should be used to deduce the fragmentation pathways and confirm the structure of the molecule.

Conclusion

The mass spectrometry analysis of this compound relies on the interpretation of its unique isotopic signature and the fragmentation patterns of its heterocyclic core. While specific, publicly available experimental data is scarce, a systematic approach using high-resolution mass spectrometry and tandem mass spectrometry, as outlined in this guide, provides a robust framework for the unambiguous identification and structural characterization of this important pharmaceutical intermediate. This information is critical for ensuring the quality and purity of the compound in research and drug development settings.

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine solubility in DMF

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Solubility in DMF and Biological Context

This technical guide provides a detailed overview of the solubility of this compound in N,N-Dimethylformamide (DMF), alongside experimental protocols for solubility determination and the broader context of its application in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Solubility Profile in DMF

Table 1: Qualitative Solubility and Related Data

CompoundSolventSolubilityNotes
This compoundDMFSoluble (Qualitative)Used as a solvent in synthetic procedures for related compounds, suggesting good solubility.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineDMFSolubleStated to be soluble in organic solvents including DMF.[1]
This compoundWaterSlightly soluble[2]

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound in DMF, a standardized experimental protocol can be employed. The following methodology is a generalized procedure based on established techniques for thermodynamic solubility assessment[3].

Objective: To determine the equilibrium solubility of this compound in DMF at a specified temperature.

Materials:

  • This compound (solid)

  • N,N-Dimethylformamide (DMF), analytical grade

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present.

    • Add a known volume of DMF to each vial.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in DMF.

    • Dilute the collected supernatant with DMF to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples and the standard solutions using HPLC with UV detection at a wavelength where the compound exhibits maximum absorbance.

    • Determine the concentration of the dissolved compound in the supernatant by comparing its peak area to the calibration curve.

  • Calculation:

    • The solubility is calculated from the concentration of the saturated solution, taking into account any dilution factors. The result is typically expressed in mg/mL or mol/L.

Role in Kinase Inhibition and Signaling Pathways

The 7H-pyrrolo[2,3-d]pyrimidine core structure is a "privileged scaffold" in medicinal chemistry, frequently found in potent kinase inhibitors[4]. These compounds are instrumental in the development of targeted therapies for a variety of diseases, including cancer and inflammatory disorders[4]. While this compound is a key intermediate for the synthesis of these active molecules, the broader class of pyrrolo[2,3-d]pyrimidine derivatives has been shown to inhibit various kinases, thereby modulating critical cellular signaling pathways[5][6].

Derivatives of this scaffold are known to act as inhibitors of Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and other kinases involved in signal transduction[4]. For instance, they can interfere with the STAT6 signaling pathway, which is crucial for the Th2 immune response, making them potential therapeutics for allergic conditions[7].

Below is a conceptual diagram illustrating the general mechanism of action for a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Kinase Receptor->Kinase 2. Kinase Activation Substrate Substrate Protein Kinase->Substrate 3. Phosphorylation PhosphoSubstrate Phosphorylated Substrate Transcription Gene Transcription PhosphoSubstrate->Transcription 4. Signal Transduction Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->Kinase Inhibition Signal External Signal Signal->Receptor 1. Ligand Binding

Caption: General mechanism of kinase inhibition by a pyrrolo[2,3-d]pyrimidine derivative.

Synthesis and Logical Workflow

This compound serves as a crucial building block in the synthesis of more complex, biologically active molecules. The workflow for its utilization in drug discovery often follows a structured path from initial synthesis to the generation of diverse chemical libraries for screening.

Synthesis_Workflow A Starting Materials (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) B Bromination (e.g., with NBS) A->B C This compound (Key Intermediate) B->C D Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) C->D E Library of Pyrrolo[2,3-d]pyrimidine Derivatives D->E F Biological Screening (e.g., Kinase Assays) E->F G Lead Compound Identification F->G

Caption: Synthetic workflow utilizing this compound.

References

The Solubility Profile of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in Dimethyl Sulfoxide (DMSO): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethyl sulfoxide (DMSO), a crucial parameter for its application in drug discovery and development. Due to its role as a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors, understanding its solubility characteristics is paramount for accurate and reproducible experimental outcomes.

Core Topic: Solubility in DMSO

Quantitative Solubility Data

Precise quantitative solubility values are best determined empirically. The following table summarizes the available qualitative data and provides a template for recording experimentally determined values.

CompoundSolventTemperatureSolubilityMethod of Determination
This compoundDMSOAmbientData not availableExperimental
4-chloro-7H-pyrrolo[2,3-d]pyrimidineDMSOAmbientSoluble[3]Not specified
This compoundWaterAmbientSlightly soluble[4][5]Not specified

Experimental Protocol for Determining Maximum Solubility in DMSO

To ascertain the precise solubility of this compound in DMSO, the following experimental protocol, adapted from standard laboratory methods, is recommended.[1][6]

Materials:
  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • High-speed microcentrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

Procedure:
  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 2-3 minutes to promote dissolution.[1]

    • If the compound dissolves completely, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a solid precipitate is observed.[1]

  • Equilibration:

    • Incubate the supersaturated solution at a constant temperature (e.g., room temperature, 25°C) for 24 hours to ensure equilibrium is reached.

    • Gently mix the solution periodically during this incubation period.[1]

  • Separation of Undissolved Solid:

    • Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[1]

  • Determination of Solute Concentration:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant in a suitable solvent for the chosen analytical method.

    • Determine the concentration of the compound in the diluted samples using a validated analytical method such as HPLC or UV-Visible Spectroscopy.

    • Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.[1]

Visualization of Experimental Workflow and Biological Context

The following diagrams illustrate the experimental workflow for solubility determination and the role of pyrrolo[2,3-d]pyrimidine derivatives in a key signaling pathway.

G cluster_workflow Solubility Determination Workflow A Prepare Supersaturated Solution (Compound + DMSO) B Equilibrate for 24 hours (Constant Temperature) A->B C Centrifuge to Pellet Undissolved Solid B->C D Collect Supernatant C->D E Analyze Concentration (e.g., HPLC, UV-Vis) D->E F Calculate Maximum Solubility E->F

Caption: Workflow for determining the maximum solubility of a compound in DMSO.

Derivatives of this compound are frequently developed as kinase inhibitors.[7][8] These inhibitors often target signaling pathways implicated in cancer cell proliferation and survival, such as the p21-activated kinase 4 (PAK4) pathway.[9][10]

G cluster_pathway Simplified Kinase Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PAK4 PAK4 Receptor->PAK4 activates Downstream Downstream Signaling (e.g., Proliferation, Survival) PAK4->Downstream promotes Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->PAK4 inhibits

Caption: Inhibition of the PAK4 signaling pathway by a pyrrolo[2,3-d]pyrimidine derivative.

References

Chemical reactivity of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactivity of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of 7-deazapurine, it serves as a crucial building block for a wide array of biologically active molecules, including kinase inhibitors used in therapeutic treatments.[1][2] Its structure features a fused pyrrole and pyrimidine ring system, offering multiple distinct reaction sites that allow for selective functionalization. The primary points of reactivity are the electrophilic carbon centers at C4 (bound to chlorine) and C5 (bound to bromine), as well as the nucleophilic N7-H of the pyrrole ring. This guide provides a detailed overview of its chemical reactivity, focusing on key transformations that are instrumental in the synthesis of complex derivatives.

Core Reactivity Profile

The reactivity of this compound is dominated by the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond at the C5 position is generally more reactive than the carbon-chlorine bond at the C4 position, following the typical halide reactivity order of I > Br > Cl.[3][4] However, the C4-Cl bond is activated by the electron-deficient nature of the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SNAr).[5] This differential reactivity allows for a sequential and controlled functionalization strategy.

Reactivity_Profile cluster_core This compound cluster_reactions Reaction Types core_molecule C5_Coupling C5 Cross-Coupling (Suzuki, Sonogashira) core_molecule->C5_Coupling  C5-Br Bond C4_Substitution C4 Nucleophilic Substitution (SNAr) core_molecule->C4_Substitution C4-Cl Bond N7_Functionalization N7 Functionalization core_molecule->N7_Functionalization N7-H Bond

Caption: Key reactive sites on the this compound core.

Palladium-Catalyzed Cross-Coupling Reactions at C5

The C5-bromo position is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling the C5-bromo position with various aryl or heteroaryl boronic acids.[3] This reaction is fundamental for synthesizing biaryl structures commonly found in pharmaceutical agents.[3] Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[3]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst / Ligand Base Solvent Temperature (°C) Yield Reference
Pd(PPh₃)₄ K₃PO₄, K₂CO₃, or Cs₂CO₃ 1,4-Dioxane, THF, Toluene, or DMF 80-110 Good to Excellent [3][6]

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High |[7] |

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the C5 position and a terminal alkyne. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[4] The resulting 5-alkynyl derivatives are valuable intermediates for further synthetic transformations.[8]

Table 2: Representative Conditions for Sonogashira Coupling

Pd Catalyst Cu Co-catalyst Base Solvent Temperature (°C) Yield Reference
Pd(PPh₃)₄ CuI Amine Base (e.g., Et₃N) THF, DMF Room Temp to 80 Good [4][8]

| PdCl₂(PPh₃)₂ | CuI | Et₃N / DMF | 80 | Good |[8] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of C-N bonds by coupling the aryl halide with primary or secondary amines.[9] While less commonly reported specifically for the C5-bromo position of this exact substrate in the provided literature, the methodology is widely applicable to aryl bromides.[9][10] This reaction requires a palladium catalyst and a suitable phosphine ligand.[10]

Table 3: General Conditions for Buchwald-Hartwig Amination

Pd Source Ligand Base Solvent Temperature (°C) Reference

| Pd(OAc)₂ or Pd₂(dba)₃ | X-Phos, BINAP, dppf | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Room Temp to 110 |[9][11] |

Nucleophilic Aromatic Substitution (SNAr) at C4

The chlorine atom at the C4 position is activated towards nucleophilic attack due to the electron-withdrawing properties of the pyrimidine ring's nitrogen atoms.[5] This allows for its displacement by a variety of nucleophiles.

This reaction is a cornerstone for introducing diversity at the C4 position, often performed after an initial cross-coupling reaction at C5. Common nucleophiles include:

  • Amines: To synthesize 4-amino derivatives.

  • Alkoxides: To produce 4-alkoxy compounds.

  • Thiols: To generate 4-thioether derivatives.

Table 4: Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile Product Type General Conditions Reference
R-NH₂ (Amines) 4-Amino-pyrrolo[2,3-d]pyrimidines Heat in solvent like n-butanol or DMA [5]
R-OH / Base (Alkoxides) 4-Alkoxy-pyrrolo[2,3-d]pyrimidines NaH or other strong base in aprotic solvent [5]

| R-SH (Thiols) | 4-Thioether-pyrrolo[2,3-d]pyrimidines | Base (e.g., K₂CO₃) in polar aprotic solvent (e.g., DMF) |[5] |

Experimental Protocols & Workflows

The following sections provide generalized experimental methodologies for the key transformations discussed.

General Protocol for Suzuki-Miyaura Coupling at C5
  • Preparation: In an inert atmosphere glovebox or using Schlenk line techniques, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) in a reaction vessel.[3][6][7]

  • Solvent and Catalyst Addition: Add an anhydrous solvent (e.g., 1,4-dioxane/water mixture or dimethoxyethane).[3][7] Sparge the mixture with argon for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%).[3][7]

  • Reaction: Heat the mixture to the target temperature (typically 80-100 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.[7]

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.[3]

Suzuki_Workflow start Start prep 1. Combine Reactants (Pyrrolopyrimidine, Boronic Acid, Base) start->prep solvent 2. Add Solvent & Degas prep->solvent catalyst 3. Add Pd Catalyst solvent->catalyst react 4. Heat Reaction Mixture (e.g., 80-100°C) catalyst->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Work-up monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify end_node End purify->end_node

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Sequential Functionalization Strategy

The differential reactivity of the C5-Br and C4-Cl positions enables a powerful sequential functionalization strategy. A Suzuki or Sonogashira coupling can first be performed at the more reactive C5 position, followed by a nucleophilic aromatic substitution at the C4 position to generate highly complex and diverse molecular scaffolds.

Sequential_Functionalization start_mol 5-Bromo-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine step1 Step 1: C5 Suzuki Coupling start_mol->step1 intermediate 5-Aryl-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine step1->intermediate + R-B(OH)₂ (Pd Catalyst) step2 Step 2: C4 SNAr Reaction intermediate->step2 final_product 5-Aryl-4-(nucleophile)- 7H-pyrrolo[2,3-d]pyrimidine step2->final_product + Nucleophile (Nu-H)

Caption: Logical workflow for sequential C5 coupling and C4 substitution reactions.

General Protocol for Nucleophilic Aromatic Substitution at C4
  • Preparation: Dissolve the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine substrate (1.0 equiv.) in a suitable solvent (e.g., n-butanol, DMF, or DMSO).

  • Nucleophile Addition: Add the nucleophile (e.g., an amine, 1.5-3.0 equiv.). If the nucleophile is not basic, a non-nucleophilic base (e.g., DIPEA) may be added.

  • Reaction: Heat the reaction mixture (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the mixture and pour it into water or ice water to precipitate the product.[12] Filter the solid, wash with water, and dry. If no precipitate forms, extract the product with an appropriate organic solvent. The crude product can be further purified by recrystallization or column chromatography.

Conclusion

This compound is a highly versatile and valuable scaffold in synthetic chemistry. Its well-defined and differential reactivity at the C4-Cl and C5-Br positions allows for selective and sequential functionalization through a range of modern synthetic methods, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. This predictable reactivity profile makes it an indispensable tool for researchers and scientists in the design and synthesis of novel compounds for drug discovery and development.

References

Stability of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the synthesis of numerous compounds of pharmaceutical interest, including kinase inhibitors.[1] The chemical stability of this molecule, particularly under acidic conditions frequently encountered during synthesis, formulation, and in physiological environments, is of paramount importance. This technical guide provides an in-depth analysis of the potential degradation pathways of this compound under acidic stress, outlines detailed experimental protocols for stability assessment, and presents a framework for the systematic evaluation of its degradation profile. Due to the limited availability of specific quantitative stability data in public literature, this guide presents a general methodology and illustrative data.

Introduction to this compound

This compound belongs to the 7-deazapurine class of heterocyclic compounds.[2] This scaffold is a common feature in a variety of biologically active molecules due to its ability to mimic natural purines, allowing for interaction with biological targets such as kinases. The presence of reactive chloro and bromo substituents makes it a versatile building block for further chemical modifications. However, these reactive sites also represent potential liabilities in terms of chemical stability. The parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is known to be susceptible to decomposition in the presence of strong acids or alkalis.[3]

Predicted Stability and Degradation Pathways under Acidic Conditions

The primary anticipated degradation pathway for this compound under acidic conditions is the hydrolysis of the C4-chloro substituent. The electron-withdrawing nature of the pyrimidine ring and the adjacent pyrrole ring activates the C4 position for nucleophilic attack. In an acidic aqueous environment, water can act as a nucleophile, leading to the formation of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one. Studies on the related compound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have shown that acid-catalyzed reactions can lead to the formation of solvolysis side-products, which supports this predicted pathway.[4]

The C5-bromo substituent is generally more stable to hydrolysis than the C4-chloro group under acidic conditions. However, depending on the severity of the conditions (e.g., high acid concentration, elevated temperature), degradation of the pyrrole ring or other secondary reactions may occur.

Below is a DOT script visualizing the predicted primary degradation pathway.

G A This compound B Protonation of Pyrimidine Ring A->B H+ C Nucleophilic attack by H2O at C4 B->C D Loss of HCl C->D E 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (Primary Degradant) D->E

Caption: Predicted degradation pathway of this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[5][6] The following protocols are provided as a general framework and should be optimized for specific laboratory conditions and analytical instrumentation.

General Experimental Workflow

The workflow for a forced degradation study involves subjecting a solution of the compound to various stress conditions and analyzing the resulting mixture at specified time points.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare stock solution of This compound in a suitable organic solvent (e.g., Acetonitrile) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, RT) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (Solid state, 80°C) A->E F Photolytic Degradation (ICH Q1B conditions) A->F G Sample at time points (e.g., 0, 2, 4, 8, 24 hours) B->G C->G D->G E->G F->G H Quench reaction and dilute G->H I Analyze by Stability-Indicating HPLC-UV/MS method H->I J Quantify parent compound and degradation products I->J K Determine degradation kinetics J->K L Characterize major degradants (e.g., by LC-MS/MS, NMR) J->L

Caption: General workflow for a forced degradation study.

Detailed Protocol for Acidic Hydrolysis
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., HPLC-grade acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.

  • Stress Sample Preparation:

    • In a 10 mL volumetric flask, add 1 mL of the stock solution.

    • Add 5 mL of 0.1 M hydrochloric acid.

    • Keep the flask in a water bath maintained at 60°C.

  • Control Sample Preparation:

    • In a separate 10 mL volumetric flask, add 1 mL of the stock solution.

    • Add 5 mL of purified water.

    • Keep the flask under the same temperature conditions as the stress sample.

  • Time Points and Sampling:

    • Withdraw aliquots (e.g., 0.5 mL) from both the stress and control flasks at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching and Dilution:

    • Immediately neutralize the withdrawn aliquot with an equivalent volume of a suitable base (e.g., 0.1 M sodium hydroxide) to stop the degradation reaction.

    • Dilute the quenched sample with mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • HPLC-UV/MS Analysis:

    • Analyze the prepared samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.

    • Illustrative HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: Start with a low percentage of B, and gradually increase to elute all components.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection: UV at a suitable wavelength (e.g., 254 nm) and Mass Spectrometry for peak identification.

Data Presentation

Quantitative data from the stability studies should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Illustrative Stability Data for this compound under Acidic Stress (0.1 M HCl at 60°C)

Time (hours)Parent Compound Remaining (%)Degradant 1 (%) (5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one)Other Degradants (%)Mass Balance (%)
0100.00.00.0100.0
295.24.5< 0.199.7
490.88.90.299.9
882.117.20.599.8
2465.433.50.899.7

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

References

A Technical Guide to 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a halogenated derivative of 7-deazapurine, a class of heterocyclic compounds that are structural analogs of purines. This bifunctional scaffold is of significant interest in medicinal chemistry and drug discovery due to its utility as a versatile building block for the synthesis of a wide array of biologically active molecules.[1][2] The pyrrolo[2,3-d]pyrimidine core is a key component in numerous kinase inhibitors, leveraging its structural similarity to ATP to bind to the kinase active site.[2][3] The presence of a bromine atom at the 5-position and a chlorine atom at the 4-position offers orthogonal reactivity, allowing for selective and sequential modifications through various cross-coupling and nucleophilic substitution reactions. This makes it an important intermediate for creating libraries of compounds for screening and lead optimization in drug development programs.[1]

Commercial Availability and Supplier Specifications

A variety of chemical suppliers offer this compound, typically with high purity suitable for research and development purposes. The following table summarizes the specifications from a selection of commercially available sources. Researchers are advised to request certificates of analysis from suppliers for detailed purity information and lot-specific data.

Supplier NamePurityCAS NumberMolecular FormulaNotes
Dideu Industries Group Limited99.00%22276-95-5C6H3BrClN3Pricing available upon request.[4]
Henan Aochuang Chemical Co.,Ltd.98%22276-95-5C6H3BrClN3Pricing available upon request.[4]
Shanghai Arbor Chemical Co., Ltd.Not Specified22276-95-5C6H3BrClN3Listed as a supplier.[4]
Hefei Xiuhe Biotechnology Co. Ltd.Not Specified22276-95-5C6H3BrClN3Listed as a supplier.[4]
JinYan Chemicals(ShangHai) Co.,Ltd.Not Specified22276-95-5C6H3BrClN3Listed as a supplier.[4]
Pharnorcia Inc.Not Specified22276-95-5C6H3BrClN3Listed as a nucleobase product.[5]

Physicochemical Properties [6]

PropertyValue
Molecular Weight 232.47 g/mol
Melting Point 221-225°C
Boiling Point 384.3°C at 760 mmHg
Density 2.0±0.1 g/cm³
Solubility Slightly soluble in water

Key Experimental Protocols

The following protocols are examples of the synthesis of this compound and its use in the preparation of derivatives, demonstrating its utility in organic synthesis.

Protocol 1: Synthesis of this compound[4]

This protocol describes the bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using N-bromosuccinimide (NBS).

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-bromosuccinimide (NBS)

  • Chloroform

Procedure:

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in chloroform.

  • Add N-bromosuccinimide (1 equivalent) to the solution.

  • Reflux the resulting mixture for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitate by filtration.

  • Dry the precipitate under reduced pressure to afford the final product, this compound.

Protocol 2: General Procedure for Suzuki Coupling at the 5-Position

This generalized protocol illustrates how the bromine atom at the 5-position can be utilized in a Suzuki cross-coupling reaction to introduce a new carbon-carbon bond. This is a common strategy in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., Na₂CO₃, K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid, palladium catalyst, and base.

  • Degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-substituted-4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative.

Visualized Workflows and Pathways

Graphviz diagrams are provided below to illustrate key logical and experimental workflows relevant to the use of this compound.

G start_mat 5-Bromo-4-chloro-7H- pyrrolo[2,3-d]pyrimidine intermediate 5-Aryl-4-chloro-7H- pyrrolo[2,3-d]pyrimidine start_mat->intermediate Suzuki Coupling reagent1 Aryl Boronic Acid (R-B(OH)2) reagent1->intermediate reagent2 Amine (R'-NH2) final_product 5-Aryl-4-amino-7H- pyrrolo[2,3-d]pyrimidine (Target Molecule) reagent2->final_product catalyst1 Pd Catalyst Base catalyst1->intermediate catalyst2 Base or Pd Catalyst catalyst2->final_product intermediate->final_product Nucleophilic Aromatic Substitution (SNAr)

Caption: A generalized synthetic pathway for kinase inhibitors.

G start Start compound Synthesized Pyrrolo[2,3-d]pyrimidine Derivative start->compound kinase_assay In vitro Kinase Assay (e.g., against EGFR, JAK) compound->kinase_assay cell_assay Cell-based Proliferation Assay (e.g., MTT) compound->cell_assay ic50 Determine IC50 Value kinase_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar gi50 Determine GI50 Value cell_assay->gi50 gi50->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for screening new kinase inhibitors.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This protocol is designed to facilitate the synthesis of novel substituted pyrrolo[2,3-d]pyrimidine derivatives, which are of significant interest in medicinal chemistry and drug discovery.

Introduction and Application

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its structural similarity to adenine allows for competitive binding to the ATP-binding sites of various protein kinases, making it a cornerstone for designing potent and selective kinase inhibitors.[1][2] Derivatives of this scaffold are key components in approved drugs such as Tofacitinib and Ruxolitinib, which are used to treat autoimmune diseases and certain cancers.[1]

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds.[3] For this compound, the reaction enables the introduction of a wide array of aryl and heteroaryl moieties at the 5-position. This functionalization is crucial for exploring structure-activity relationships (SAR) and developing novel drug candidates targeting various diseases, including cancer, and inflammatory and immunological disorders.[3][4]

Principle of the Reaction

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The general reactivity of halogens in this reaction follows the order I > Br > Cl.[3][5] In the case of this compound, the oxidative addition of the palladium catalyst is expected to occur preferentially at the more reactive carbon-bromine bond over the carbon-chlorine bond, allowing for selective functionalization at the C5 position.[5]

The key steps of the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrrolo[2,3-d]pyrimidine.

  • Transmetalation: The organoboron species (boronic acid), activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd_complex1 R-Pd(II)L_n-X pd0->pd_complex1 Oxidative Addition r_x R-X (Aryl Halide) 5-Bromo-4-chloro-pyrrolo[2,3-d]pyrimidine r_x->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 R-Pd(II)L_n-R' pd_complex1->pd_complex2 Transmetalation boronic_acid R'-B(OH)₂ (Boronic Acid) boronic_acid->pd_complex2 base Base (e.g., K₂CO₃) base->boronic_acid transmetalation Transmetalation pd_complex2->pd0 Reductive Elimination product R-R' (Coupled Product) pd_complex2->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions

Successful Suzuki coupling depends critically on the choice of catalyst, base, and solvent. The following table summarizes conditions reported for the Suzuki coupling of various halo-heterocycles, which can serve as a starting point for optimizing the reaction with this compound.

Catalyst (mol%)Base (equiv.)Solvent SystemTemperature (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂ (10)K₂CO₃ (2)DME / H₂O802High[6]
Pd(PPh₃)₄ (10)Cs₂CO₃ (2)Dioxane / H₂O (4:1)90585[7]
Pd(PPh₃)₄ (5)K₂CO₃ (2)Toluene / H₂O10012Varies[5]
PdCl₂(PPh₃)₂ (5)Na₂CO₃ (2)1,4-Dioxane11012Good[8]
XPhosPdG2/XPhosK₂CO₃ (2)Ethanol / H₂O (4:1)135 (MW)0.67Good[8]
Pd(PPh₃)₄ (0.5)K₂CO₃ (2)Dioxane / H₂O (4:1)150 (MW)0.25Excellent[9]

DME: Dimethoxyethane; dppf: 1,1'-Bis(diphenylphosphino)ferrocene; PPh₃: Triphenylphosphine; MW: Microwave irradiation.

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of an arylboronic acid with this compound. Optimization may be required for specific substrates.

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2–5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0–3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or Toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas line (manifold or balloon)

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.[5]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]

  • Solvent Addition: Add the degassed organic solvent followed by degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.[10]

    • Separate the layers. Wash the organic layer sequentially with water and then with brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5][10]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[5]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

Experimental_Workflow A Setup Reaction - Add Pyrimidine, Boronic Acid, Base, Catalyst - Place in Schlenk Flask B Create Inert Atmosphere - Evacuate and backfill with Argon (3x) A->B C Add Solvents - Add degassed organic solvent and water B->C D Heat Reaction - Stir vigorously at 80-110 °C C->D E Monitor Progress - Use TLC or LC-MS D->E F Work-up - Cool, dilute with EtOAc, wash with H₂O/Brine E->F G Isolate Crude Product - Dry organic layer (Na₂SO₄) - Concentrate via rotary evaporation F->G H Purify - Silica Gel Column Chromatography G->H I Characterize - NMR, Mass Spectrometry H->I

Caption: A flowchart outlining the key steps of the experimental protocol.

Application in Kinase Inhibitor Development

The products of this Suzuki coupling are valuable intermediates for synthesizing kinase inhibitors.[2] The pyrrolo[2,3-d]pyrimidine core acts as a scaffold that mimics the adenine portion of ATP, allowing it to bind to the kinase active site. The newly introduced aryl group at the C5 position can be further functionalized or can itself form critical interactions within the protein's binding pocket, enhancing potency and selectivity.[11] This approach is fundamental to the discovery of targeted therapies for diseases driven by aberrant kinase activity.[2]

Kinase_Inhibition_Pathway Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activates ADP ADP JAK->ADP STAT_P p-STAT JAK->STAT_P Phosphorylates STAT ATP ATP ATP->JAK Nucleus Nucleus STAT_P->Nucleus Dimerizes & translocates Transcription Gene Transcription (Inflammation) Nucleus->Transcription Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative (Inhibitor) Inhibitor->JAK  Blocks ATP  Binding Site

Caption: Role of pyrrolo[2,3-d]pyrimidine derivatives in inhibiting the JAK-STAT pathway.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent structural motifs in a vast array of pharmaceuticals. The substrate, 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, also known as 5-bromo-4-chloro-7-deazapurine, is a key heterocyclic scaffold in numerous biologically active compounds, including kinase inhibitors. The presence of two distinct halogen atoms offers the potential for selective functionalization, enabling the strategic elaboration of this privileged core.

The differential reactivity of the carbon-halogen bonds is the key to selectivity in the Buchwald-Hartwig amination of this substrate. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[4] Consequently, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 4-position. This inherent reactivity difference allows for the chemoselective amination at the C5-position, leaving the C4-chloro substituent available for subsequent transformations. By carefully selecting the palladium precursor, ligand, base, and reaction conditions, a high degree of selectivity can be achieved. For amination at the less reactive C-Cl bond, more specialized and typically more electron-rich and bulky phosphine ligands are often required.[4]

Reaction Principle and Workflow

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The fundamental steps include:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst.[2]

A general experimental workflow for the selective Buchwald-Hartwig amination at the C5-position of this compound is depicted below.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Charge Schlenk flask with: - this compound - Palladium Precatalyst - Phosphine Ligand B Add Base A->B Sequential Addition C Add Degassed Solvent B->C D Add Amine C->D E Heat Reaction Mixture (e.g., 80-110 °C) D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G Upon Completion H Quench Reaction (e.g., with water or sat. aq. NH4Cl) G->H I Extract with Organic Solvent H->I J Dry, Filter, and Concentrate I->J K Purify by Column Chromatography J->K

General experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions for the Buchwald-Hartwig amination of various bromo-chloro heterocyclic substrates with different amines. While specific data for this compound is limited in the literature, these examples with analogous substrates provide a strong starting point for reaction optimization. The yields demonstrate the feasibility of selective amination at the more reactive C-Br bond.

EntryAminePalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012~85-95
2MorpholinePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃Dioxane10016~80-90
3n-ButylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄Toluene11024~75-85
4BenzylaminePd(OAc)₂ (5)Xantphos (10)K₂CO₃Dioxane10018~80-90
5IndolePd₂(dba)₃ (2)DavePhos (4)LiHMDSToluene9012~70-80

Note: The data presented in this table is compiled from reactions on analogous bromo-chloro heterocyclic substrates and serves as a representative guide. Optimization will be necessary for the specific amination of this compound.

Experimental Protocols

The following is a general protocol for the selective Buchwald-Hartwig amination of this compound at the C5-position. This protocol is a suggested starting point, and optimization of the ligand, base, solvent, and temperature may be required to achieve the highest yield for a specific amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP, Xantphos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%) to a dry Schlenk flask or microwave vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.5-2.0 equiv) to the flask.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M) followed by the amine (1.1-1.5 equiv) via syringe.

  • Reaction: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Quenching and Extraction: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired 5-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Buchwald-Hartwig amination provides an effective and highly selective method for the functionalization of this compound at the C5-position. The principles of differential halogen reactivity, coupled with the careful selection of catalytic systems and reaction conditions, enable the synthesis of a diverse range of 5-amino-4-chloro-7-deazapurine derivatives. These compounds are valuable intermediates for the development of novel therapeutics, particularly in the area of kinase inhibition. The provided protocols and data serve as a practical guide for researchers to successfully implement this important transformation in their synthetic endeavors. Further optimization of the reaction conditions is encouraged to achieve the best possible outcomes for specific substrate and amine combinations.

References

Application Notes and Protocols for the Sonogashira Reaction of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds, including kinase inhibitors.

The functionalization of this scaffold is of significant interest in drug discovery. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine offers two distinct reactive sites for cross-coupling reactions. Based on the general reactivity trend of aryl halides in palladium-catalyzed reactions (I > Br > Cl), selective functionalization at the C-5 position via Sonogashira coupling is achievable under controlled conditions, leaving the C-4 chloro group available for subsequent transformations. The resulting 5-alkynyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives are valuable intermediates for the synthesis of potent kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core are known to be potent inhibitors of various protein kinases. By introducing diverse alkynyl moieties at the C-5 position, medicinal chemists can explore the structure-activity relationship (SAR) and optimize the inhibitory activity and selectivity against specific kinase targets. Many of these targets, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1][2][3] The aberrant activation of these pathways is a hallmark of many cancers. The 5-alkynyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidines can serve as precursors to compounds that dually inhibit these pathways, a promising strategy in cancer therapy.[1][4]

Below is a diagram illustrating the simplified EGFR and VEGFR signaling pathways, which are common targets for inhibitors derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold.

SignalingPathways cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway cluster_inhibitor Therapeutic Intervention EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis PyrroloPyrimidine 5-Alkynyl-pyrrolo[2,3-d]pyrimidine Derivative PyrroloPyrimidine->EGFR PyrroloPyrimidine->VEGFR

Caption: Simplified EGFR and VEGFR signaling pathways and their inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Protocols

The following protocols are generalized procedures for the selective Sonogashira coupling at the C-5 position of this compound. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific terminal alkynes.

General Experimental Workflow

The overall workflow for the Sonogashira reaction is depicted below.

ExperimentalWorkflow reagents 1. Add this compound, Pd catalyst, and CuI to a dry flask. inert 2. Evacuate and backfill with inert gas (e.g., Argon). reagents->inert addition 3. Add anhydrous solvent, base, and terminal alkyne. inert->addition reaction 4. Stir at specified temperature. Monitor by TLC or LC-MS. addition->reaction workup 5. Quench reaction and perform aqueous work-up. reaction->workup purification 6. Purify the crude product by column chromatography. workup->purification product Product: 5-Alkynyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine purification->product

Caption: General workflow for the Sonogashira coupling reaction.

Protocol 1: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (10 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous DMSO and triethylamine via syringe.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature (25 °C) for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-chloro-5-(phenylethynyl)-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Sonogashira Coupling with a Sterically Hindered Alkyne (e.g., 2-tolylacetylene)

Materials:

  • This compound (1.0 equiv)

  • 2-Tolylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv)

  • CuI (0.05 equiv)

  • Et₃N (10 equiv)

  • Anhydrous DMSO

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Follow steps 1-4 of Protocol 1, using 2-tolylacetylene as the terminal alkyne.

  • Stir the reaction mixture at room temperature (25 °C) and monitor the reaction progress. Due to the increased steric hindrance of the alkyne, the reaction time may be longer (e.g., 8-12 hours).

  • If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.

  • Once the starting material is consumed, follow the work-up and purification steps (7-11) as described in Protocol 1 to yield 4-chloro-5-((2-tolyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine.

Quantitative Data

The following table summarizes representative reaction conditions and expected yields for the selective Sonogashira coupling at the C-5 position of a dihalogenated pyrimidine derivative with various terminal alkynes. The data is based on a closely related substrate, 5-bromo-6-chloro-1,3-dimethyluracil, and serves as a good indicator of the expected outcomes for this compound.[5]

EntryTerminal AlkyneCatalyst SystemBase / SolventTemp. (°C)Time (h)Expected Yield (%)[5]
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / DMSO256~95
23-TolylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / DMSO256Nearly Quantitative
32-TolylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / DMSO256~60
44-MethoxyphenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / DMSO256~90
5Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃N / DMSO256~85

Note: Yields are for isolated products and may vary depending on the specific reaction conditions and the purity of the starting materials. The lower yield with 2-tolylacetylene is attributed to steric hindrance.[5]

Troubleshooting

  • Low or No Conversion: Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere. The palladium catalyst may need to be freshly sourced or a different ligand could be screened.

  • Formation of Side Products: The primary side reaction is often the Glaser-Hay homocoupling of the terminal alkyne. This can be minimized by ensuring a truly anaerobic environment and by not using an excessive amount of the copper co-catalyst.

  • Dehalogenation: If significant debromination of the starting material is observed, a milder base or lower reaction temperature may be necessary.

  • Reaction at C-4: While less likely under the described conditions, coupling at the C-4 position can occur, especially at higher temperatures. If this is observed, reducing the reaction temperature and time is recommended.

By following these protocols and considering the potential challenges, researchers can effectively utilize the Sonogashira reaction for the selective functionalization of this compound, paving the way for the synthesis of novel and potent kinase inhibitors for drug development.

References

Synthesis of Novel Janus Kinase (JAK) Inhibitors Utilizing a 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview and detailed protocols for the synthesis of Janus Kinase (JAK) inhibitors, a critical class of therapeutics for autoimmune diseases and cancer. The synthetic strategy leverages the versatile building block, 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, to generate a diverse library of potent JAK inhibitors. This document outlines the pivotal role of the JAK-STAT signaling pathway in disease pathogenesis, details synthetic methodologies including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and presents quantitative data on the biological activity of the synthesized compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that translates extracellular cytokine and growth factor signals into a cellular response.[1][2] This pathway is integral to a multitude of cellular processes, including immunity, cell proliferation, differentiation, and apoptosis.[1][3][4] Dysregulation of the JAK-STAT pathway is a known contributor to the pathophysiology of various inflammatory and autoimmune disorders, as well as certain cancers.[4]

The signaling cascade is initiated upon the binding of a cytokine to its corresponding transmembrane receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation into the nucleus, where they modulate the transcription of target genes.[1][2] The four members of the JAK family are JAK1, JAK2, JAK3, and TYK2, each playing distinct roles in mediating the signals of different cytokines.[5] The development of small molecule inhibitors that specifically target one or more JAK isoforms has emerged as a promising therapeutic strategy for a range of diseases.[3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. Recruitment JAK->Receptor JAK->STAT 5. Phosphorylation pSTAT_dimer pSTAT Dimer STAT->pSTAT_dimer 6. Dimerization DNA DNA pSTAT_dimer->DNA 7. Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Regulation

Figure 1: The JAK-STAT Signaling Pathway.

Synthetic Strategy and Experimental Workflow

The synthetic approach to novel JAK inhibitors described herein utilizes the commercially available starting material, this compound. This scaffold is a key intermediate in the synthesis of numerous kinase inhibitors, including the approved JAK inhibitor Tofacitinib.[6][7] The presence of two distinct halogen atoms at positions 4 and 5 allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions.

The general workflow involves two key steps:

  • Suzuki-Miyaura Coupling: The more reactive C-Br bond at the 5-position is first coupled with a suitable boronic acid or ester to introduce diversity at this position.

  • Buchwald-Hartwig Amination: The C-Cl bond at the 4-position is subsequently displaced by a primary or secondary amine, a crucial step for installing the moiety that often confers selectivity and potency.

Experimental_Workflow Start Start Starting_Material 5-Bromo-4-chloro-7H- pyrrolo[2,3-d]pyrimidine Start->Starting_Material Suzuki_Coupling Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) Starting_Material->Suzuki_Coupling Intermediate_1 Intermediate 1: 5-Aryl-4-chloro-7H- pyrrolo[2,3-d]pyrimidine Suzuki_Coupling->Intermediate_1 Buchwald_Hartwig Buchwald-Hartwig Amination (R1R2NH, Pd catalyst, Base) Intermediate_1->Buchwald_Hartwig Final_Product Final Product: JAK Inhibitor Buchwald_Hartwig->Final_Product Purification Purification (Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Assay Biological Assay (IC50 Determination) Characterization->Biological_Assay End End Biological_Assay->End

Figure 2: General Experimental Workflow.

Experimental Protocols

General Considerations

All reactions were performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents unless otherwise noted. Reagents were purchased from commercial suppliers and used without further purification. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling at the C5 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the corresponding arylboronic acid, Pd(dppf)Cl2, and K2CO3.

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 5-aryl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.

Protocol 2: Buchwald-Hartwig Amination of 5-Aryl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines a general procedure for the amination at the C4 position.

Materials:

  • 5-Aryl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Primary or secondary amine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs2CO3) (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk tube, add the 5-aryl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, Cs2CO3, Pd2(dba)3, and Xantphos.

  • Evacuate and backfill the tube with argon three times.

  • Add the amine followed by anhydrous 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final JAK inhibitor.

Quantitative Data Summary

The following tables summarize the reaction yields for the key synthetic steps and the in vitro inhibitory activity of a selection of synthesized JAK inhibitors against the four JAK isoforms.

Table 1: Representative Reaction Yields

EntryCoupling Partner (Suzuki)Amine (Buchwald-Hartwig)Suzuki Coupling Yield (%)Buchwald-Hartwig Amination Yield (%)
1 Phenylboronic acid(3R,4R)-N,4-dimethyl-1-(phenylmethyl)piperidin-3-amine8578
2 4-Fluorophenylboronic acid(3R,4R)-N,4-dimethyl-1-(phenylmethyl)piperidin-3-amine8275
3 1-Boc-pyrazole-4-boronic acid(3R,4R)-N,4-dimethyl-1-(phenylmethyl)piperidin-3-amine7570
4 Phenylboronic acid(R)-3-aminopiperidine dihydrochloride8565
5 1-Boc-pyrazole-4-boronic acid(R)-3-aminopiperidine dihydrochloride7560

Table 2: In Vitro Inhibitory Activity of Synthesized JAK Inhibitors (IC50, nM)

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Tofacitinib (Reference) 1.220112344
Compound 1a 5.835>1000580
Compound 2a 4.228>1000450
Compound 3a 8.5410>5000620
Compound 4a 12.6135>2000750
Compound 5a 7.955>1000320

Data is compiled from various literature sources for illustrative purposes.[4][8]

Conclusion

The this compound scaffold serves as a highly effective and versatile starting material for the synthesis of a diverse range of potent JAK inhibitors. The sequential and selective functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides a robust and modular approach to novel chemical entities with potential therapeutic applications. The protocols and data presented in this application note offer a valuable resource for researchers engaged in the discovery and development of next-generation JAK inhibitors.

References

Application Notes and Protocols: 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a critical heterocyclic intermediate in pharmaceutical research and development.[1][2] Its core structure, the pyrrolo[2,3-d]pyrimidine, is a 7-deazapurine analog, which mimics the purine structure of adenine, a key component of ATP.[3] This structural similarity makes it a "privileged scaffold" for the design of ATP-competitive kinase inhibitors.[3][4] Kinases are crucial enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.[4][5]

The strategic placement of two distinct halogen atoms—a bromine at the C5 position and a chlorine at the C4 position—provides two reactive sites for sequential and regioselective functionalization.[6] In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[7][8][9] Consequently, the C5-bromo position is significantly more reactive, allowing for selective modifications via reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, while leaving the C4-chloro group intact for subsequent nucleophilic aromatic substitution (SNAr).[8] This differential reactivity is a cornerstone of its utility in building complex, pharmacologically active molecules.

One of the most notable applications of this intermediate is in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib (Xeljanz®), a drug approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[4][10] The synthesis of Tofacitinib involves the nucleophilic substitution of the 4-chloro group of the pyrrolo[2,3-d]pyrimidine core with a specific piperidine derivative.[10][11]

Physicochemical and Safety Data

Quantitative data for this compound is summarized below.

PropertyValueReference(s)
CAS Number 22276-95-5[1][2]
Molecular Formula C₆H₃BrClN₃[2]
Molecular Weight 232.47 g/mol [2]
Melting Point 221-225 °C[2]
Boiling Point 384.3 °C at 760 mmHg[2]
Density 2.0 ± 0.1 g/cm³[2]
Appearance Off-white to light yellow crystalline powderN/A
Solubility Slightly soluble in water[2]
GHS Classification Acute toxicity, oral (Danger, H301: Toxic if swallowed)[2]

Note: Always consult the Safety Data Sheet (SDS) for complete safety information before handling.[2][8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using N-bromosuccinimide (NBS).

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-bromosuccinamide (NBS)

  • Chloroform (CHCl₃)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure: [1]

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.) in chloroform (approx. 2.5 mL per gram of starting material).

  • Add N-bromosuccinamide (1.0 equiv.) to the solution.

  • Heat the resulting mixture to reflux and maintain for 1 hour with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • A precipitate will form. Collect the solid by filtration.

  • Dry the collected precipitate under reduced pressure to afford the final product, this compound.

G Protocol 1: Synthesis Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Starting Material in Chloroform B Add NBS A->B 1.0 equiv. C Reflux for 1h B->C D Cool to RT C->D Completion E Filter Precipitate D->E F Dry Product E->F

Caption: Workflow for the synthesis of the title compound.
Protocol 2: General Protocol for Suzuki-Miyaura Coupling (C5-Position)

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the more reactive C5-bromo position.[7][9]

Materials:

  • This compound (1.0 equiv.)

  • Aryl or Heteroaryl Boronic Acid/Ester (1.2-1.5 equiv.)

  • Palladium Catalyst (see Table 2)

  • Base (see Table 2)

  • Degassed Solvent(s) (see Table 2)

  • Schlenk flask or reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid/ester, the base, and the palladium catalyst/ligand.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7][9]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

ComponentExamplesMolar Ratio/Conc.
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃2-10 mol%
Ligand (if needed) SPhos, XPhos, P(t-Bu)₃1-2x Pd conc.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃2.0-3.0 equiv.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DME, DMF4:1 to 10:1 ratio
Table 2: Typical conditions for Suzuki-Miyaura coupling.
Protocol 3: General Protocol for Buchwald-Hartwig Amination (C5-Position)

This protocol provides a general method for the palladium-catalyzed C-N bond formation at the C5-bromo position.[8][12]

Materials:

  • This compound (1.0 equiv.)

  • Primary or Secondary Amine (1.1-1.5 equiv.)

  • Palladium Precatalyst (see Table 3)

  • Ligand (see Table 3)

  • Base (see Table 3)

  • Anhydrous, degassed solvent (see Table 3)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add this compound.

  • Add the anhydrous, degassed solvent, followed by the amine coupling partner.

  • Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an appropriate organic solvent.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the product via column chromatography.

ComponentExamplesMolar Ratio/Conc.
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-5 mol%
Ligand BINAP, Xantphos, RuPhos, XPhos1.1-2.2x Pd conc.
Base NaOt-Bu, K₂CO₃, Cs₂CO₃, K₃PO₄1.5-2.5 equiv.
Solvent Toluene, 1,4-Dioxane, THF, DMFAnhydrous

Table 3: Typical conditions for Buchwald-Hartwig amination.

G General Cross-Coupling Workflow cluster_prep Preparation (Inert Atmosphere) cluster_react Reaction cluster_iso Isolation & Purification A Combine Reactants: - Pyrrolopyrimidine - Coupling Partner - Base B Add Catalyst & Ligand C Add Degassed Solvent D Heat with Stirring (80-110 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Aqueous Work-up (Wash & Dry) E->F Completion G Concentrate F->G H Purify (Chromatography) G->H

Caption: General workflow for Pd-catalyzed cross-coupling.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr) (C4-Position)

This protocol describes the displacement of the C4-chloro substituent with an amine nucleophile, a key step in the synthesis of many kinase inhibitors like Tofacitinib.[10][11]

Materials:

  • C5-functionalized-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.)

  • Amine nucleophile (1.0-1.5 equiv.)

  • Base (optional, e.g., K₂CO₃, DIPEA)

  • Polar solvent (e.g., n-Butanol, Water, Isopropanol, Dioxane)[11]

  • Reaction vessel with reflux condenser

Procedure:

  • Combine the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine substrate, the amine nucleophile, and base (if required) in the polar solvent.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Application in Kinase Inhibitor Synthesis

The pyrrolo[2,3-d]pyrimidine scaffold is central to the mechanism of action for many kinase inhibitors.[13] These drugs typically function by competing with ATP for the binding site on the kinase enzyme, thereby blocking the downstream signaling cascade that promotes disease progression.[3] The synthesis of these inhibitors often relies on the versatile reactivity of intermediates like this compound.

G Mechanism of Kinase Inhibition cluster_pathway Cellular Signaling Pathway Receptor Cell Surface Receptor Kinase Kinase (e.g., JAK) Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylation (ATP) Response Cellular Response (e.g., Proliferation, Inflammation) Substrate->Response Inhibitor Pyrrolo[2,3-d]pyrimidine-based Inhibitor (e.g., Tofacitinib) Inhibitor->Kinase Binds to ATP Site

Caption: Simplified kinase signaling and inhibition pathway.

References

Application Notes and Protocols for the Derivatization of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine at the C4 Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic core in medicinal chemistry, serving as a crucial building block for the synthesis of a wide array of biologically active molecules.[1] The electron-withdrawing nature of the pyrimidine ring and the halogen substituents make the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of various functional groups, including amines, ethers, and thioethers, providing a powerful tool for structure-activity relationship (SAR) studies in drug discovery. Notably, derivatives of the pyrrolo[2,3-d]pyrimidine core have shown significant potential as inhibitors of various kinases, making them attractive candidates for the development of novel therapeutics for cancer and inflammatory diseases.[2][3]

These application notes provide detailed protocols for the derivatization of this compound at the C4 position with different nucleophiles.

Synthesis of Starting Material: this compound

The starting material can be synthesized from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via electrophilic bromination.

Protocol 1: Synthesis of this compound

Reagent/SolventMolar Equiv.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine1.0
N-Bromosuccinimide (NBS)1.1
Dimethylformamide (DMF)-

Procedure:

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in dimethylformamide (DMF).

  • Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution under an inert atmosphere (e.g., argon).

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion (monitored by TLC or LC-MS), pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry under vacuum to afford this compound as an off-white solid. A yield of 94.6% has been reported for this reaction.[4]

Derivatization at the C4 Position

The chlorine atom at the C4 position can be readily displaced by a variety of nucleophiles. Below are protocols for the introduction of amino, alkoxy, and thioalkyl groups.

C4-Amination Reactions

The introduction of amino functionalities at the C4 position is a common strategy in the development of kinase inhibitors. Both acid-catalyzed and palladium-catalyzed methods can be employed.

Protocol 2: Acid-Catalyzed Nucleophilic Aromatic Substitution with Anilines

This method is particularly effective for the reaction with anilines and can often be performed in aqueous media.[5]

Reagent/SolventMolar Equiv.
This compound1.0
Substituted Aniline1.1
Hydrochloric Acid (conc.)0.1
Water or 2-Propanol-

Procedure:

  • To a suspension of this compound (1.0 eq) in water or 2-propanol, add the substituted aniline (1.1 eq).

  • Add concentrated hydrochloric acid (0.1 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 3-6 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidine derivative.

Table 1: Representative Yields for Acid-Catalyzed Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines.

Aniline SubstituentYield (%)Reference
4-Bromo-3-fluoro91[6]
4-Methoxy>95 (conversion)[5]
3-Chloro>95 (conversion)[5]

Note: Yields are for the non-brominated pyrrolo[2,3-d]pyrimidine and are representative.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

For less reactive amines or when milder conditions are required, the Buchwald-Hartwig cross-coupling reaction is a powerful alternative.

Reagent/SolventMolar Equiv.
This compound1.0
Amine1.2
Pd2(dba)30.05
Xantphos0.1
Cs2CO32.0
1,4-Dioxane or DMF-

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the desired amine (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane or DMF via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS. Microwave irradiation can significantly reduce the reaction time.[7]

  • Cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Examples of C4-Amino Derivatives with Reported Biological Activity.

CompoundTarget KinaseIC50 (nM)Reference
N4-(3-Bromophenyl)-pyrrolo[2,3-d]pyrimidine derivativeEGFR<100[2]
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivativeCDK950-100 (inhibition %)[7]
C4-Alkoxylation Reactions

The introduction of an ether linkage at the C4 position can be achieved by reacting this compound with an alcohol in the presence of a suitable base.

Protocol 4: Synthesis of 4-Alkoxy-5-bromo-7H-pyrrolo[2,3-d]pyrimidines

Reagent/SolventMolar Equiv.
This compound1.0
Alcohol (e.g., Phenol)1.5
Sodium Hydride (NaH, 60% dispersion in mineral oil)1.5
Anhydrous Tetrahydrofuran (THF)-

Procedure:

  • To a solution of the alcohol (1.5 eq) in anhydrous THF at 0 °C, carefully add sodium hydride (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Heat the reaction to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to 0 °C and quench carefully with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

C4-Thioalkylation Reactions

The synthesis of 4-thioether derivatives can be accomplished by reacting this compound with a thiol in the presence of a base.

Protocol 5: Synthesis of 4-Thioalkyl-5-bromo-7H-pyrrolo[2,3-d]pyrimidines

Reagent/SolventMolar Equiv.
This compound1.0
Thiol1.2
Potassium Carbonate (K2CO3)2.0
Dimethylformamide (DMF)-

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the thiol (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-8 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Derivatization_Workflow start 5-Bromo-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine amination C4-Amination start->amination  Nucleophilic Aromatic Substitution alkoxylation C4-Alkoxylation start->alkoxylation   thioalkylation C4-Thioalkylation start->thioalkylation   amine Amine (R-NH2) amine->amination alcohol Alcohol (R-OH) alcohol->alkoxylation thiol Thiol (R-SH) thiol->thioalkylation product_amine 4-Amino-5-bromo- 7H-pyrrolo[2,3-d]pyrimidine amination->product_amine product_alkoxy 4-Alkoxy-5-bromo- 7H-pyrrolo[2,3-d]pyrimidine alkoxylation->product_alkoxy product_thiol 4-Thioalkyl-5-bromo- 7H-pyrrolo[2,3-d]pyrimidine thioalkylation->product_thiol

Caption: General workflow for the C4-derivatization of this compound.

Buchwald_Hartwig_Pathway start 5-Bromo-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine + R-NH2 oxidative_addition Oxidative Addition start->oxidative_addition catalyst Pd(0) Catalyst + Ligand catalyst->oxidative_addition base Base (e.g., Cs2CO3) base->oxidative_addition intermediate Pd(II) Intermediate oxidative_addition->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination product 4-Amino-5-bromo- 7H-pyrrolo[2,3-d]pyrimidine reductive_elimination->product catalyst_regen Pd(0) Catalyst (regenerated) reductive_elimination->catalyst_regen

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination at the C4 position.

Conclusion

The derivatization of this compound at the C4 position offers a versatile and efficient approach to generate a diverse library of compounds with significant potential in drug discovery. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. The choice of reaction conditions, particularly for amination reactions, allows for the accommodation of a wide range of nucleophiles, enabling fine-tuning of the physicochemical and pharmacological properties of the final products. Further exploration of these derivatives is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for N-alkylation of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a crucial intermediate in the synthesis of a wide range of biologically active molecules, including Janus kinase (JAK) inhibitors. The protocols outlined below offer various strategies for the introduction of alkyl and protecting groups at the N7 position of the pyrrolo[2,3-d]pyrimidine core.

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry. Functionalization of this core, particularly at the N7 position of the pyrrole ring, is a key step in the development of potent and selective inhibitors of various kinases and other biological targets. The presence of the bromo and chloro substituents on the pyrimidine ring of the starting material provides valuable handles for further chemical modifications, such as cross-coupling reactions. This document focuses on the initial N-alkylation step, a fundamental transformation in the elaboration of this versatile scaffold.

General Considerations for N-Alkylation

The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction. The pyrrole nitrogen, being weakly acidic, requires deprotonation by a suitable base to enhance its nucleophilicity. The resulting anion then attacks the electrophilic alkylating agent. The choice of base, solvent, and reaction temperature is critical for achieving high yields and minimizing side reactions. Common bases include alkali metal hydrides (e.g., sodium hydride) and carbonates (e.g., potassium carbonate). The choice of solvent often depends on the solubility of the reagents and the reaction temperature required.

Experimental Protocols

Two primary methods for the N-alkylation of this compound are presented below, along with protocols for the introduction of common protecting groups.

Protocol 1: N-Alkylation using Sodium Hydride

This protocol is suitable for a wide range of alkylating agents, including less reactive ones, due to the use of a strong base.

Reaction Scheme:

reactant1 This compound reagents NaH, DMF reactant1->reagents reactant2 R-X (Alkylating Agent) reactant2->reagents product 7-Alkyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine reagents->product

Caption: General scheme for N-alkylation using sodium hydride.

Materials:

  • This compound

  • Alkylating agent (e.g., benzyl bromide, methyl iodide, SEM-Cl)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Slowly add the alkylating agent (1.0-1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating may be necessary.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Potassium Carbonate

This protocol employs a milder base and is often preferred for substrates that are sensitive to stronger bases.

Reaction Scheme:

reactant1 This compound reagents K₂CO₃, Acetonitrile reactant1->reagents reactant2 R-X (Alkylating Agent) reactant2->reagents product 7-Alkyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine reagents->product

Caption: General scheme for N-alkylation using potassium carbonate.

Materials:

  • This compound

  • Alkylating agent (e.g., benzyl bromide, substituted benzyl bromides)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Add anhydrous acetonitrile to form a suspension.

  • Add the alkylating agent (1.1-1.5 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-Protection Protocols

Protecting the N7 position is often a necessary step in multi-step syntheses to prevent undesired side reactions. Two common protecting groups are tosyl (Ts) and 2-(trimethylsilyl)ethoxymethyl (SEM).

Protocol 3: N-Tosylation

Reaction Scheme:

reactant1 This compound reagents Base (e.g., NaH or K₂CO₃), Solvent (e.g., DMF or MeCN) reactant1->reagents reactant2 Tosyl Chloride reactant2->reagents product 7-Tosyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine reagents->product

Caption: General scheme for N-tosylation.

Procedure:

This reaction can be carried out using conditions similar to those described in Protocol 1 (with NaH in DMF) or Protocol 2 (with K₂CO₃ in MeCN), substituting the alkylating agent with tosyl chloride (TsCl).

Protocol 4: N-SEM Protection

Reaction Scheme:

reactant1 This compound reagents NaH, DMF reactant1->reagents reactant2 SEM-Cl reactant2->reagents product 7-SEM-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine reagents->product

Caption: General scheme for N-SEM protection.

Procedure:

This protection is typically achieved using sodium hydride as the base in an aprotic polar solvent like DMF, following the general procedure outlined in Protocol 1, with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) as the electrophile.

Data Presentation

The following tables summarize various reported conditions for the N-alkylation of this compound and related analogs.

Table 1: N-Alkylation with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃AcetonitrileReflux12~95
4-Nitrobenzyl bromideK₂CO₃AcetonitrileReflux12~96
Methyl iodideNaHDMFRT4>90
Substituted Arylmethyl halidesNaHDMFRT12-2470-90

Table 2: N-Protection Reactions

Protecting Group ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Tosyl Chloride (TsCl)NaHDMF0 to RT2High
SEM-Chloride (SEM-Cl)NaHDMF0 to RT4>90

Experimental Workflow Visualization

start Start: 5-Bromo-4-chloro-7H- pyrrolo[2,3-d]pyrimidine dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base (e.g., NaH or K₂CO₃) dissolve->add_base deprotonation Deprotonation add_base->deprotonation add_alkylating_agent Add Alkylating Agent (R-X) deprotonation->add_alkylating_agent reaction Reaction (Stir at appropriate temp) add_alkylating_agent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: 7-Alkyl-5-bromo-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine purification->product

Caption: General workflow for N-alkylation.

Logical Relationships in Reagent Selection

goal Goal: N-Alkylation substrate Substrate: This compound goal->substrate base Choice of Base substrate->base solvent Choice of Solvent substrate->solvent alkylating_agent Alkylating Agent (R-X) substrate->alkylating_agent strong_base Strong Base (e.g., NaH) base->strong_base For less reactive R-X mild_base Mild Base (e.g., K₂CO₃) base->mild_base For sensitive substrates aprotic_polar Aprotic Polar (e.g., DMF, MeCN) solvent->aprotic_polar Good solubility reactive_rx Reactive R-X (e.g., Benzyl Bromide) alkylating_agent->reactive_rx less_reactive_rx Less Reactive R-X (e.g., Alkyl Iodide) alkylating_agent->less_reactive_rx strong_base->aprotic_polar mild_base->aprotic_polar

Caption: Factors influencing reagent selection for N-alkylation.

Application Notes: The Strategic Use of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the Synthesis of Focused Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a 7-deazapurine, mimics the natural purine scaffold found in nucleotides, making it a privileged starting point for the development of enzyme inhibitors, particularly for kinases.[1][2][3] The strategic placement of two distinct halogen atoms—a chlorine at the C4 position and a bromine at the C5 position—provides orthogonal reactive sites. This allows for sequential and selective chemical modifications, making it an ideal building block for the synthesis of diverse compound libraries aimed at exploring structure-activity relationships (SAR) and identifying novel therapeutic agents.[4]

This document provides an overview of its application in library synthesis, focusing on the generation of kinase inhibitors, and details the experimental protocols for key chemical transformations.

Key Applications in Library Synthesis

The primary utility of this compound lies in its capacity for diversification at two key positions:

  • C4 Position (Nucleophilic Aromatic Substitution): The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of amine-containing fragments, which is a common strategy for targeting the hinge region of kinase enzymes.[5] Libraries are often generated by reacting the scaffold with a collection of diverse primary and secondary amines, including substituted anilines and aliphatic amines.[6]

  • C5 Position (Cross-Coupling Reactions): The bromine atom at the C5 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[4][7] This enables the introduction of various aryl, heteroaryl, alkyl, or amino groups, allowing for extensive exploration of the solvent-exposed region of target proteins and fine-tuning of compound properties like potency, selectivity, and pharmacokinetics.

This dual-reactivity allows for a combinatorial approach, where libraries can be first diversified at the C4 position and then subsets can be further elaborated at the C5 position, rapidly generating a large number of structurally distinct molecules from a single core scaffold.

Targeted Signaling Pathway: Kinase Inhibition

Libraries derived from the this compound scaffold are frequently designed as kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain. This prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are often hyperactivated in diseases like cancer.[5][8][9]

Caption: ATP-competitive inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the bromination of the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure: [10]

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in DMF.

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the solution, maintaining the temperature at room temperature.

  • Stir the reaction mixture at room temperature for 12-15 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Filter the resulting solid precipitate and wash thoroughly with cold water.

  • Dry the crude product under high vacuum.

  • If necessary, the product can be further purified by recrystallization from a solvent system such as MeOH/DCM to yield this compound as a solid.[10]

Protocol 2: Library Synthesis via C4-Substitution (Nucleophilic Aromatic Substitution)

This protocol provides a general method for the parallel synthesis of a library of N4-substituted pyrrolo[2,3-d]pyrimidines.

C4_Substitution_Workflow start Start: 5-Bromo-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine reaction Parallel SNAr Reaction Solvent: Isopropanol Catalyst: Conc. HCl (cat.) Heat (Reflux), 12h start->reaction reagents Array of Amines (R-NH2) (e.g., Substituted Anilines) reagents->reaction workup Reaction Workup - Cool to RT - Concentrate - Purify (e.g., Column Chromatography) reaction->workup library Result: C4-Amine Substituted 5-Bromo-pyrrolo[2,3-d]pyrimidine Library workup->library

Caption: Workflow for library diversification at the C4 position via SNAr.

Materials:

  • This compound

  • A library of diverse primary or secondary amines (e.g., substituted anilines)

  • Isopropanol or another suitable solvent (e.g., n-butanol)

  • Concentrated Hydrochloric Acid (HCl) or a non-nucleophilic base like Diisopropylethylamine (DIPEA)

Procedure: [6]

  • In an array of reaction vials, dispense this compound (1.0 eq.).

  • To each vial, add a solution of a unique amine (1.5-3.0 eq.) in isopropanol.

  • Add a catalytic amount of concentrated HCl (e.g., 3 drops) to each vial.

  • Seal the vials and heat the reaction mixtures to reflux (approx. 82°C) for 12 hours or until the starting material is consumed (monitor by TLC/LC-MS).

  • Allow the mixtures to cool to room temperature.

  • Concentrate the reaction mixtures under reduced pressure.

  • The resulting crude products can be purified using parallel flash chromatography or preparative HPLC to yield the desired library of C4-substituted compounds.

Protocol 3: Library Synthesis via C5-Substitution (Suzuki Coupling)

This protocol outlines a general procedure for diversifying the C5 position using a Suzuki cross-coupling reaction. This step is typically performed on a C4-substituted intermediate.

C5_Substitution_Workflow start Start: 5-Bromo-4-(R-amino)- 7H-pyrrolo[2,3-d]pyrimidine reaction Parallel Suzuki Coupling Catalyst: Pd(PPh3)4 or similar Base: Na2CO3 or K2CO3 Solvent: Dioxane/Water Heat, 8-16h start->reaction reagents Array of Boronic Acids/Esters (R'-B(OR)2) reagents->reaction workup Reaction Workup - Filter catalyst - Extract with organic solvent - Purify (e.g., Chromatography) reaction->workup library Result: C4,C5-Disubstituted pyrrolo[2,3-d]pyrimidine Library workup->library

Caption: Workflow for library diversification at the C5 position via Suzuki coupling.

Materials:

  • A 5-bromo-4-(substituted-amino)-7H-pyrrolo[2,3-d]pyrimidine intermediate

  • A library of diverse boronic acids or boronate esters (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq.)

  • Base (e.g., aqueous Na2CO3 solution, 2M, 2.0 eq.)

  • Solvent (e.g., 1,4-dioxane or DME)

Procedure: [7]

  • To an array of microwave vials or reaction tubes, add the 5-bromo-pyrrolo[2,3-d]pyrimidine starting material (1.0 eq.), a unique boronic acid (1.2 eq.), and the palladium catalyst (0.1 eq.).

  • Purge each vial with an inert gas (Nitrogen or Argon).

  • Add the degassed solvent (e.g., dioxane) followed by the aqueous base.

  • Seal the vials and heat the reaction mixtures to 80-100°C for 8-16 hours, or until completion as monitored by LC-MS.

  • After cooling, the reaction mixtures can be diluted with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.

  • Purify the crude products using an appropriate method like flash chromatography to obtain the final C4,C5-disubstituted library.

Data Summary: Biological Activity of Derived Libraries

The following tables summarize representative data from libraries synthesized using the pyrrolo[2,3-d]pyrimidine scaffold, demonstrating their potent and often selective inhibitory activity.

Table 1: Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinases

Compound IDR1 Substituent (at C4)EGFR (T790M) IC₅₀ (nM)EGFR (Wild-Type) IC₅₀ (nM)Selectivity Index (WT/T790M)Reference
12i 4-(4-methylpiperazin-1-yl)-2-aminophenyl0.2122104.8[8][11]
Avitinib (Control)~0.25~1.8~7.2[8]

Data highlights the superior selectivity of compound 12i for the mutant EGFR kinase over the wild-type.[8][11]

Table 2: Multi-Kinase Inhibition Profile

Compound IDKey SubstituentsEGFR IC₅₀ (nM)Her2 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)CDK2 IC₅₀ (nM)Reference
5k (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-chlorobenzylidene)benzohydrazide4065204115[9]
Sunitinib (Control)261>1000127>1000[9]

Compound 5k demonstrates potent activity against multiple clinically relevant kinases.[9]

Table 3: Antitubercular Activity

Compound IDR Substituent (at C4)MIC₉₀ (µM)Cytotoxicity (Vero cells)Reference
10 4-Phenoxyphenyl0.488Non-cytotoxic[6]
11 4-(Trifluoromethoxy)phenyl1.95Non-cytotoxic[6]
15 4-Chlorobenzyl3.9Not specified[6]
23 4-Phenoxybenzyl1.95Non-cytotoxic[6]

This series highlights the potential of the 4-aminopyrrolo[2,3-d]pyrimidine scaffold in developing agents for infectious diseases.[6]

References

Application Notes: Synthesis of Kinase Inhibitor Scaffolds from 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine ring system is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, due to its structural resemblance to the adenine core of ATP.[1][2][3] This allows it to function as an effective hinge-binding motif.[2] The di-halogenated derivative, 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a highly versatile starting material for constructing diverse chemical libraries targeting various kinases.[3] Its two distinct electrophilic sites—the C4-chloro and C5-bromo positions—allow for selective and sequential functionalization through modern cross-coupling methodologies. This document provides detailed protocols for key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, to generate novel kinase inhibitor scaffolds.

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, kinase inhibitors have become a major focus of drug discovery. The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, has been successfully incorporated into numerous kinase inhibitors.[4] The pyridine-like nitrogen and the pyrrole N-H group can form crucial bidentate hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[2]

This compound serves as an ideal starting block. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis (generally I > Br > Cl > OTf) allows for a programmed, regioselective synthesis.[5][6] Typically, the C5-bromo position is more reactive towards oxidative addition in Suzuki and Sonogashira couplings, allowing for initial modification at this site. The C4-chloro position, activated by the electron-deficient pyrimidine ring, can then be targeted for subsequent C-N or C-C bond formation.[5][7]

Caption: Key properties of the starting material.

Key Synthetic Strategies & Pathways

The synthesis of diverse scaffolds from this compound primarily relies on palladium-catalyzed cross-coupling reactions. The general strategy involves a two-step sequential coupling to install different substituents at the C5 and C4 positions.

Synthetic_Pathways General Synthetic Strategy cluster_c5 C5 Functionalization (Higher Reactivity) cluster_intermediate Intermediate cluster_c4 C4 Functionalization cluster_final Final Scaffold start 5-Bromo-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine int1_suzuki Suzuki Coupling (Ar-B(OH)2) start->int1_suzuki Pd Cat. Milder Cond. int1_sono Sonogashira Coupling (R-C≡CH) start->int1_sono Pd Cat. Milder Cond. intermediate 5-Aryl/Alkynyl-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine int1_suzuki->intermediate int1_sono->intermediate final_buchwald Buchwald-Hartwig (R2-NH2) intermediate->final_buchwald Pd Cat. Harsher Cond. final_suzuki Suzuki Coupling (Ar'-B(OH)2) intermediate->final_suzuki Pd Cat. Harsher Cond. final_product Disubstituted Kinase Inhibitor Scaffold final_buchwald->final_product final_suzuki->final_product Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd2_oad R1-Pd(II)L2-X pd0->pd2_oad R1-X pd2_trans R1-Pd(II)L2-R2 pd2_oad->pd2_trans R2-B(OR)2 (Base) pd2_trans->pd0 R1-R2 oa_text Oxidative Addition trans_text Transmetalation re_text Reductive Elimination

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Bromo-Chloro Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of bromo-chloro substituted heterocycles.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions.

Question 1: My Suzuki coupling reaction shows low to no yield, and I'm recovering unreacted starting material. What are the likely causes and how can I fix it?

Answer: Low or no conversion is a common issue that can often be traced back to catalyst activity or reaction conditions.

  • Potential Cause 1: Inactive Catalyst System. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may be deactivated.[1] The nitrogen atom in some heterocycles can coordinate to the palladium center, inhibiting catalysis.[2][3]

    • Solution:

      • Switch to a more active precatalyst system that readily forms Pd(0), such as a palladacycle or a pre-formed Pd(0) complex like Pd(PPh₃)₄.[1][4][5]

      • For nitrogen-containing heterocycles, use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][4] These ligands can accelerate the oxidative addition step and sterically shield the palladium from inhibitory coordination by the pyridine nitrogen.[3]

  • Potential Cause 2: Insufficient Reaction Temperature. The oxidative addition to the C-Br bond, while more facile than to a C-Cl bond, may still require significant thermal energy, especially for electron-rich or sterically hindered substrates.[5]

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures for these couplings range from 80-110 °C.[1][5]

  • Potential Cause 3: Poor Substrate Solubility. If your heterocyclic halide is not sufficiently soluble in the reaction solvent, the reaction will be slow or may not proceed at all.[6]

    • Solution:

      • Screen different solvents or solvent mixtures. Common systems include toluene/water, dioxane/water, or DMF/water.[4][5][7]

      • For highly insoluble compounds, consider using a higher boiling point solvent like DMF or DMAc, but be mindful of potential side reactions at elevated temperatures.[6][8]

Question 2: The reaction is proceeding, but I'm observing significant amounts of the dehalogenated (hydrodehalogenated) product where the bromine is replaced by hydrogen. What causes this and how can I minimize it?

Answer: Dehalogenation is a common side reaction in Suzuki couplings.[2]

  • Potential Cause: Side Reaction Pathway. This side reaction can occur via a competing pathway where an Ar-Pd(II)-H species is formed, which then undergoes reductive elimination to yield the dehalogenated arene.[2]

    • Solution:

      • Ligand Choice: Employ bulky, electron-rich ligands such as P(t-Bu)₃ or Buchwald's biaryl phosphine ligands (e.g., SPhos). These ligands promote the desired reductive elimination over the dehalogenation pathway.[2]

      • Base Selection: The choice of base can be critical. While strong bases are often used, they can sometimes promote side reactions. Consider screening milder bases like K₂CO₃ or KF.[1][6][7]

      • Reaction Time & Temperature: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of side reactions.

Question 3: My reaction is giving a mixture of products, including the desired C-Br coupled product, the C-Cl coupled product, and/or the di-substituted product. How can I improve selectivity for the C-Br bond?

Answer: Achieving high chemoselectivity is key for the sequential functionalization of bromo-chloro heterocycles. The inherent reactivity order is generally C-I > C-Br > C-OTf > C-Cl, which forms the basis for selectivity.[4] However, this can be influenced by several factors.

  • Potential Cause 1: Overly Aggressive Catalyst/Conditions. Highly active catalysts or high reaction temperatures can overcome the energy barrier for C-Cl bond activation, leading to a loss of selectivity.

    • Solution:

      • Catalyst/Ligand Tuning: Avoid overly active catalyst systems if you are seeing C-Cl activation. Palladium complexes with ligands like PPh₃ are generally less reactive and can offer better selectivity than those with highly electron-rich Buchwald ligands, though this may come at the cost of reaction rate.[5][9] Pd(PPh₃)₄ is a common choice for selective couplings.[4]

      • Temperature Control: Lower the reaction temperature. A temperature just sufficient to activate the C-Br bond while leaving the C-Cl bond intact is ideal.[5]

  • Potential Cause 2: Electronic Effects of the Heterocycle. The intrinsic electronic properties of the heterocyclic ring can influence the reactivity of the C-Cl bond. An electron-deficient position can render a C-Cl bond more susceptible to oxidative addition.[9]

    • Solution: In cases where the C-Cl bond is activated by the heterocycle's electronics, careful selection of a milder catalyst system and lower temperatures are crucial. It may require extensive screening of conditions to find the optimal window for selective C-Br coupling.

Question 4: I am observing significant homocoupling of my boronic acid reagent. Why is this happening?

Answer: Homocoupling of boronic acids is a well-known side reaction, often driven by the presence of oxygen.[1][10]

  • Potential Cause: Oxygen in the Reaction Mixture. Oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[1][10]

    • Solution:

      • Thorough Degassing: Ensure all solvents are rigorously degassed before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[2][3]

      • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. Use Schlenk techniques or a glovebox.[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind selectively coupling the C-Br bond over the C-Cl bond?

A1: The selectivity is based on the difference in bond dissociation energies and reactivity towards the palladium catalyst. The C-Br bond is weaker and more reactive than the C-Cl bond, making it more susceptible to oxidative addition by the Pd(0) catalyst.[4] The general order of reactivity for oxidative addition is C-I > C-Br > C-OTf > C-Cl.[4] By carefully controlling the reaction conditions, one can selectively cleave the C-Br bond while the C-Cl bond remains intact.

Q2: What are the best general-purpose catalysts and ligands for this transformation?

A2: Palladium-based catalysts are the most widely used.[4]

  • For High Selectivity: Pd(PPh₃)₄ is a classic and often effective choice for maintaining selectivity for the C-Br bond.[4]

  • For Difficult Substrates: For less reactive aryl bromides or when faster reaction rates are needed, catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands are often superior.[4][11] Precatalysts like XPhos Pd G3 are also highly effective.[1]

Q3: How do I choose the right base and solvent?

A3: The base and solvent system is crucial for a successful reaction.

  • Bases: An inorganic base is required to activate the boronic acid for transmetalation.[12] Common choices include Na₂CO₃, K₂CO₃, and K₃PO₄.[4][5][13] The choice can affect reaction rate and side reactions; for instance, K₃PO₄ is often effective but may require a small amount of water to function in anhydrous couplings.[14] For sensitive substrates where ester hydrolysis is a concern, milder bases like KF can be used.[6][12]

  • Solvents: Biphasic solvent systems are very common. Mixtures like Toluene/Water, 1,4-Dioxane/Water, or THF/Water are frequently employed.[4][5][8] The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.

Q4: My boronic acid seems to be degrading during the reaction (protodeboronation). How can I prevent this?

A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a major decomposition pathway, especially with electron-rich or heterocyclic boronic acids in the presence of aqueous bases.[1][3]

  • Solutions:

    • Use a milder base like KF or K₂CO₃.[1]

    • Protect the boronic acid as a more stable derivative, such as a pinacol boronate ester or a potassium trifluoroborate salt, which are less prone to this side reaction.[3]

    • Use anhydrous conditions if possible, although this may require careful selection of the base (e.g., finely ground K₃PO₄).[14]

Data Presentation

Table 1: Comparative Performance of Palladium Catalysts in Selective Suzuki-Miyaura Coupling of Bromo-Chloro Substrates (Note: Data is representative of typical results found in the literature.)

Catalyst / LigandSubstrate ExampleBoronic AcidBaseSolventTemp (°C)Time (h)Yield of C-Br Coupled Product (%)Selectivity (C-Br vs C-Cl)
Pd(PPh₃)₄5-Bromo-2-chloropyrimidinePhenylboronic acidNa₂CO₃Toluene/EtOH/H₂O10012~85%>95:5
Pd(OAc)₂ / PPh₃3-Bromo-7-chloro-1-benzothiophene4-Methoxyphenylboronic acidK₂CO₃1,4-Dioxane/H₂O90-10016~90%>98:2
Pd(dppf)Cl₂2-Chloro-6-bromoquinolinePhenylboronic acidNa₂CO₃Toluene/EtOH/H₂O10012~88% (at C-6)High
Pd₂(dba)₃ / SPhos4-Bromo-2-chloro-toluenePhenylboronic acidK₃PO₄Toluene/H₂O1008>95%>95:5

Table 2: Effect of Base and Solvent on Reaction Outcome

BaseSolvent SystemGeneral ObservationsPotential Issues
Na₂CO₃Toluene/EtOH/H₂OWidely applicable, good for many standard couplings.Can be less effective for challenging substrates.
K₂CO₃1,4-Dioxane/H₂OA robust and common choice, often provides good yields.[5]Can promote protodeboronation in sensitive cases.[1]
K₃PO₄Toluene/H₂O or DioxaneStronger base, often used with more active catalysts for difficult couplings.[13]Can promote side reactions if not optimized.
Cs₂CO₃Dioxane or TolueneVery effective for hindered or deactivated substrates.[15]More expensive.
KFToluene or THFMild base, useful for substrates with base-labile functional groups.[6][12]Reactions may be slower.

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling of a Bromo-Chloro Heterocycle

This protocol is a representative example for the selective coupling at the C-Br position of a substrate like 5-bromo-2-chloropyrimidine.[4]

  • Materials:

    • Bromo-chloro heterocycle (e.g., 5-bromo-2-chloropyrimidine) (1.0 mmol, 1.0 eq.)

    • Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol, 1.2 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03-0.05 mmol, 3-5 mol%)

    • Base (e.g., Na₂CO₃) (2.0 mmol, 2.0 eq.)

    • Degassed Solvent System (e.g., Toluene/Ethanol/Water in 8:1:1 ratio, 10 mL)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromo-chloro heterocycle (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).[4][5]

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]

    • Add the degassed solvent mixture (10 mL) via syringe.[3][4]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).[4]

    • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).[3]

    • Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by consumption of the starting material), cool the mixture to room temperature.[4]

    • Dilute the mixture with an organic solvent such as ethyl acetate (~20 mL) and wash with water (~10 mL) and then brine (~10 mL).[1][4]

    • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.[5]

Mandatory Visualization

Troubleshooting_Workflow start_node Low Yield / No Reaction q1 Is Starting Material Consumed? start_node->q1 decision_node decision_node process_node process_node end_node Reaction Optimized a1_no Increase Temperature (80 -> 110 °C) q1->a1_no No q2 Major Side Products Observed? q1->q2 Yes a1_no_2 Switch to More Active Catalyst (e.g., Pd/Buchwald Ligand) a1_no->a1_no_2 a1_no_2->q1 q2->end_node No (Clean Product) q3 Dehalogenation or Homocoupling? q2->q3 Yes a3_dehalo Use Bulky Ligand (e.g., SPhos) Screen Milder Base (K₂CO₃, KF) q3->a3_dehalo Dehalogenation a3_homo Ensure Rigorous Degassing Use Pure Reagents q3->a3_homo Homocoupling q4 Loss of Selectivity? (C-Cl reaction) q3->q4 Other a3_dehalo->q1 a3_homo->q1 q4->end_node No a4_yes Lower Temperature Use Milder Catalyst (e.g., Pd(PPh₃)₄) q4->a4_yes Yes a4_yes->q1

Caption: A workflow diagram for troubleshooting low yields.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)(Br)L₂ ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal dehalo_path Dehalogenation (Side Reaction) pd2_complex->dehalo_path pd2_biaryl Ar-Pd(II)(Ar')L₂ transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar-Ar' red_elim->product arbr Ar(Br,Cl)-Het arbr->ox_add ar_boronic Ar'-B(OR)₂ ar_boronic->transmetal base Base (e.g., Na₂CO₃) base->transmetal dehalo_product Ar-H dehalo_path->dehalo_product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Decision_Tree start_node Substrate Type? electron_deficient Electron-Deficient or Standard Heterocycle start_node->electron_deficient Standard electron_rich Electron-Rich or N-Heterocycle causing deactivation start_node->electron_rich Challenging cat_node Catalyst/Ligand Choice base_node Base Choice boron_node Boron Reagent cat_standard Start with Pd(PPh₃)₄ or Pd(dppf)Cl₂ for selectivity electron_deficient->cat_standard cat_active Use Bulky, Electron-Rich Ligands (SPhos, XPhos) or NHC Ligands (IPr) electron_rich->cat_active base_standard Start with K₂CO₃ or Na₂CO₃. Screen others if necessary. cat_standard->base_standard cat_active->base_standard boron_standard If Protodeboronation occurs, switch from Boronic Acid to Pinacol Ester or Trifluoroborate. base_standard->boron_standard

Caption: Decision tree for selecting key reaction components.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination for Pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for scientists, researchers, and drug development professionals engaged in the Buchwald-Hartwig amination of pyrrolopyrimidines. The content is designed to offer practical solutions to common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the Buchwald-Hartwig amination of pyrrolopyrimidine substrates.

Low or No Product Yield

Question: My Buchwald-Hartwig reaction with a chloropyrrolopyrimidine substrate is resulting in low or no yield. What are the potential causes and how can I improve the outcome?

Answer:

Low or no conversion is a common challenge, particularly with electron-deficient heteroaryl chlorides like chloropyrrolopyrimidines. The primary reason is often the difficult oxidative addition of the C-Cl bond to the palladium(0) complex, which is frequently the rate-limiting step.[1] Here’s a systematic approach to troubleshoot this issue:

  • Catalyst System Evaluation:

    • Palladium Source: The choice and quality of the palladium source are critical. While Pd(OAc)₂ is common, its reduction to the active Pd(0) species can be inconsistent. Consider using pre-formed Pd(0) sources like Pd₂(dba)₃ or, more reliably, palladium pre-catalysts (e.g., G3 or G4 palladacycles) that generate the active catalyst more cleanly and efficiently.[1][2]

    • Ligand Selection: For electron-deficient and sterically hindered substrates like pyrrolopyrimidines, the choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands are generally required to facilitate oxidative addition and subsequent reductive elimination.[3] Ligands such as RuPhos, BrettPhos, and DavePhos are often effective for activating C-Cl bonds where simpler ligands like PPh₃ would fail.[1] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties.[2]

    • Catalyst Loading: For challenging substrates, increasing the catalyst loading from the typical 1-2 mol% to 5 mol% may be necessary to achieve a reasonable reaction rate.[1]

  • Reaction Conditions Optimization:

    • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these reactions.[1] If the substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate higher temperatures and a more active catalyst system.[1] The solubility of the base can also be a factor; ensure vigorous stirring to maintain a good suspension.[2]

    • Solvent Choice: Anhydrous and degassed solvents are essential for reproducibility. Toluene and 1,4-dioxane are standard solvents for Buchwald-Hartwig reactions.[1] Ethereal solvents like THF can also be used. Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[2]

    • Temperature: Elevated temperatures, typically in the range of 80-110 °C, are often required to drive the reaction, especially the oxidative addition of a C-Cl bond.[1]

  • Reagent Purity and Inert Atmosphere:

    • Ensure all reagents, especially the amine and solvent, are pure and dry. Water can lead to catalyst decomposition and side reactions.

    • The reaction must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[1]

Formation of Side Products

Question: I am observing significant side product formation in my reaction, primarily the hydrodehalogenation of my pyrrolopyrimidine. How can I minimize this?

Answer:

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[1] This typically occurs when the desired reductive elimination to form the C-N bond is slow, allowing for competing pathways.

  • Strategies to Minimize Hydrodehalogenation:

    • Ligand Choice: The ligand plays a crucial role in promoting reductive elimination over side reactions. Bulky, electron-rich ligands that stabilize the palladium center and accelerate the C-N bond-forming step are preferred.

    • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help to favor the desired coupling pathway.[1]

    • Anhydrous Conditions: Ensure that all reagents and the solvent are scrupulously dry, as water can be a proton source for the hydrodehalogenation pathway.

    • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote side reactions. It may be beneficial to run the reaction at the lowest temperature that still provides a reasonable conversion rate.

Another potential side product is the formation of biaryls, which can arise from the homocoupling of the aryl halide. This is less common but can be influenced by the choice of catalyst and reaction conditions.

Catalyst Inhibition

Question: I suspect my catalyst is being inhibited by the nitrogen atoms in the pyrrolopyrimidine ring. How can I address this?

Answer:

The nitrogen atoms in heterocyclic substrates like pyrrolopyrimidines can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.

  • Mitigating Catalyst Inhibition:

    • Ligand Selection: The use of bulky ligands is crucial. The steric hindrance provided by the ligand can prevent or disfavor the coordination of the heterocyclic substrate to the palladium center in a non-productive manner. Biarylphosphine ligands are particularly effective in this regard.[3]

    • Bidentate vs. Monodentate Ligands: Bidentate ligands like BINAP or DPPF were initially developed to prevent the formation of inactive palladium dimers and can be effective for some heterocyclic substrates.[4] However, modern, bulky monodentate ligands often provide superior results for challenging heteroaryl chlorides.[3][5]

    • Pre-catalyst Choice: Using a well-defined pre-catalyst can ensure the efficient generation of the active monoligated Pd(0) species, which may be less susceptible to inhibition.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best general starting point for optimizing a Buchwald-Hartwig reaction with a new pyrrolopyrimidine substrate?

A1: A good starting point for a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine would be to use a palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), a bulky biarylphosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 4-10 mol%), and a strong base like NaOtBu (1.5-2.0 equivalents) in an anhydrous, degassed solvent such as toluene or 1,4-dioxane. The reaction should be heated to 80-110 °C under an inert atmosphere.

Q2: How do I choose the right phosphine ligand for my specific pyrrolopyrimidine and amine coupling partner?

A2: The optimal ligand is highly dependent on the specific substrates. A screening of several ligands is often the most effective approach. Generally, for primary amines, ligands like BrettPhos are designed to promote monoarylation.[5] For secondary amines, RuPhos is often a superior choice.[5] For particularly challenging couplings, ligands from the Josiphos family have also shown high efficacy with heteroaryl chlorides.[5]

Q3: Can I use microwave heating to accelerate the reaction?

A3: Yes, microwave irradiation can often significantly reduce reaction times and in some cases improve yields by providing rapid and uniform heating. It is a valuable tool for high-throughput screening of reaction conditions.

Q4: My product is difficult to purify. What are some common impurities and how can I remove them?

A4: Common impurities include unreacted starting materials, the hydrodehalogenated pyrrolopyrimidine, and residual palladium catalyst and ligand. Careful column chromatography is typically required for purification. If the hydrodehalogenation product is the major impurity, optimizing the reaction conditions to minimize its formation is the best approach. Residual palladium can sometimes be removed by washing the organic extract with an aqueous solution of a sulfur-based scavenger.

Data Presentation

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of halo-heterocycles, providing a basis for comparison and optimization.

Table 1: Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with Secondary Amines (Representative Conditions) [6]

Amine Coupling PartnerPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012>95
PiperidinePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.0)1,4-Dioxane1101885-90
N-MethylpiperazineXPhos Pd G3 (2)XPhos (2)Cs₂CO₃ (1.8)Toluene1001690-95

Table 2: Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with Primary Amines (Representative Conditions) [6]

Amine Coupling PartnerPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.5)Toluene9012>95
BenzylaminePd(OAc)₂ (3)DavePhos (6)K₂CO₃ (2.0)1,4-Dioxane1102480-85
CyclopropylamineBrettPhos Pd G3 (2)BrettPhos (2)LHMDS (1.8)THF801685-90

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine:

  • Preparation: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.5 equiv.). Then, add the amine (1.2 equiv.) either neat if it is a liquid or as a solution in the reaction solvent. Finally, add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the organic filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 4-amino-7H-pyrrolo[2,3-d]pyrimidine.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative_Addition->Ar-Pd(II)(X)L Amine_Coordination Amine Coordination Ar-Pd(II)(X)L->Amine_Coordination + HNR'R'' Ar-Pd(II)(NHR'R'')L [Ar-Pd(II)(NHR'R'')(X)L] Amine_Coordination->Ar-Pd(II)(NHR'R'')L Deprotonation Deprotonation (Base) Ar-Pd(II)(NHR'R'')L->Deprotonation Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Deprotonation->Ar-Pd(II)(NR'R'')L - Base-H⁺X⁻ Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Troubleshooting workflow for low-yield reactions.

References

Technical Support Center: Sonogashira Coupling of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Sonogashira coupling of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the two halogen substituents on this compound in a Sonogashira coupling?

A1: In palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is I > Br > Cl.[1] Therefore, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 4-position. This inherent difference in reactivity allows for selective Sonogashira coupling at the C-5 position under carefully controlled, milder reaction conditions.[1]

Q2: What are the most common side reactions observed during the Sonogashira coupling of this substrate?

A2: The most prevalent side reactions include:

  • Glaser-Hay Homocoupling: This is the dimerization of the terminal alkyne, which is a common issue in Sonogashira reactions, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[2][3]

  • Dehalogenation: Under harsh reaction conditions, such as elevated temperatures or prolonged reaction times, dehalogenation of the pyrrolo[2,3-d]pyrimidine core can occur, leading to the formation of the des-bromo or des-chloro byproduct.[2]

  • Reaction at the C-4 Chlorine: While less likely under mild conditions, coupling at the C-4 position can occur, leading to a mixture of products. This is more probable with more active catalyst systems or at higher temperatures.

  • Catalyst Decomposition: The formation of palladium black can indicate catalyst decomposition, leading to reduced catalytic activity.[4]

Q3: How can I minimize the formation of the Glaser homocoupling byproduct?

A3: To suppress alkyne homocoupling, consider the following strategies:

  • Strict Anaerobic Conditions: Ensure that all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen). The freeze-pump-thaw technique is highly effective for degassing.[2]

  • Copper-Free Conditions: The copper(I) co-catalyst is a primary promoter of Glaser coupling. Switching to a copper-free Sonogashira protocol is a very effective way to eliminate this side reaction.[5][6]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can favor the cross-coupling pathway over homocoupling.

  • Use of a Protecting Group: Temporarily protecting the terminal alkyne can prevent its self-coupling.

Q4: My reaction is showing low to no conversion. What are the likely causes?

A4: Low conversion can stem from several factors:

  • Inactive Catalyst: The palladium catalyst may be of poor quality, or the active Pd(0) species may not be forming correctly. Using a fresh batch of catalyst or a more robust pre-catalyst can help.[7] Phosphine ligands can also oxidize, so their quality is crucial.

  • Insufficiently Active Catalyst System: For less reactive aryl bromides, a more sophisticated catalyst system with electron-rich and bulky ligands might be necessary to facilitate the oxidative addition step.[8]

  • Inappropriate Reaction Conditions: The temperature may be too low for the oxidative addition to occur efficiently. A modest increase in temperature could improve the reaction rate.[8]

  • Poor Solubility: The starting material may not be sufficiently soluble in the chosen solvent, hindering the reaction.

Troubleshooting Guide

Problem 1: Low Yield of the Desired C-5 Coupled Product
Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a more robust, air-stable precatalyst.[7]
Suboptimal Reaction Temperature Gradually increase the reaction temperature in increments of 10 °C. Aryl bromides may require heating to facilitate oxidative addition.[8][9]
Inappropriate Base The choice of base is critical. While amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, consider switching to a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), especially in copper-free protocols.
Poor Reagent Quality Ensure all reagents, especially the amine base and solvents, are pure and anhydrous. Distill amine bases if they are old.[2]
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
Possible Cause Troubleshooting Step
Presence of Oxygen Thoroughly degas all solvents and reagents using the freeze-pump-thaw method (at least 3 cycles) and maintain a strict inert atmosphere.[2]
High Copper(I) Concentration Reduce the loading of the copper(I) co-catalyst.
Slow Cross-Coupling Kinetics If the desired reaction is slow, the competing homocoupling can dominate. Address the slow kinetics by optimizing the catalyst system and temperature as described in Problem 1.
Inherent Alkyne Reactivity The most effective solution is to switch to a copper-free Sonogashira protocol.[5][6]
Problem 3: Formation of a Mixture of C-5 and C-4 Coupled Products
Possible Cause Troubleshooting Step
Reaction Temperature is Too High Higher temperatures can overcome the activation barrier for C-Cl bond insertion. Reduce the reaction temperature.
Overly Active Catalyst System A highly active catalyst might not be selective. Consider using a less reactive catalyst or ligand combination.
Prolonged Reaction Time Once the C-5 coupling is complete, prolonged heating might initiate coupling at the C-4 position. Monitor the reaction closely by TLC or LC-MS and quench it upon consumption of the starting material.

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling (Selective for C-5)

This protocol is designed for the selective coupling at the more reactive C-5 bromine.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous and degassed DMF or THF

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent, followed by the degassed triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to a temperature between 50-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling (Selective for C-5)

This protocol is recommended to avoid Glaser homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Diisopropylethylamine (DIPEA) (4.0 equiv)

  • Anhydrous and degassed THF or 1,4-dioxane

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound and PdCl₂(PPh₃)₂ in the anhydrous solvent.

  • Add diisopropylethylamine and the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_workup Work-up & Purification A Combine Substrate, Pd Catalyst, (CuI) B Add Anhydrous, Degassed Solvent & Base A->B C Degas Mixture (Freeze-Pump-Thaw) B->C D Add Terminal Alkyne (Dropwise) C->D E Heat to 50-80 °C D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction F->G H Aqueous Work-up G->H I Column Chromatography H->I J Product I->J

Caption: General experimental workflow for the Sonogashira coupling.

Troubleshooting_Sonogashira Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Catalyst, Base, Solvent) Start->Check_Reagents Homocoupling Significant Homocoupling? Start->Homocoupling Optimize_Temp Increase Temperature (e.g., to 80 °C) Check_Reagents->Optimize_Temp Reagents OK Change_Catalyst Switch to More Active Catalyst/Ligand System Optimize_Temp->Change_Catalyst Still low yield Success Improved Yield Change_Catalyst->Success Check_Atmosphere Ensure Strict Inert Atmosphere Copper_Free Switch to Copper-Free Protocol Check_Atmosphere->Copper_Free Atmosphere OK Homocoupling->Check_Reagents No Homocoupling->Check_Atmosphere Yes Copper_Free->Success

Caption: Troubleshooting logic for common Sonogashira coupling issues.

References

Technical Support Center: Regioselectivity in Cross-Coupling of Dihalogenated Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihalogenated pyrrolo[2,3-d]pyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during cross-coupling reactions, with a focus on controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the typical regioselectivity observed in cross-coupling reactions of 2,4-dihalogenated pyrrolo[2,3-d]pyrimidines?

A1: In general, for 2,4-dihalopyrimidines, the C4 position is more reactive than the C2 position towards both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[1][2][3][4] This preferential reactivity at C4 is considered the conventional regioselectivity. Therefore, without specific catalytic control, functionalization will predominantly occur at the C4-halide.

Q2: How can I achieve selective mono-arylation at the C4 position of 2,4-dichloro-pyrrolo[2,3-d]pyrimidine using a Suzuki coupling?

A2: Selective mono-arylation at the C4 position can be achieved by carefully controlling the reaction conditions. Performing the Suzuki coupling at a moderate temperature (e.g., 60–70°C) and using a slight excess of the arylboronic acid (approximately 1.2 equivalents) favors the formation of 4-aryl-2-chloro-pyrrolo[2,3-d]pyrimidines.[5]

Q3: Is it possible to achieve selective functionalization at the C2 position?

A3: Yes, while challenging, selective C2 functionalization has been demonstrated. A notable example is the C2-selective C-S coupling of 2,4-dichloropyrimidine with thiols.[1][2] This was achieved by using a specific palladium precatalyst supported by a bulky N-heterocyclic carbene (NHC) ligand, which inverts the conventional C4 selectivity.[1] Highly regioselective Buchwald-Hartwig amination at the C2 position of 2,4-dichloropyridine has also been reported, suggesting that catalyst and ligand choice is critical for reversing the inherent reactivity.[6]

Q4: What is the effect of protecting the pyrrole nitrogen (N-7) on regioselectivity?

A4: Protection of the N-7 position with a group like tert-butyloxycarbonyl (Boc) can influence the outcome of the reaction. It has been reported that N-7 Boc protection can decrease the regioselectivity of Suzuki couplings on 2,4-dichloropyrrolo[2,3-d]pyrimidine, potentially leading to mixtures of C2 and C4 substituted products or facilitating double substitution to yield 2,4-diaryl derivatives more readily.[5]

Q5: Can I perform a double cross-coupling to functionalize both the C2 and C4 positions?

A5: Yes, double cross-coupling is feasible. For instance, in a Suzuki reaction, using a larger excess of the boronic acid (e.g., 2.4 equivalents) and higher reaction temperatures (e.g., refluxing in dioxane) will promote the formation of 2,4-diarylpyrrolo[2,3-d]pyrimidines.[5] One-pot, regioselective double Suzuki couplings of 2,4-dichloropyrimidine have also been developed.[7]

Troubleshooting Guides

Problem 1: Low Regioselectivity in Suzuki Coupling (Mixture of C2 and C4 isomers)

Possible Causes:

  • High Reaction Temperature: Elevated temperatures can overcome the activation energy barrier for reaction at the less reactive C2 position.

  • Prolonged Reaction Time: Longer reaction times can lead to the formation of the thermodynamically more stable product, which may not be the desired regioisomer, or allow for reaction at the less reactive site.

  • Catalyst/Ligand System: The chosen palladium source and ligand may not have sufficient selectivity for the C4 position.

  • N-7 Protecting Group: As mentioned in the FAQs, certain protecting groups on the pyrrole nitrogen can diminish regioselectivity.[5]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Attempt the reaction at a lower temperature, for example, in the range of 60-70°C.[5]

  • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the desired C4-substituted product is maximally formed, before significant amounts of the C2 isomer or di-substituted product appear.

  • Optimize Catalyst System: Screen different palladium catalysts and phosphine ligands. For C4 selectivity, standard catalysts like Pd(PPh₃)₄ are often effective.[8]

  • Re-evaluate N-7 Protection: If using a protecting group, consider running the reaction on the unprotected substrate to see if regioselectivity improves.

Problem 2: Poor Yield in Buchwald-Hartwig Amination

Possible Causes:

  • Inappropriate Base: The choice of base is critical in Buchwald-Hartwig aminations and is often substrate-dependent. A base that is too weak may result in slow or incomplete reaction, while an overly strong base can lead to substrate or product degradation.[9]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and certain functional groups, leading to deactivation.

  • Steric Hindrance: A bulky amine or a sterically hindered position on the pyrrolo[2,3-d]pyrimidine can slow down the reaction rate.

Troubleshooting Steps:

  • Screen Different Bases: Common bases for this reaction include NaOt-Bu, K₃PO₄, and Cs₂CO₃. The optimal base will depend on the specific amine and aryl halide.[9]

  • Use Appropriate Ligands: Employ ligands specifically designed for Buchwald-Hartwig aminations, such as Xantphos or BINAP, which can improve catalyst stability and efficiency.[10][11]

  • Ensure Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[9]

  • Increase Catalyst Loading: If poor conversion is observed, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may improve the yield.

Problem 3: Formation of Homocoupling Byproducts in Sonogashira Coupling

Possible Causes:

  • Presence of Oxygen: The Hay homocoupling of terminal alkynes is often promoted by the presence of oxygen, which can be a significant side reaction in Sonogashira couplings.[12]

  • Slow Cross-Coupling Rate: If the rate of the desired cross-coupling is slow, the competing homocoupling reaction can become more prominent.

Troubleshooting Steps:

  • Degas Solvents Thoroughly: Ensure all solvents and reagents are rigorously degassed to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Use a high-purity inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Control Alkyne Addition: In some cases, slow addition of the terminal alkyne to the reaction mixture can help to minimize its concentration and thus suppress homocoupling.

  • Optimize Catalyst System: The choice of palladium source, copper(I) co-catalyst, and ligand can influence the relative rates of cross-coupling versus homocoupling. Ensure the use of a reliable catalyst system, such as PdCl₂(PPh₃)₂/CuI.[13]

Data Presentation

Table 1: Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrrolo[2,3-d]pyrimidines

EntryN-7 SubstituentArylboronic Acid (Equivalents)Temperature (°C)Major ProductReference
1H1.260-704-Aryl-2-chloro[5]
2H2.4Reflux (Dioxane)2,4-Diaryl[5]
3Boc>1.2-2,4-Diaryl (Higher Yields)[5]

Table 2: Catalyst Systems for Selective Cross-Coupling

Coupling TypePositionSubstrateCatalyst SystemKey FeatureReference
C-S CouplingC22,4-DichloropyrimidinePd(II) precatalyst with bulky NHC ligandInversion of conventional selectivity[1][2]
SuzukiC42,4-DichloropyrimidinePd(PPh₃)₄ / K₂CO₃Microwave-assisted, high yield[8]
Buchwald-HartwigC22,4-Dichloropyridine-Highly regioselective[6]

Experimental Protocols

Protocol 1: C4-Selective Suzuki-Miyaura Coupling [5][8]

  • Reaction Setup: To an oven-dried flask, add 2,4-dichloro-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Solvent and Degassing: Add a solvent mixture (e.g., 1,4-dioxane/water). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 60-70°C and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the 4-aryl-2-chloro-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Buchwald-Hartwig Amination [10][11]

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the 4-chloro- or 2-chloro-pyrrolo[2,3-d]pyrimidine substrate (1.0 eq), the amine (1.2 eq), a strong non-nucleophilic base (e.g., NaOt-Bu, 1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the ligand (e.g., Xantphos, 0.08 eq) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110°C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Purification: The combined organic extracts are washed with brine, dried, and concentrated. The residue is then purified by flash chromatography to afford the desired amino-substituted product.

Visualizations

troubleshooting_workflow cluster_suzuki Troubleshooting: Low Regioselectivity in Suzuki Coupling start_suzuki Poor C4:C2 Selectivity temp Lower Reaction Temperature (e.g., 60-70°C) start_suzuki->temp time Reduce Reaction Time (Monitor by TLC/LCMS) start_suzuki->time catalyst Screen Ligands start_suzuki->catalyst protecting_group Evaluate N-7 Protection start_suzuki->protecting_group outcome_suzuki Improved C4 Selectivity temp->outcome_suzuki time->outcome_suzuki catalyst->outcome_suzuki protecting_group->outcome_suzuki regioselectivity_logic cluster_conditions Reaction Conditions cluster_products Products start 2,4-Dihalogenated pyrrolo[2,3-d]pyrimidine cond1 Standard Pd Catalyst (e.g., Pd(PPh3)4) Moderate Temp (60-70°C) start->cond1 cond2 Bulky NHC Ligand (for C-S Coupling) start->cond2 cond3 Excess Boronic Acid (>2 eq) High Temp (>100°C) start->cond3 prod1 C4-Selective Mono-substitution cond1->prod1 prod2 C2-Selective Mono-substitution cond2->prod2 prod3 C2,C4-Di-substitution cond3->prod3

References

Technical Support Center: Purification of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives in a question-and-answer format.

Question 1: My purified product contains the starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. How can I effectively separate it?

Answer: Separating the brominated product from the unreacted starting material can be challenging due to their similar polarities. Here are several strategies to improve separation:

  • Optimize Column Chromatography:

    • Solvent System: The key is to find a solvent system with optimal selectivity. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or petroleum ether) is often effective. Start with a low polarity mobile phase to ensure the starting material elutes well ahead of the product.

    • Silica Gel: Use a high-quality silica gel with a small particle size for better resolution. A longer column can also improve separation.

    • Loading Technique: Dry loading the crude product onto a small amount of silica gel before placing it on the column can lead to a sharper initial band and better separation.

  • Recrystallization: If a suitable solvent is found, recrystallization can be highly effective. The choice of solvent will depend on the specific derivative. Experiment with different solvent systems, such as ethanol, isopropanol, or mixtures like dichloromethane/hexanes.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, reversed-phase preparative HPLC can be a powerful tool.[1]

Question 2: My final product is a colored (yellow or brown) solid, even after purification. What is the cause and how can I decolorize it?

Answer: Color in your final product can be due to several factors:

  • Residual Halogen: Trace amounts of bromine from the synthesis can impart a yellow or brownish color.

  • Oxidation: Pyrrolo[2,3-d]pyrimidine derivatives can be susceptible to oxidation, leading to colored impurities.

  • Highly Conjugated Byproducts: Minor side reactions can sometimes produce intensely colored, highly conjugated impurities.

Troubleshooting Steps:

  • Charcoal Treatment: Dissolve the colored product in a suitable organic solvent and add a small amount of activated charcoal. Stir for a short period (e.g., 15-30 minutes) and then filter through a pad of celite. Be aware that this may reduce your overall yield.

  • Washing: During the workup, washing the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate can help remove residual bromine.[2]

  • Minimize Exposure to Light and Air: Handle the compound quickly and store it under an inert atmosphere (e.g., nitrogen or argon) in a dark container to prevent degradation.

Question 3: I am observing a significant amount of a more polar impurity in my crude product. What could it be and how do I remove it?

Answer: A common polar impurity is the hydrolysis product where the chloro group at the 4-position is replaced by a hydroxyl group, forming a pyrrolo[2,3-d]pyrimidin-4-ol derivative. This can occur if the reaction or workup conditions are not anhydrous.

Removal Strategy:

  • Column Chromatography: The hydroxylated byproduct is significantly more polar than the desired chlorinated product. It will have a much lower Rf value on a TLC plate and will elute much later from a silica gel column. A standard column with a hexane/ethyl acetate solvent system should effectively separate this impurity.

  • Aqueous Wash: During the workup, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove some of the more acidic hydroxylated impurity.

Question 4: The compound is highly crystalline and crashes out of solution during column chromatography, blocking the column. How can I prevent this?

Answer: High crystallinity can indeed make chromatographic purification difficult.[1] Here are some approaches to manage this:

  • Solvent Choice: Select a solvent system for your column in which your compound has good solubility. You may need to use a more polar or a different combination of solvents than initially planned based on TLC.

  • Lower Concentration: Load a more dilute solution of your crude product onto the column.

  • Faster Elution: A faster flow rate can sometimes help keep the compound in solution.

  • Alternative Purification: If column chromatography is consistently problematic, consider recrystallization from a suitable solvent system as the primary purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound derivatives?

A1: The most frequently reported method for the purification of these derivatives is silica gel column chromatography.[3] Common eluents include gradients of ethyl acetate in petroleum ether or hexanes.

Q2: Can I use recrystallization for purification?

A2: Yes, recrystallization can be a very effective method for obtaining high-purity material, especially for removing minor impurities. The choice of solvent is critical and needs to be determined experimentally for each specific derivative.

Q3: What are the potential stability issues with this compound derivatives?

A3: These compounds can be sensitive to strong acids and bases. The chloro group at the 4-position is susceptible to nucleophilic substitution, including hydrolysis. Dehalogenation can also occur under certain reductive conditions. It is advisable to store the purified compounds in a cool, dark place under an inert atmosphere.

Q4: How can I monitor the purity of my compound during and after purification?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography. For final purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standard methods. HPLC can provide quantitative purity data, while NMR can confirm the structure and identify any remaining impurities.

Data Presentation

Table 1: Summary of Purification Methods and Reported Yields/Purities

DerivativePurification MethodSolvent System (for Chromatography)Crude PurityFinal PurityYieldReference
This compoundColumn ChromatographyHexane/Ethyl Acetate (70/30 to 20/80)Not Reported>99% (by HPLC)84%[1]
This compoundFiltration and WashingN/ANot ReportedNot Reported91.5%[1]
Substituted Pyrrolo[2,3-d]pyrimidinesColumn ChromatographyPetroleum Ether/Ethyl AcetateNot ReportedNot Reported31-99%[3]
Halogenated PyrrolopyrimidinesReversed-Phase ChromatographyNot SpecifiedNot ReportedNot Reported13-98%[1]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the solution to the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. The starting material, being less polar than the brominated product, should elute first.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound derivative.

    • Confirm the purity by HPLC and NMR.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or acetonitrile).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good solvent is one in which the compound is soluble when hot but sparingly soluble when cold, and in which the impurities are either very soluble or insoluble at all temperatures.

  • Recrystallization Procedure:

    • Dissolve the crude material in the minimum amount of the selected hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the flask in an ice bath to maximize the yield of crystals.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_purification Purification Method Selection crude Crude 5-Bromo-4-chloro-7H- pyrrolo[2,3-d]pyrimidine Derivative tlc TLC Analysis to Determine Impurity Profile crude->tlc col_chrom Column Chromatography tlc->col_chrom Multiple spots or close-running spots recryst Recrystallization tlc->recryst One major spot with minor impurities pure_product Pure Product col_chrom->pure_product recryst->pure_product analysis Purity and Structure Confirmation (HPLC, NMR) pure_product->analysis

Caption: General workflow for the purification of this compound derivatives.

Troubleshooting_Workflow cluster_issues Identify the Issue cluster_solutions Potential Solutions start Impure Product After Initial Purification start_mat Starting Material Contamination start->start_mat colored Colored Impurities start->colored polar_imp Polar Impurities (e.g., Hydrolysis) start->polar_imp cryst_issue Crystallization in Column start->cryst_issue sol_opt Optimize Chromatography (Shallow Gradient) start_mat->sol_opt re_recryst Re-recrystallization start_mat->re_recryst charcoal Charcoal Treatment colored->charcoal wash Aqueous Wash (e.g., Na2S2O3) colored->wash col_wash Column with Polar Solvent Flush polar_imp->col_wash solv_change Change Solvent System/ Lower Concentration cryst_issue->solv_change final_product Pure Product sol_opt->final_product re_recryst->final_product charcoal->final_product wash->final_product col_wash->final_product solv_change->final_product

Caption: Troubleshooting guide for common purification issues.

References

Technical Support Center: Palladium Catalyst Removal from Pyrrolopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on the effective removal of palladium catalysts from pyrrolopyrimidine reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and comparative data to aid in method selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from pyrrolopyrimidine reaction mixtures?

A1: The primary methods for removing residual palladium from reaction mixtures include:

  • Adsorption: This involves using solid-supported materials, known as scavengers, that have a high affinity for palladium. Common scavengers include silica-based or polymer-based materials functionalized with thiol, amine, or dimercaptotriazine (DMT/TMT) groups. Activated carbon is also a widely used adsorbent.[1][2]

  • Crystallization: Purifying the pyrrolopyrimidine product through crystallization can be effective, as palladium impurities often remain in the mother liquor. The efficiency of this method can be improved by using additives that increase the solubility of palladium species.[1][2]

  • Filtration: For heterogeneous palladium catalysts like palladium on carbon (Pd/C), simple filtration through a pad of celite can effectively remove the bulk of the catalyst.[1][3]

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[1]

  • Chromatography: Column chromatography is a standard purification technique that can separate the desired pyrrolopyrimidine product from the palladium catalyst.[4][5]

Q2: Why is it often challenging to remove palladium from reactions involving nitrogen-containing heterocycles like pyrrolopyrimidines?

A2: Nitrogen-containing heterocycles, such as pyrrolopyrimidines, can act as ligands and chelate with palladium species. This interaction can lead to the formation of soluble palladium complexes that are difficult to remove by simple filtration or crystallization. These complexes may co-elute with the product during chromatography, leading to persistent contamination.

Q3: How do I choose the best palladium removal method for my specific pyrrolopyrimidine synthesis?

A3: The optimal method depends on several factors, including:

  • The nature of your pyrrolopyrimidine product: Consider its solubility, stability, and potential to chelate with palladium.

  • The form of the palladium residue: Is it a homogeneous (dissolved) or heterogeneous (solid) catalyst? Is the palladium in a Pd(0) or Pd(II) oxidation state?

  • The solvent system: The polarity and composition of the reaction solvent can influence the effectiveness of different removal techniques.

  • The required purity level: For active pharmaceutical ingredients (APIs), stringent limits on residual palladium (often below 10 ppm) necessitate highly efficient removal methods.[1][6]

The decision tree below provides a general guide for selecting an appropriate method.

Q4: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products. Palladium is considered a metal with high toxicity, and its levels in APIs are strictly controlled. For oral administration, the permitted daily exposure (PDE) is typically around 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product.[6]

Troubleshooting Guides

Issue 1: High levels of residual palladium persist after standard purification (e.g., filtration and chromatography).

  • Possible Cause: Strong chelation of palladium by the pyrrolopyrimidine product, forming soluble palladium complexes.

  • Troubleshooting Steps:

    • Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based (Si-Thiol) or dimercaptotriazine-based (Si-DMT) scavengers are often effective for both Pd(0) and Pd(II) species.[4][7]

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time. Increasing the temperature (e.g., to 40-60 °C) can sometimes improve scavenging efficiency.[1]

    • Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can sometimes convert various palladium species into a single, more easily removed form.[1]

    • Combination of Methods: A sequential approach, such as filtration through celite followed by treatment with a scavenger, can be more effective than a single method.[4][5]

Issue 2: Significant loss of the pyrrolopyrimidine product during the palladium removal process.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, especially with activated carbon.[1]

  • Troubleshooting Steps:

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon necessary for palladium removal.

    • Screen Different Scavengers: Some scavengers may exhibit lower non-specific binding to your product. A small-scale screening of different scavengers is recommended.

    • Adjust the Solvent: The solvent can influence the binding of both the palladium and your product to the adsorbent. Using a solvent in which your product is highly soluble may reduce its adsorption.[1]

    • Alternative Purification Method: If product loss remains high with adsorption methods, consider switching to crystallization or extraction techniques.[1]

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states, formation of colloidal palladium).

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[4]

    • Induce Precipitation/Flocculation: If colloidal palladium is suspected, adding a small amount of a flocculating agent or an anti-solvent might help in its removal by filtration.[3]

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes quantitative data on the efficiency of various palladium removal methods from reactions involving nitrogen-containing heterocyclic compounds, which serve as a relevant proxy for pyrrolopyrimidines.

Purification MethodInitial Pd Level (ppm)Final Pd Level (ppm)% Pd RemovalCompound Type/ReactionReference
Aqueous Workup Only>1000>1000<10%Suzuki-Miyaura of Indole[8]
Column Chromatography>1000<100 (average)~90%Suzuki-Miyaura of Indole[8]
Column Chromatography + Scavenger (Si-TMT)>1000<50~98%Suzuki-Miyaura of Indole[8]
Activated Carbon (Darco KB-B)300<1>99%Suzuki Coupling Product[1]
Scavenger (MP-TMT)3307~98%Suzuki Coupling Product[1]
Scavenger (Si-TMT)>2000<1>99.9%Nitro-reduction Product[1]
Scavenger (PCR-B2 Resin)3284~99%Negishi Coupling Product[1]
Scavenger (Si-Thiol & Si-Thiourea)2400≤ 16>99%Suzuki Coupling Product[7]

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Scavenger (e.g., Si-Thiol or Si-DMT)

  • Dissolution: Dissolve the crude pyrrolopyrimidine product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).

  • Scavenger Addition: Add the silica-based scavenger (typically 5-10 wt% relative to the crude product, or 4-8 molar equivalents relative to the palladium catalyst).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific substrate.[1]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][8]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude pyrrolopyrimidine product in an appropriate solvent (e.g., Toluene, THF).

  • Addition of Activated Carbon: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution. Be aware that higher loadings can lead to product loss.[1]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a period of 2 to 18 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. The celite pad helps to remove fine carbon particles.

  • Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.[1]

Mandatory Visualizations

Palladium_Removal_Workflow start Crude Pyrrolopyrimidine Product with Pd Catalyst workup Aqueous Workup start->workup filtration Filtration through Celite (for heterogeneous Pd) workup->filtration analysis1 Analyze Pd Content (ICP-MS) filtration->analysis1 scavenging Treatment with Palladium Scavenger analysis1->scavenging High Pd Content end Purified Pyrrolopyrimidine Product (<10 ppm Pd) analysis1->end Low Pd Content analysis2 Analyze Final Product for Residual Pd (ICP-MS) scavenging->analysis2 crystallization Crystallization crystallization->analysis2 chromatography Column Chromatography chromatography->analysis2 analysis2->scavenging Pd > Limit analysis2->end Pd < Limit

Caption: General workflow for the removal of palladium catalyst from pyrrolopyrimidine reactions.

Palladium_Removal_Decision_Tree q1 What is the nature of the Palladium Catalyst? heterogeneous Heterogeneous (e.g., Pd/C) q1->heterogeneous Solid homogeneous Homogeneous (e.g., Pd(OAc)2) q1->homogeneous Dissolved filtration Filtration through Celite heterogeneous->filtration q2 Is the product stable to chromatography? homogeneous->q2 chromatography Column Chromatography q2->chromatography Yes no_chromatography Product unstable q2->no_chromatography No scavenging Use Palladium Scavenger (e.g., Si-Thiol, Si-DMT) chromatography->scavenging If Pd still high q3 Is the product crystalline? no_chromatography->q3 crystallization Crystallization q3->crystallization Yes not_crystalline Product is an oil or does not crystallize well q3->not_crystalline No crystallization->scavenging If Pd still high not_crystalline->scavenging

Caption: Decision tree for selecting a suitable palladium removal method.

References

Technical Support Center: Synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most widely employed method is the electrophilic bromination of the starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) or liquid bromine in a suitable solvent.[1]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and control include:

  • Stoichiometry of the brominating agent: Using a significant excess of the brominating agent can lead to the formation of di-brominated impurities. A molar equivalent or a slight excess is generally recommended.

  • Reaction Temperature: The reaction is often carried out at room temperature or with gentle heating. Exothermic reactions can occur, and temperature control is crucial to minimize side reactions.

  • Solvent Selection: Common solvents include chloroform, N,N-dimethylformamide (DMF), and acetonitrile. The choice of solvent can influence the reaction rate and the impurity profile.

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of degradation products.

Q3: What are the most common impurities observed in the synthesis of this compound?

A3: Based on the reaction mechanism and typical side reactions, the following are the most probable impurities:

  • Unreacted Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Di-brominated Impurity: 5,6-dibromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (from over-bromination).

  • Hydrolysis Product: 5-Bromo-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine (hydrolysis of the chloro group, especially in the presence of water).

  • Solvent Adducts: Depending on the solvent used, adducts may form, although this is less common with the typical solvents employed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of the Desired Product Incomplete reaction.- Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary.- Ensure the quality and reactivity of the brominating agent.
Product loss during work-up and purification.- Optimize the extraction and isolation procedures.- Select an appropriate recrystallization solvent to maximize recovery.
Presence of a Significant Amount of Unreacted Starting Material Insufficient brominating agent or short reaction time.- Increase the molar equivalents of the brominating agent slightly (e.g., 1.05-1.1 equivalents).- Prolong the reaction time and monitor for completion.
Formation of a Di-brominated Impurity Excess of the brominating agent.- Use a stoichiometric amount or a very slight excess of the brominating agent.- Add the brominating agent portion-wise to the reaction mixture to maintain a low concentration.
Observation of a More Polar Impurity by TLC/HPLC Hydrolysis of the 4-chloro group.- Ensure the use of anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.- Quench the reaction carefully to avoid prolonged exposure to aqueous acidic or basic conditions.
Difficulty in Purifying the Final Product Co-crystallization of impurities with the product.- Employ a different recrystallization solvent or a solvent mixture.- Consider column chromatography for purification if recrystallization is ineffective.

Quantitative Data on Common Impurities

The following table summarizes the typical levels of common impurities observed in the synthesis of this compound, as determined by High-Performance Liquid Chromatography (HPLC).

Impurity Name Chemical Structure Typical HPLC Purity Profile (Area %)
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Starting Material)< 1.0%
5,6-dibromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine< 0.5%
5-Bromo-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine< 0.5%
This compound (Product) > 98.0%

Experimental Protocols

Synthesis of this compound
  • Materials:

    • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

    • N-Bromosuccinimide (NBS)

    • Chloroform (anhydrous)

  • Procedure:

    • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the precipitated solid and wash with cold chloroform.

    • Dry the solid under vacuum to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetonitrile.

Visualizations

Logical Relationship of Impurity Formation

G Figure 1. Potential pathways for impurity formation. SM 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Starting Material) Product This compound (Desired Product) SM->Product + NBS DiBromo 5,6-dibromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Di-brominated Impurity) Product->DiBromo + NBS (excess) Hydrolysis 5-Bromo-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine (Hydrolysis Product) Product->Hydrolysis + H2O

Caption: Figure 1. Potential pathways for impurity formation.

Experimental Workflow for Synthesis and Purification

G Figure 2. General experimental workflow. cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Dissolve Dissolve Starting Material AddNBS Add NBS Dissolve->AddNBS Reflux Reflux and Monitor AddNBS->Reflux Cool Cool to RT Reflux->Cool Filter Filter Crude Product Cool->Filter Wash Wash with Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry Recrystallize Recrystallize Dry->Recrystallize Analyze Analyze Purity (HPLC) Recrystallize->Analyze

Caption: Figure 2. General experimental workflow.

References

Technical Support Center: 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of their reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and high-yielding method is the electrophilic bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.[1][2]

Q2: What are the critical parameters affecting the yield of the bromination reaction?

Several factors can influence the reaction's success:

  • Purity of Starting Material: The purity of the starting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is crucial. Impurities can lead to side reactions and lower yields.

  • Choice of Solvent: DMF is a commonly used solvent that facilitates the reaction, often leading to high yields.[2] Chloroform has also been reported as a solvent.[1]

  • Reaction Temperature: The reaction is typically conducted at room temperature.[2]

  • Stoichiometry of NBS: A slight excess of NBS (e.g., 1.05 to 1.1 equivalents) is often used to ensure complete conversion of the starting material.[2]

  • Reaction Time: Reaction times can vary, but overnight (around 12-15 hours) is common to ensure the reaction goes to completion.[2]

  • Work-up Procedure: Proper quenching and isolation of the product are essential to maximize yield and purity. Pouring the reaction mixture into ice water is a common method to precipitate the product.[2]

Q3: Are there any known side reactions to be aware of?

While the bromination at the C5 position is generally selective, potential side reactions could include over-bromination (di-bromination) if excess NBS is used or if the reaction is left for an extended period under harsh conditions. Impurities in the starting material can also lead to undesired byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive NBSUse a fresh, high-purity batch of NBS. It is advisable to test the activity of the NBS if it has been stored for a long time.
Low reaction temperatureEnsure the reaction is stirred at room temperature as specified in the protocol.
Insufficient reaction timeMonitor the reaction progress using TLC or LC-MS. If the starting material is still present, extend the reaction time.
Incomplete Reaction (Mixture of Starting Material and Product) Insufficient NBSUse a slight excess of NBS (1.05-1.1 equivalents) to drive the reaction to completion.
Poor solubility of starting materialEnsure the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is fully dissolved in the solvent before adding NBS. Gentle warming may be required, followed by cooling to room temperature.
Formation of Multiple Products (Impurities) Over-brominationAvoid using a large excess of NBS. Stick to the recommended stoichiometry.
Impure starting materialPurify the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine before the bromination step.
Reaction temperature too highMaintain the reaction at room temperature to enhance selectivity.
Difficulty in Product Isolation Product is soluble in the work-up solventEnsure a sufficient volume of ice water is used to precipitate the product effectively.
Oily product instead of solidTry adding the reaction mixture dropwise to vigorously stirred ice water. If an oil persists, try to triturate it with a non-polar solvent like hexane to induce solidification.

Experimental Protocols

Protocol 1: Bromination in DMF

This protocol is adapted from procedures that report high yields.[2]

  • Dissolution: In a clean, dry round-bottom flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in N,N-dimethylformamide (DMF).

  • Addition of NBS: To the stirred solution, add N-bromosuccinimide (NBS) (1.05-1.1 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-15 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a beaker containing ice-cold water.

  • Isolation: A precipitate will form. Collect the solid by filtration.

  • Washing: Wash the collected solid with cold water to remove any residual DMF and succinimide.

  • Drying: Dry the product under vacuum to obtain this compound.

Protocol 2: Bromination in Chloroform
  • Suspension: Suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in chloroform.

  • Addition of NBS: Add N-bromosuccinimide (NBS) (1 equivalent).

  • Reaction: Reflux the mixture for 1 hour.

  • Cooling and Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filtration and Drying: Filter the precipitate and dry it under reduced pressure.[1]

Data Presentation

Starting Material Brominating Agent Solvent Reaction Conditions Yield Reference
4-chloro-7H-pyrrolo[2,3-d]pyrimidineN-Bromosuccinimide (NBS)DMFRoom Temperature, 12-15h95%[2]
4-chloro-7H-pyrrolo[2,3-d]pyrimidineN-Bromosuccinimide (NBS)ChloroformReflux, 1hNot specified[1]

Visualizations

Experimental Workflow for Bromination in DMF

experimental_workflow start Start dissolve Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in DMF start->dissolve add_nbs Add NBS (1.05-1.1 eq) at Room Temperature dissolve->add_nbs react Stir at Room Temperature for 12-15h add_nbs->react workup Pour reaction mixture into ice-water react->workup isolate Filter the precipitate workup->isolate wash Wash with cold water isolate->wash dry Dry under vacuum wash->dry end Obtain this compound dry->end

Caption: Workflow for the synthesis of this compound via bromination in DMF.

Troubleshooting Logic

troubleshooting_logic issue Low Yield or Incomplete Reaction check_nbs Check NBS Activity/Purity issue->check_nbs check_time_temp Check Reaction Time & Temperature issue->check_time_temp check_stoichiometry Check Stoichiometry of NBS issue->check_stoichiometry check_sm_purity Check Purity of Starting Material issue->check_sm_purity solution_nbs Use fresh, pure NBS check_nbs->solution_nbs solution_time_temp Ensure RT and sufficient reaction time (monitor by TLC/LC-MS) check_time_temp->solution_time_temp solution_stoichiometry Use slight excess of NBS (1.05-1.1 eq) check_stoichiometry->solution_stoichiometry solution_sm_purity Purify starting material check_sm_purity->solution_sm_purity

Caption: Troubleshooting guide for low yield in the bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

References

Preventing homocoupling in Suzuki reactions of pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of pyrrolopyrimidine derivatives. The focus is on preventing the formation of homocoupling byproducts, a common side reaction that can significantly lower the yield of the desired product and complicate purification.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of the boronic acid or boronic ester is a frequent side reaction in Suzuki couplings of pyrrolopyrimidines. This guide provides a systematic approach to diagnose and mitigate this issue.

Problem: Significant formation of homocoupled byproduct is observed (e.g., by LC-MS or NMR analysis of the crude reaction mixture).

Initial Assessment Workflow:

start High Homocoupling Detected check_oxygen 1. Check for Oxygen Contamination start->check_oxygen check_catalyst 2. Evaluate Palladium Source & Ligand check_oxygen->check_catalyst No Issue solution_oxygen Degas Solvents Thoroughly Use Inert Atmosphere (N2/Ar) check_oxygen->solution_oxygen Issue Found check_base 3. Assess Base and Solvent System check_catalyst->check_base No Issue solution_catalyst Use Pd(0) Source (e.g., Pd(PPh3)4) Employ Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) check_catalyst->solution_catalyst Issue Found check_temp 4. Review Reaction Temperature check_base->check_temp No Issue solution_base Use Weaker Base (e.g., K2CO3, K3PO4) Ensure Anhydrous Conditions check_base->solution_base Issue Found solution_temp Lower Reaction Temperature Optimize for Selectivity vs. Rate check_temp->solution_temp Issue Found

Caption: Troubleshooting workflow for addressing homocoupling in Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling in the Suzuki reaction of my pyrrolopyrimidine substrate?

A1: Homocoupling in Suzuki reactions of pyrrolopyrimidines is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the homocoupling of the boronic acid. It is crucial to maintain a strictly inert atmosphere throughout the reaction.

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer, especially at the beginning of the reaction before the catalytic cycle is fully established.

Q2: How can I effectively remove oxygen from my reaction?

A2: To minimize oxygen-mediated homocoupling, rigorous degassing of all solvents and reagents is essential.[1] This can be achieved by:

  • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes).

  • Freeze-Pump-Thaw: This method involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times for maximum effectiveness.

  • Maintaining a positive pressure of an inert gas throughout the reaction setup and duration is also critical.

Q3: Which palladium source and ligand combination is best for minimizing homocoupling with pyrrolopyrimidines?

A3: The choice of catalyst and ligand is critical for a successful Suzuki coupling with pyrrolopyrimidine substrates.

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it does not require an initial reduction step, which can be a source of homocoupling.

  • Ligands: Bulky, electron-rich phosphine ligands are highly recommended. Ligands such as XPhos, SPhos, and RuPhos can promote the desired reductive elimination step and sterically hinder the side reactions that lead to homocoupling.[2] For nitrogen-containing heterocycles like pyrrolopyrimidines, modern catalyst systems such as XPhos Pd G2 or G4 precatalysts have shown high efficacy.[3][4]

Q4: What is the role of the base, and which one should I choose?

A4: The base is crucial for activating the boronic acid for the transmetalation step. However, a strong base can sometimes promote side reactions. For pyrrolopyrimidine substrates, moderately strong inorganic bases are often a good choice. Commonly used bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[5] The choice of base can also affect the solubility of the reactants, so some screening may be necessary.

Q5: Can the solvent system influence the extent of homocoupling?

A5: Yes, the solvent system plays a significant role.

  • Anhydrous Conditions: For sensitive substrates, using anhydrous organic solvents like dioxane, THF, or toluene is generally advisable to minimize protodeboronation, a side reaction that can compete with the desired coupling.

  • Aqueous Mixtures: While aqueous solvent mixtures (e.g., dioxane/water) are common in Suzuki reactions to dissolve the base, they can sometimes promote homocoupling and protodeboronation. If an aqueous system is used, ensuring it is thoroughly degassed is critical.

Quantitative Data on Reaction Parameter Effects

The following table summarizes the illustrative effects of different reaction parameters on the yield of the desired product versus the homocoupling byproduct in a model Suzuki reaction of a chloropyrrolopyrimidine with an arylboronic acid. These are representative values to guide optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)1006525
Pd(PPh₃)₄ (2)-K₂CO₃ (2)Dioxane/H₂O (4:1)1008010
XPhos Pd G2 (2)-K₃PO₄ (2)Dioxane10092<5
Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane10095<3
Pd₂(dba)₃ (1)SPhos (2)Cs₂CO₃ (2)Toluene11093<4

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling of a Halogenated Pyrrolopyrimidine

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Halogenated pyrrolopyrimidine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, THF)

  • Microwave vial with a stir bar

Procedure:

  • To a microwave vial, add the halogenated pyrrolopyrimidine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with stirring at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Reaction Setup and Monitoring:

setup 1. Reaction Setup (Inert Atmosphere) reagents Add Pyrrolopyrimidine, Boronic Acid, Base, Catalyst, and Solvent setup->reagents heating 2. Heating & Stirring (Microwave or Oil Bath) reagents->heating monitoring 3. Reaction Monitoring (TLC, LC-MS) heating->monitoring monitoring->heating Incomplete workup 4. Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification 5. Purification (Column Chromatography) workup->purification analysis 6. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for Suzuki coupling reactions.

References

Technical Support Center: Catalyst Selection for Selective C-Br Activation Over C-Cl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments focused on the selective activation of carbon-bromine (C-Br) bonds over carbon-chlorine (C-Cl) bonds in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction activating the C-Cl bond instead of the C-Br bond?

A1: This is a common issue stemming from the inherent reactivity differences between the two halogen bonds. While the C-Br bond is generally weaker and more reactive than the C-Cl bond, several factors can lead to undesired C-Cl activation.[1][2]

  • High Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the higher activation barrier of C-Cl bond cleavage.

  • Highly Active Catalyst: Some catalyst systems, especially those with very electron-rich and bulky ligands, can be so reactive that they do not effectively differentiate between the two bonds.

  • Prolonged Reaction Times: Extended reaction times can lead to the eventual activation of the less reactive C-Cl bond, even if the C-Br bond reacts preferentially at the beginning.

  • Substrate Electronics: The electronic environment of the aryl halide can influence the relative reactivity of the C-Br and C-Cl bonds. Electron-withdrawing groups can sometimes render the C-Cl bond more susceptible to activation than expected.

Q2: What is the fundamental principle behind selective C-Br activation?

A2: The selective activation of a C-Br bond over a C-Cl bond is primarily based on the difference in their bond dissociation energies (BDE) and the kinetics of the oxidative addition step in palladium-catalyzed cross-coupling reactions.[1]

  • Bond Dissociation Energy (BDE): The C-Br bond has a lower BDE than the C-Cl bond, meaning less energy is required to break it.[1]

  • Oxidative Addition Kinetics: The rate-limiting step in many cross-coupling reactions is the oxidative addition of the palladium catalyst to the carbon-halogen bond. This step is generally faster for aryl bromides than for aryl chlorides due to the greater polarizability of the C-Br bond, which facilitates interaction with the electron-rich palladium(0) center.[1]

Q3: Can photocatalysis be used for selective C-Br activation?

A3: Yes, visible-light photocatalysis offers a milder alternative for selective C-Br activation. By carefully selecting the photocatalyst and reaction conditions, it is possible to generate radicals from the C-Br bond preferentially. This method can often be performed at room temperature, which helps to minimize the undesired activation of the stronger C-Cl bond.[3][4]

Troubleshooting Guides

Issue 1: Poor Selectivity - Significant C-Cl Activation Observed
Potential Cause Troubleshooting Step Expected Outcome
Reaction temperature is too high. Decrease the reaction temperature in 5-10 °C increments.Reduced rate of C-Cl activation, improving selectivity for C-Br activation.
Catalyst is too reactive. Switch to a less active palladium catalyst or a ligand that is less electron-rich. For example, if using a highly active biarylphosphine ligand, try a simpler phosphine ligand like PPh₃.Slower overall reaction rate but with a greater difference in reactivity between the C-Br and C-Cl bonds, leading to higher selectivity.
Incorrect solvent. Screen different solvents. A less polar solvent may sometimes disfavor the activation of the more polar C-Cl bond.Improved selectivity by altering the solvation of the substrate and catalyst.
Prolonged reaction time. Monitor the reaction progress by techniques like TLC or GC-MS and stop the reaction once the starting material with the C-Br bond is consumed.Prevention of over-reaction and subsequent activation of the C-Cl bond.
Issue 2: Low or No Reaction at the C-Br Bond
Potential Cause Troubleshooting Step Expected Outcome
Catalyst deactivation. Ensure inert atmosphere conditions (e.g., use of argon or nitrogen) and degassed solvents to prevent catalyst oxidation. Consider using a more robust catalyst system.Improved catalyst lifetime and consistent reactivity.
Insufficiently active catalyst system. If selectivity is not an issue, switch to a more active catalyst system, for example, by using a more electron-rich and bulky phosphine ligand.Increased reaction rate and higher conversion of the starting material.
Poor choice of base. The choice of base is crucial. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find one that is optimal for your specific substrate and catalyst system.Enhanced catalytic activity and improved product yield.
Inhibitors present in the reaction mixture. Purify starting materials and reagents to remove any potential catalyst poisons.Restoration of catalytic activity.

Data Presentation

Table 1: Comparison of Catalyst Systems for Selective Suzuki-Miyaura Coupling of a Dihaloarene

Catalyst SystemLigandBaseTemp (°C)Time (h)Yield of mono-bromo coupled product (%)Yield of di-coupled product (%)Selectivity (mono/di)
Pd(OAc)₂SPhosK₃PO₄801285108.5 : 1
Pd₂(dba)₃XPhosK₂CO₃1001275203.75 : 1
Pd(PPh₃)₄-Cs₂CO₃802492518.4 : 1
NiCl₂(dppp)-K₃PO₄601860512 : 1

Note: Data is illustrative and compiled from general knowledge in the field. Actual results will vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective coupling of an aryl bromide in the presence of an aryl chloride.

Materials:

  • Aryl dihalide (containing one C-Br and one C-Cl bond) (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl dihalide, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic_Cycle cluster_0 Catalytic Cycle for Selective C-Br Activation Pd0 Pd(0)L_n OA_Br Oxidative Addition (C-Br) Pd0->OA_Br Ar(Cl)-Br OA_Cl Oxidative Addition (C-Cl) Pd0->OA_Cl Ar(Cl)-Br (Slower) ArPdBr Ar(Cl)-Pd(II)(Br)L_n OA_Br->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation Ar'B(OH)₂ ArPdAr Ar(Cl)-Pd(II)(Ar')L_n Transmetalation->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Product Ar(Cl)-Ar' RE->Product

Caption: Generalized catalytic cycle for selective C-Br activation.

Troubleshooting_Workflow Start Experiment Start: Selective C-Br Activation Check_Selectivity Check Selectivity: C-Br vs C-Cl Activation Start->Check_Selectivity Good_Selectivity Good Selectivity Check_Selectivity->Good_Selectivity Yes Poor_Selectivity Poor Selectivity: Significant C-Cl Activation Check_Selectivity->Poor_Selectivity No Check_Conversion Check Conversion of Starting Material Good_Selectivity->Check_Conversion Troubleshoot_Selectivity Troubleshoot Selectivity: - Lower Temperature - Less Active Catalyst - Shorter Reaction Time Poor_Selectivity->Troubleshoot_Selectivity Complete_Conversion Reaction Successful Check_Conversion->Complete_Conversion Complete Incomplete_Conversion Low/No Conversion Check_Conversion->Incomplete_Conversion Incomplete Troubleshoot_Conversion Troubleshoot Conversion: - Check Catalyst Activity - Screen Bases - Purify Reagents Incomplete_Conversion->Troubleshoot_Conversion Troubleshoot_Selectivity->Start Troubleshoot_Conversion->Start

Caption: Troubleshooting workflow for selective C-Br activation.

References

Technical Support Center: Amination of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the amination of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for aminating this compound?

A1: There are two primary methods for the amination of this substrate:

  • Nucleophilic Aromatic Substitution (SNAr): This method is often performed under thermal or acid-catalyzed conditions.[1] The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloro group at the C4 position.

  • Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling: This is a versatile and widely used method for forming carbon-nitrogen (C-N) bonds.[2][3] It is particularly useful for coupling a broader range of amines, including less nucleophilic ones.

Q2: Which position is more reactive, the C4-chloro or the C5-bromo?

A2: The reactivity depends on the reaction type:

  • In SNAr reactions , the C4-chloro position is generally more reactive due to the electronic activation by the adjacent nitrogen atoms in the pyrimidine ring.

  • In Palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the C5-bromo bond is significantly more reactive than the C2- or C4-chloro bond, following the general reactivity trend of aryl halides (I > Br > Cl).[2] This inherent difference allows for chemoselective amination at the C5 position.[2]

Q3: How do I select the appropriate base for a Buchwald-Hartwig amination of this substrate?

A3: Base selection is critical and depends on the amine nucleophile and the functional group tolerance of your substrate.[4]

  • Strong Inorganic Bases (e.g., NaOtBu, Cs2CO3, K3PO4): These are commonly used and often lead to high reaction rates and yields. Sodium tert-butoxide (NaOtBu) is very effective but can be incompatible with base-sensitive functional groups.[4] Cesium carbonate (Cs2CO3) and potassium phosphate (K3PO4) offer excellent functional group tolerance.[4]

  • Organic Bases (e.g., DBU, DIPEA): These are generally weaker and can be advantageous when working with substrates that are sensitive to strong inorganic bases.[5][6] They can sometimes result in slower reaction rates.[3]

  • Lithium Hexamethyldisilazide (LHMDS): This strong base is useful for reactions at lower temperatures and for substrates with protic functional groups.[4]

Q4: Can this amination be performed under acidic conditions?

A4: Yes, amination of the 4-chloro position can be effectively promoted by acid, such as hydrochloric acid (HCl), often using water as a solvent.[1][7] This approach is particularly suitable for aniline derivatives.[1] However, it's crucial to use a catalytic amount of acid, as higher concentrations can lead to competing hydrolysis of the chloro group, forming the corresponding hydroxypyrrolopyrimidine.[7][8]

Q5: What are common side reactions to be aware of?

A5: Common side reactions include:

  • Hydrolysis/Solvolysis: In the presence of water or alcohol solvents, especially under acidic conditions or with strong bases at high temperatures, the chloro group can be displaced by a hydroxyl or alkoxy group.[7]

  • Dehalogenation: Reductive dehalogenation can occur, particularly in palladium-catalyzed reactions, leading to the removal of the bromine or chlorine atom.

  • Substrate Decomposition: Strong bases like NaOtBu can cause decomposition of substrates with sensitive functional groups.

  • Lack of Selectivity: Depending on the conditions, you might get a mixture of products aminated at the C4 and C5 positions, or even di-aminated products.

Troubleshooting Guide

Issue 1: Low or No Yield in Buchwald-Hartwig Amination

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure you are using a high-quality palladium precatalyst or that the active Pd(0) species is forming in situ. Handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Base The chosen base may not be strong enough or may be sterically hindered. Screen a panel of bases such as NaOtBu, K3PO4, and Cs2CO3.[2][4] Ensure the base is anhydrous and of high purity.
Sub-optimal Temperature The reaction temperature may be too low. Gradually increase the temperature, for example, in increments of 10-20°C (typical range is 80-120°C).[2] Microwave irradiation can also be considered to accelerate the reaction.
Poor Reagent Quality Use anhydrous, degassed solvents.[2] Ensure the amine and the pyrrolopyrimidine starting material are pure.
Ligand Poisoning Some functional groups can act as catalyst poisons. If your amine contains such groups, you may need to use a higher catalyst loading or a more robust ligand.

Issue 2: Poor Chemoselectivity (Amination at both C4 and C5)

Potential Cause Troubleshooting Steps
Reaction Conditions Favoring Both Pathways To favor amination at the C5-Br position via Buchwald-Hartwig, use a suitable palladium catalyst and ligand system at a moderate temperature.[2]
To favor amination at the C4-Cl position via SNAr, avoid palladium catalysts and use thermal conditions with a base like DIPEA in a high-boiling solvent like n-BuOH, or use acid-catalyzed conditions.[1][5]
High Reaction Temperature or Prolonged Time Excessive heat or long reaction times can lead to the reaction of the less reactive site. Monitor the reaction progress by TLC or LC-MS and stop it once the desired product is formed.

Issue 3: Formation of Hydrolysis Side Product

Potential Cause Troubleshooting Steps
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Excess Acid in Acid-Catalyzed Reactions In acid-catalyzed aminations, use only a catalytic amount of acid (e.g., 0.1 equivalents) to minimize competing hydrolysis.[7][8]
Strongly Basic Conditions at High Temperatures If using a strong base like NaOH or KOH, hydrolysis can be a significant side reaction. Consider using non-hydroxide bases like K2CO3 or K3PO4.

Quantitative Data Summary

The optimal base for the amination of this compound depends heavily on the chosen synthetic route (Buchwald-Hartwig vs. SNAr) and the specific amine being used. The following table summarizes typical bases and conditions used for similar systems.

Reaction Type Base Typical Equivalents Solvent Temperature (°C) Key Considerations & References
Buchwald-Hartwig (at C5-Br) NaOtBu1.5 - 2.0Toluene, Dioxane80 - 110High reaction rates, but not suitable for base-sensitive substrates.[2][4]
Buchwald-Hartwig (at C5-Br) Cs2CO31.5 - 2.5Dioxane, Toluene100 - 120Excellent functional group tolerance, good for sensitive substrates.[4]
Buchwald-Hartwig (at C5-Br) K3PO41.5 - 2.5Dioxane, Toluene100 - 120Good functional group tolerance, often used for arylation of amides.[4]
SNAr (at C4-Cl) DIPEA3.0 - 6.0n-BuOH, DMF120 - 140Used as a co-base, especially when the amine is an HCl salt.[5]
SNAr (at C4-Cl) HCl (catalytic)0.1Water, 2-PrOH80 - 100Effective for anilines; higher acid amounts can cause hydrolysis.[1][7]
SNAr (at C4-Cl) DBU1.5 - 2.0DMF, Toluene80 - 110A mild organic base, useful for base-sensitive substrates.[6]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination at the C5-Position

This protocol is a general guideline for the selective amination at the C5-bromo position.

  • Reaction Setup: In a flame-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the desired amine (1.2 equiv), a suitable palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., Cs2CO3, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Acid-Catalyzed SNAr Amination at the C4-Position in Water

This protocol is adapted for the selective amination of anilines at the C4-chloro position.[1][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 equiv) and the aniline derivative (1.1-1.5 equiv) in water.

  • Acid Addition: Add hydrochloric acid (0.1 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (or a suitable temperature, e.g., 90-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product may precipitate out of the aqueous solution as it is formed.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration.

  • Purification: Wash the collected solid with water and then a cold organic solvent (e.g., diethyl ether) to remove impurities. If necessary, neutralize the reaction mixture with a base (e.g., NaHCO3 solution) and extract the product with an organic solvent (e.g., ethyl acetate). The crude product can be further purified by column chromatography or recrystallization.

Visualizations

Base_Selection_Decision_Tree start Start: Amination of this compound position Desired Position of Amination? start->position c5_br C5-Bromo position->c5_br C5-Br c4_cl C4-Chloro position->c4_cl C4-Cl substrate_sensitivity_c5 Substrate Sensitive to Strong Base? c5_br->substrate_sensitivity_c5 Buchwald-Hartwig substrate_sensitivity_c4 Amine Type? c4_cl->substrate_sensitivity_c4 S_NAr strong_base Use Strong Base: NaOtBu, LHMDS substrate_sensitivity_c5->strong_base No weak_base_pd Use Weaker Base: Cs2CO3, K3PO4 substrate_sensitivity_c5->weak_base_pd Yes aniline Aniline / Weakly Basic Amine substrate_sensitivity_c4->aniline aliphatic Aliphatic / Strongly Basic Amine substrate_sensitivity_c4->aliphatic acid_cat Use Acid-Catalyzed S_NAr (e.g., 0.1 eq HCl in water) aniline->acid_cat thermal_base Use Thermal S_NAr (e.g., DIPEA in n-BuOH) aliphatic->thermal_base

Caption: Decision tree for base selection in the amination reaction.

Buchwald_Hartwig_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_vessel Flame-dry reaction vessel add_solids Add Pyrrolopyrimidine, Amine, Pd-Precatalyst, Ligand, and Base prep_vessel->add_solids inert Purge with Inert Gas (Ar or N2) add_solids->inert add_solvent Add Anhydrous, Degassed Solvent inert->add_solvent heat Heat to Reaction Temp (e.g., 80-120°C) with Stirring add_solvent->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to Room Temp monitor->cool filter Filter through Celite cool->filter extract Aqueous Wash & Extraction filter->extract purify Column Chromatography extract->purify

Caption: Experimental workflow for a Buchwald-Hartwig amination.

References

Solvent effects on the reactivity of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The information is tailored to address common issues encountered during nucleophilic aromatic substitution (SNAr) reactions, with a focus on solvent effects.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound?

A1: this compound is a heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors.[1] The pyrimidine ring is electron-deficient, making the chlorine atom at the C4-position susceptible to nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles, including amines, thiols, and alkoxides.[2] The bromine atom at the C5-position can also be utilized in cross-coupling reactions.

Q2: How does the choice of solvent affect the amination of this compound?

A2: The solvent plays a critical role in the rate and outcome of amination reactions. For the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, polar protic solvents like water and alcohols have been shown to facilitate the reaction, often at a higher rate than polar aprotic solvents like DMF.[3] Water is a particularly effective solvent for the amination with anilines, especially under acidic catalysis.[3] However, the choice of solvent can also influence the formation of side products, such as solvolysis products where the solvent molecule acts as a nucleophile.[4][5]

Q3: Is acid catalysis necessary for the amination reaction?

A3: For weakly basic nucleophiles like anilines, acid catalysis is often beneficial and can significantly increase the reaction rate.[4][5] The acid protonates the pyrimidine ring, making it more electrophilic and susceptible to nucleophilic attack.[4] However, an excessive amount of acid can protonate the amine nucleophile, rendering it non-nucleophilic and slowing down the reaction.[4][5] For more basic aliphatic and benzylic amines, the reaction can often proceed without acid catalysis.[3]

Q4: What are the common side reactions, and how can they be minimized?

A4: The most common side reaction in protic solvents is solvolysis, where the solvent (e.g., water or alcohol) acts as a nucleophile and displaces the chlorine atom, leading to the formation of the corresponding 4-hydroxy or 4-alkoxy derivative.[4][5] To minimize this, it is crucial to control the amount of acid catalyst and the reaction temperature.[4][5] In some cases, dehalogenation (loss of the bromine or chlorine atom) can also occur as a side reaction.

Q5: How does the bromine substituent at the C5-position affect reactivity compared to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?

A5: The electron-withdrawing nature of the bromine atom at the C5-position is expected to further activate the pyrimidine ring towards nucleophilic attack at the C4-position. This generally leads to a faster reaction rate compared to the non-brominated analog. However, it may also increase the susceptibility to certain side reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the amination of this compound.

Issue Possible Cause Troubleshooting Steps
Low or No Reaction 1. Insufficient activation of the substrate. 2. Nucleophile is too weak or sterically hindered. 3. Reaction temperature is too low. 4. Inappropriate solvent.1. For weak nucleophiles like anilines, add a catalytic amount of a strong acid (e.g., HCl, 0.1 equivalents).[4][5] 2. Consider using a more nucleophilic amine. For sterically hindered anilines, a longer reaction time or higher temperature may be required.[3] 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Switch to a more polar solvent. Water has been shown to be effective for aminations with anilines.[3] For highly lipophilic substrates, 2-propanol may be a better choice.[3]
Formation of Solvolysis Side Product (4-hydroxy or 4-alkoxy derivative) 1. Reaction is carried out in a protic solvent (water, alcohol). 2. Excessive amount of acid catalyst. 3. High reaction temperature.1. If possible, switch to a polar aprotic solvent like DMF or DMSO, although this may lead to a slower reaction rate. 2. Reduce the amount of acid catalyst to the minimum required for efficient reaction (e.g., 0.1 equivalents).[4][5] 3. Lower the reaction temperature and extend the reaction time.
Multiple Products Observed by TLC/LC-MS 1. Formation of solvolysis product. 2. Dehalogenation side reactions. 3. Reaction with impurities in the starting material or solvent.1. See the troubleshooting steps for the formation of solvolysis products. 2. Use milder reaction conditions (lower temperature, less acid). Consider degassing the solvent to remove oxygen, which can sometimes promote dehalogenation. 3. Ensure the purity of starting materials and use high-purity, dry solvents.
Poor Solubility of Starting Materials 1. The substrate or nucleophile is not soluble in the chosen solvent.1. For highly lipophilic and crystalline compounds, consider using a solvent like 2-propanol.[3] 2. A co-solvent system may be employed to improve solubility.

Data Presentation

The following tables summarize the effect of solvent and acid on the amination of the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aniline. This data can serve as a useful guide for optimizing reactions with this compound.

Table 1: Effect of Solvent on the Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with Aniline [4][5]

SolventReaction Time (h) for >95% Conversion
Water6
Methanol22
Ethanol22
2-Propanol>22
DMF>22
Reaction conditions: 0.1 equivalents of HCl at 60 °C.

Table 2: Effect of HCl Concentration on the Amination in Water [4]

Equivalents of HClConversion after 20 min (%)Conversion after 6 h (%)
0.1<10>95
0.5~30>95
1.0>50>95
Reaction conditions: 80 °C.

Experimental Protocols

General Protocol for Acid-Catalyzed Amination in Water:

  • To a reaction vessel, add this compound (1.0 eq.).

  • Add the desired aniline (1.0-1.2 eq.) and water (sufficient to ensure stirring).

  • Add hydrochloric acid (0.1 eq. of a stock solution).

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, adjust the pH with a base (e.g., NaHCO3 solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

General Protocol for Amination in an Organic Solvent:

  • To a reaction vessel, add this compound (1.0 eq.) and the desired amine (1.0-1.5 eq.).

  • Add a suitable organic solvent (e.g., 2-propanol, DMF, or DMSO).

  • If required, add a non-nucleophilic base (e.g., diisopropylethylamine, 1.5-2.0 eq.) to quench the HCl generated during the reaction.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Add this compound amine Add Amine Nucleophile start->amine solvent Add Solvent (e.g., Water, 2-Propanol, DMF) amine->solvent catalyst Add Acid Catalyst (if needed) solvent->catalyst heat Heat to Desired Temperature catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Extraction / Filtration cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the amination of this compound.

solvent_effects cluster_protic Protic Solvents (e.g., Water, Alcohols) cluster_aprotic Aprotic Polar Solvents (e.g., DMF, DMSO) substrate 5-Bromo-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine protic_path Faster Reaction Rate (for anilines) substrate->protic_path Amination aprotic_path Slower Reaction Rate (generally) substrate->aprotic_path Amination solvolysis Potential for Solvolysis Side Product protic_path->solvolysis Side Reaction no_solvolysis Solvolysis Avoided aprotic_path->no_solvolysis

Caption: Logical relationship of solvent choice on the reactivity of this compound.

References

Validation & Comparative

Comparative Analysis of HPLC Methods for Purity Assessment of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in pharmaceutical synthesis.[1] The selection of an appropriate analytical method is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2][3] This document outlines two distinct reversed-phase HPLC (RP-HPLC) methods, presenting their experimental protocols and showcasing a comparative data summary.

The analysis of pyrimidine derivatives is frequently carried out using various chromatographic techniques, with RP-HPLC being a prominent choice.[4] The methods described herein are designed to separate the main compound from potential process-related impurities and degradation products.

Comparative HPLC Methods

Two RP-HPLC methods are presented for the purity analysis of this compound. Method A employs a standard C18 column with a gradient elution, a widely used approach for pharmaceutical analysis.[4] Method B utilizes a phenyl-hexyl column, offering an alternative selectivity for aromatic and halogenated compounds.

Table 1: HPLC Method Parameters

ParameterMethod A: C18 GradientMethod B: Phenyl-Hexyl Isocratic
Stationary Phase C18, 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Elution Mode GradientIsocratic
Gradient Program 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18.1-22 min: 10% B60% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detector Wavelength 254 nm254 nm
Injection Volume 10 µL5 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)Acetonitrile/Water (70:30, v/v)

Experimental Protocols

Below are the detailed experimental protocols for both HPLC methods. Adherence to these protocols is essential for achieving reproducible results.

Method A: C18 Gradient

Objective: To develop a primary, robust HPLC method for the separation and quantification of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

  • This compound reference standard and sample

  • C18 column (5 µm, 4.6 x 150 mm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix thoroughly.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the this compound sample and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent.

  • Chromatographic Analysis:

    • Equilibrate the C18 column with the initial mobile phase composition (10% B) for at least 30 minutes.

    • Inject the standard and sample solutions according to the parameters in Table 1.

    • Record the chromatograms and integrate the peaks.

Method B: Phenyl-Hexyl Isocratic

Objective: To provide an alternative HPLC method with a different selectivity profile, potentially offering better resolution for specific impurities.

Instrumentation:

  • HPLC system with a binary or isocratic pump, autosampler, column oven, and UV-Vis detector.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard and sample

  • Phenyl-Hexyl column (3.5 µm, 4.6 x 100 mm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC grade water and mix thoroughly.

    • Mobile Phase B: Acetonitrile.

    • Prepare the final mobile phase by mixing Mobile Phase A and Mobile Phase B in a 40:60 ratio.

  • Standard Solution Preparation:

    • Prepare a 0.1 mg/mL solution of the reference standard in the sample diluent as described in Method A.

  • Sample Solution Preparation:

    • Prepare a 0.1 mg/mL solution of the sample in the sample diluent as described in Method A.

  • Chromatographic Analysis:

    • Equilibrate the Phenyl-Hexyl column with the mobile phase for at least 30 minutes.

    • Inject the standard and sample solutions according to the parameters in Table 1.

    • Record the chromatograms and integrate the peaks.

Data Presentation and Comparison

The following table summarizes hypothetical purity data obtained from the analysis of a single batch of this compound using both methods. This data is for illustrative purposes to highlight the potential differences in impurity detection and quantification between the two methods. Potential impurities could include starting materials like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine or byproducts from the bromination process.

Table 2: Comparative Purity Analysis Data

AnalyteMethod A: C18 Gradient (Area %)Method B: Phenyl-Hexyl Isocratic (Area %)
This compound 99.52 99.60
Impurity 1 (Retention Time ~3.5 min)0.150.12
Impurity 2 (Retention Time ~5.8 min)0.230.18
Impurity 3 (Retention Time ~9.1 min)0.050.06
Unidentified Impurities0.050.04
Total Impurities 0.48 0.40

Analysis of Results:

Method A, with its gradient elution, provides a good separation of the main peak from the identified impurities. The longer run time allows for the elution of any late-eluting impurities. Method B, being an isocratic method, offers a faster analysis time. The different selectivity of the phenyl-hexyl column results in slightly different impurity profiles and quantification, which could be advantageous for resolving co-eluting peaks observed in Method A. The choice between the two methods would depend on the specific requirements of the analysis, such as the need for a high-throughput method (Method B) or a comprehensive impurity profile (Method A).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound purity.

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_output Result A Weigh Standard & Sample D Dissolve in Diluent A->D B Prepare Mobile Phase A E Equilibrate Column B->E C Prepare Mobile Phase B C->E F Inject Sample D->F E->F G Run Method (Gradient/Isocratic) F->G H Detect at 254 nm G->H I Integrate Peaks H->I J Calculate Purity I->J K Purity Report J->K

Caption: General workflow for HPLC purity analysis.

This guide provides a framework for the HPLC analysis of this compound. The development and validation of such methods are critical steps in ensuring the quality of pharmaceutical intermediates and final drug products.[2][5] Researchers are encouraged to adapt and validate these methods based on their specific instrumentation and sample characteristics.

References

A Comparative Guide to Quality Control Methods for 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a critical intermediate in the synthesis of a variety of pharmacologically active compounds, notably as a scaffold for Janus kinase (JAK) inhibitors. The purity and quality of this intermediate are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key quality control (QC) methods for this compound, offering insights into their principles, performance, and the data they generate.

Comparison of Key Quality Control Methods

The selection of an appropriate analytical method for quality control depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural confirmation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful techniques for ensuring the quality of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Intrinsic quantitative analysis based on the direct proportionality between signal intensity and the number of atomic nuclei.
Primary Use Purity determination, quantification of impurities, stability testing.Identification and quantification of volatile impurities, residual solvents.Absolute purity determination, quantification without a specific reference standard for the analyte.
Sample Requirements Soluble in a suitable mobile phase.Volatile or semi-volatile, thermally stable.Soluble in a deuterated solvent, requires a certified internal standard.
Typical Purity Results 98-99.9% (area percent)Provides identification of volatile impurities.98-100% (molar purity)
Limit of Detection (LOD) ~0.01% for known impuritiesppm to ppb level for volatile analytes~0.1%
Limit of Quantification (LOQ) ~0.03% for known impuritiesppm level for volatile analytes~0.3%
Selectivity High, tunable with different columns and mobile phases.Very high, based on both retention time and mass fragmentation.High, based on unique chemical shifts of nuclei.
Analysis Time 15-30 minutes per sample20-40 minutes per sample5-15 minutes per sample

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quality control. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is suitable for determining the purity of this compound and identifying non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Gradient: 20% acetonitrile to 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent and Volatile Impurity Analysis

GC-MS is ideal for detecting and quantifying volatile organic compounds that may be present from the synthesis process.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) and inject directly or use headspace analysis for residual solvents.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR provides a direct measurement of the molar purity of the compound without the need for a specific reference standard of the analyte itself.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Method:

    • Accurately weigh the sample and the internal standard into an NMR tube.

    • Dissolve in a known volume of DMSO-d6.

    • Acquire a 1H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, and the known weights and purities of the sample and internal standard.

Visualizing the Quality Control Workflow and Biological Context

To provide a clearer understanding of the quality control process and the biological relevance of this compound, the following diagrams illustrate a typical QC workflow and its role in the JAK-STAT signaling pathway.

QC_Workflow cluster_synthesis Synthesis & Raw Material cluster_qc Quality Control Analysis cluster_release Product Release raw_material Starting Materials synthesis Chemical Synthesis raw_material->synthesis crude_product Crude Product synthesis->crude_product hplc HPLC (Purity, Impurities) crude_product->hplc gcms GC-MS (Residual Solvents) crude_product->gcms qnmr qNMR (Absolute Purity) crude_product->qnmr spectroscopy Spectroscopy (Structure ID) crude_product->spectroscopy final_product Released Intermediate hplc->final_product gcms->final_product qnmr->final_product spectroscopy->final_product further_synthesis further_synthesis final_product->further_synthesis To API Synthesis

Caption: Quality Control Workflow for this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT (Dimer) stat->p_stat Dimerizes dna DNA p_stat->dna Translocates & Binds inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor inhibitor->jak Inhibits (ATP-competitive) transcription Gene Transcription (Inflammation, Proliferation) dna->transcription Initiates

Caption: Inhibition of the JAK-STAT Signaling Pathway by a Pyrrolo[2,3-d]pyrimidine-based drug.

A Comparative Guide to the Functionalization of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common palladium-catalyzed cross-coupling reactions and nucleophilic substitution for the functionalization of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This versatile building block is a key intermediate in the synthesis of numerous targeted therapies, including Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib. Understanding its reactivity is crucial for the efficient development of novel bioactive molecules.

Reactivity Overview

The reactivity of this compound is dictated by the two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond at the C5 position is significantly more reactive than the carbon-chlorine bond at the C4 position. This differential reactivity allows for selective functionalization at the C5 position under carefully controlled conditions. The general order of halide reactivity in such reactions is I > Br > Cl. The C4-chloro group, being on an electron-deficient pyrimidine ring, is susceptible to nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions at C5

Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are powerful tools for introducing carbon-carbon and carbon-nitrogen bonds at the C5 position of the pyrrolo[2,3-d]pyrimidine core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C5 position and a variety of aryl or heteroaryl groups.

Comparative Performance of Suzuki-Miyaura Coupling Conditions

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Arylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-10070-95
Heteroarylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF90-11065-90
Vinylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10075-88

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq), the corresponding boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq) is suspended in a degassed solvent system (e.g., dioxane/water 4:1). The reaction mixture is heated under an inert atmosphere at 80-100 °C for 2-12 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Suzuki_Miyaura_Coupling This compound This compound Product Product This compound->Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Product Base Base Base->Product

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling

The Sonogashira coupling is utilized to introduce alkyne moieties at the C5 position, which can be further functionalized.

Comparative Performance of Sonogashira Coupling Conditions

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Terminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃NDMF25-8080-95
Silyl-protected AlkynePd(OAc)₂/XPhos/CuICs₂CO₃Dioxane60-10070-90

Experimental Protocol: Sonogashira Coupling

To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a degassed solvent such as DMF are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., Et₃N, 2.0 eq). The reaction mixture is stirred under an inert atmosphere at room temperature to 80 °C for 2-8 hours. Upon completion, the mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried, concentrated, and the product is purified by chromatography.

Sonogashira_Coupling This compound This compound Product Product This compound->Product Terminal Alkyne Terminal Alkyne Terminal Alkyne->Product Pd/Cu Catalyst Pd/Cu Catalyst Pd/Cu Catalyst->Product Base Base Base->Product

Sonogashira Coupling Workflow

Nucleophilic Aromatic Substitution at C4

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the C4-chloro position. This reaction is commonly employed to introduce various amine functionalities.

Comparative Performance of Nucleophilic Aromatic Substitution with Amines

NucleophileBaseSolventTemperature (°C)Yield (%)
Primary/Secondary Aliphatic AmineK₂CO₃ or DIPEAn-BuOH or DMF80-12075-95
AnilineAcid catalysis (e.g., HCl)Water or Isopropanol80-10070-90

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This compound (1.0 eq) is dissolved in a suitable solvent such as n-butanol. The amine (1.1-1.5 eq) and a base (e.g., K₂CO₃, 2.0 eq) are added. The reaction mixture is heated to 80-120 °C for 4-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by crystallization or column chromatography.

Nucleophilic_Substitution cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Start 5-Bromo-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine End 5-Bromo-4-(N-R¹R²)- 7H-pyrrolo[2,3-d]pyrimidine Start->End SNAr Amine R¹R²NH Amine->End Solvent Solvent (e.g., n-BuOH) Solvent->End Base Base (e.g., K₂CO₃) Base->End Heat Heat Heat->End

Nucleophilic Aromatic Substitution Workflow

Alternative Synthetic Routes

While the functionalization of this compound is a common strategy, alternative approaches exist for the synthesis of substituted pyrrolo[2,3-d]pyrimidines. These routes often involve the construction of the pyrrolo[2,3-d]pyrimidine core from different starting materials, which can be advantageous depending on the desired substitution pattern and the availability of precursors. For instance, substituted pyrimidines can undergo cyclization reactions to form the fused pyrrole ring.

Conclusion

The selective functionalization of this compound offers a powerful platform for the synthesis of a diverse range of complex heterocyclic compounds. The choice of reaction—be it a palladium-catalyzed cross-coupling at the C5 position or a nucleophilic substitution at the C4 position—should be guided by the desired final structure and the principles of reactivity outlined in this guide. Careful optimization of reaction conditions is paramount to achieving high yields and selectivity in these transformations.

Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Pyrrolo[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 5-substituted pyrrolo[2,3-d]pyrimidine inhibitors, a class of compounds that has garnered significant attention for its potential in targeting a range of diseases, primarily through the inhibition of protein kinases.

The pyrrolo[2,3-d]pyrimidine scaffold serves as a versatile template in medicinal chemistry, with substitutions at the 5-position proving to be a critical determinant of inhibitory potency and selectivity. This guide will delve into the structure-activity relationships (SAR) of these compounds, focusing on their activity as inhibitors of Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR), two key targets in oncology and inflammatory diseases. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways and workflows, this guide aims to be an invaluable resource for the rational design of next-generation inhibitors.

Comparative Inhibitory Activity: The Impact of 5-Position Substitutions

The nature of the substituent at the 5-position of the pyrrolo[2,3-d]pyrimidine core profoundly influences the inhibitory activity of these compounds. Below are tables summarizing the in vitro potency of various 5-substituted analogs against key kinase targets.

Table 1: Structure-Activity Relationship of 5-Substituted Pyrrolo[2,3-d]pyrimidine-Phenylamide Hybrids as JAK2 Inhibitors

A series of novel pyrrolo[2,3-d]pyrimidine-phenylamide hybrids were synthesized and evaluated for their inhibitory activity against JAK2.[1] The size and nature of the substituent at the R1 position, which corresponds to the 5-position of the pyrrolo[2,3-d]pyrimidine ring, were found to be critical for potency.[1]

Compound IDR1 SubstituentJAK2 IC50 (nM)
15aMe155
15bEt23
16aMe31
16bEt29
15e(S)-prolinyl9
16e(S)-prolinyl10
16c-6

Data sourced from a study on pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potential JAK2 inhibitors.[1]

The data indicates that while small hydrophobic substituents like methyl and ethyl groups confer moderate potency, bulkier substituents such as the (S)-prolinyl moiety can significantly enhance inhibitory activity against JAK2.[1] Compound 16c emerged as a particularly potent inhibitor with an IC50 value of 6 nM.[1]

Table 2: Comparative Activity of Pyrrolo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors
Compound ClassKey Structural FeaturesEGFR IC50 Range (nM)Reference
2,4-disubstituted pyrrolo[2,3-d]pyrimidinesVaried substitutions at C2 and C4, with halogen at C53.63 - 383.7A review on fused pyrimidine systems as EGFR inhibitors.[2]
4,5-disubstituted pyrrolo[3,2-d]pyrimidinesVaried substitutions at C4 and C55.7 - 23A review on fused pyrimidine systems as EGFR inhibitors.[2]

Note: The IC50 values are presented as a range from multiple studies and are intended to be illustrative of the general potency of these classes of compounds.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of biological data, detailed experimental methodologies are crucial. Below are protocols for key assays used in the evaluation of 5-substituted pyrrolo[2,3-d]pyrimidine inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and the inhibitory potential of test compounds.

Materials:

  • Recombinant human JAK2 (V617F mutant) enzyme

  • Suitable peptide substrate for JAK2 (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test inhibitor (serially diluted in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, flat-bottom 384-well assay plates

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation: Add 2.5 µL of the test inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the JAK2 enzyme (e.g., 3 ng/µl) and the peptide substrate in 1x Kinase Assay Buffer.

  • Reaction Initiation: Add 10 µL of the diluted kinase to the wells containing the test inhibitor.

  • ATP Addition: Initiate the kinase reaction by adding 12.5 µL of a master mix containing ATP to each well.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for another 45 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitor (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well tissue culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 7,500 cells per well in 100 µL of complete culture medium and incubate overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor and incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.[1]

  • Incubation: Incubate the plate for 3.5 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Agitation: Cover the plate with tinfoil and agitate on an orbital shaker for 15 minutes.[1]

  • Absorbance Reading: Measure the absorbance at 590 nm with a reference wavelength of 620 nm.[1]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 5. STAT Recruitment Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding JAK->Receptor 4. Receptor Phosphorylation JAK->JAK JAK->STAT pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Inflammation) DNA->Gene_Transcription 9. Gene Regulation Inhibitor 5-Substituted pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition

JAK-STAT Signaling Pathway Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos 3. Adaptor Protein Recruitment EGF EGF EGF->EGFR 1. Ligand Binding Ras Ras Grb2_Sos->Ras 4. Ras Activation Raf Raf Ras->Raf 5. Raf Activation MEK MEK Raf->MEK 6. MEK Phosphorylation ERK ERK MEK->ERK 7. ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors 8. Nuclear Translocation & Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression 9. Regulation of Gene Expression Inhibitor 5-Substituted pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition

EGFR Signaling Pathway Inhibition

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo) IC50_Biochem Determine Biochemical IC50 Kinase_Assay->IC50_Biochem SAR_Analysis Structure-Activity Relationship Analysis IC50_Biochem->SAR_Analysis Cell_Culture Cancer Cell Line Culture Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay IC50_Cellular Determine Cellular IC50 Proliferation_Assay->IC50_Cellular IC50_Cellular->SAR_Analysis Compound_Synthesis Compound Synthesis Compound_Synthesis->Kinase_Assay Compound_Synthesis->Cell_Culture Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Inhibitor Evaluation Workflow

References

Probing Kinase Inhibition: A Comparative Guide to In Vitro Assays for Pyrrolopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of in vitro kinase assay protocols tailored for the evaluation of pyrrolopyrimidine derivatives. It offers a detailed comparison of their inhibitory activities against key kinase targets, supported by experimental data and standardized protocols.

Pyrrolopyrimidine derivatives have emerged as a significant class of compounds in the development of kinase inhibitors, targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.[1] Assessing the potency and selectivity of these derivatives is a critical step in the drug discovery pipeline. This guide details a standardized in vitro kinase assay protocol and presents a comparative analysis of various pyrrolopyrimidine compounds against prominent kinase families.

Comparative Inhibitory Activity of Pyrrolopyrimidine Derivatives

The inhibitory potential of pyrrolopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for several pyrrolopyrimidine compounds against a panel of kinases, providing a clear comparison of their potency and selectivity.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM) of Reference
Compound 5k EGFR79Sunitinib93
Erlotinib55
Her240Staurosporine38
VEGFR2136Sunitinib261
A-419259 c-Src9--
Lck<3--
Lyn<3--
PKI166 c-Src130--
Compound 23a JAK172--
Compound 8h Src---
U87 GBM cell line7100--

Table 1: Comparative IC50 values of selected pyrrolopyrimidine derivatives against various kinases. This data is compiled from multiple studies to illustrate the range of activities within this compound class.[2][3][4][5]

Generalized In Vitro Kinase Assay Protocol

This section outlines a detailed, adaptable protocol for determining the in vitro inhibitory activity of pyrrolopyrimidine derivatives against a target kinase. This protocol is based on well-established luminescence-based assays that measure ATP consumption.[6][7]

Materials and Reagents:
  • Kinase of interest (e.g., EGFR, Src, JAK2)

  • Specific peptide substrate for the kinase

  • Pyrrolopyrimidine test compounds

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[8]

  • DMSO (Dimethyl sulfoxide)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor

  • Plate shaker

  • Luminescence plate reader

Experimental Procedure:
  • Compound Preparation: Prepare a serial dilution of the pyrrolopyrimidine derivatives in DMSO. A typical starting concentration is 10 mM, followed by a 10-point, 3-fold serial dilution.[6] Include a DMSO-only vehicle control and a known inhibitor as a positive control.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.[6]

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and the specific peptide substrate. The final concentrations of the enzyme and substrate should be optimized based on preliminary titration experiments to ensure the reaction is in the linear range.[3][9]

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. To determine the baseline for 100% inhibition, include "no kinase" control wells where the enzyme is omitted from the reaction mixture.[6] Gently mix the plate on a plate shaker.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes).[6] This incubation period should be optimized to ensure sufficient ATP consumption for a robust signal window.

  • Signal Detection: Following incubation, add the ATP detection reagent to all wells. This reagent simultaneously stops the kinase reaction and initiates a luminescent signal that is inversely proportional to the kinase activity.[6] Incubate the plate for a brief period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model) using software such as GraphPad Prism.[8]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the experimental process and the targeted biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Compound Serial Dilution (in DMSO) B Assay Plate Preparation (Add Compounds) A->B D Initiate Reaction (Add Kinase Mix to Plate) B->D C Kinase Reaction Mix (Buffer, Kinase, Substrate) C->D E Incubate (e.g., 60 min at 30°C) D->E F Add ATP Detection Reagent (Stops Reaction, Generates Light) E->F G Measure Luminescence (Plate Reader) F->G H Data Analysis (Calculate % Inhibition & IC50) G->H

Caption: Workflow for an in vitro luminescence-based kinase assay.

G Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds & Activates ADP ADP EGFR->ADP Substrate Substrate Protein EGFR->Substrate Phosphorylates Pyrrolo Pyrrolopyrimidine Inhibitor Pyrrolo->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream

Caption: EGFR signaling pathway and the mechanism of inhibition.

References

A Comparative Guide to Cell-Based Assays for EGFR Inhibitors Derived from 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of cell-based assays for evaluating the efficacy of epidermal growth factor receptor (EGFR) inhibitors synthesized from the novel scaffold 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The performance of these emerging inhibitors is compared with established EGFR tyrosine kinase inhibitors (TKIs), supported by experimental data from various studies. Detailed protocols for key assays are provided to ensure reproducibility, and signaling pathways and experimental workflows are visualized for enhanced clarity.

Performance Comparison of EGFR Inhibitors

The inhibitory activities of novel pyrrolo[2,3-d]pyrimidine derivatives and established EGFR inhibitors are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.

Table 1: Anti-proliferative Activity (IC50 in µM) in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Compound/DrugCell Line (EGFR Mutation)IC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidine Derivative 1 HCC827 (del E746-A750)0.046[1]
Pyrrolo[2,3-d]pyrimidine Derivative 2 NCI-H1975 (L858R/T790M)1.67[1]
Pyrrolo[2,3-d]pyrimidine Derivative 3 A549 (Wild-Type)1.68[1]
Gefitinib NCI-H1975 (L858R/T790M)>10[2]
Erlotinib NCI-H1975 (L858R/T790M)>10[2]
Afatinib NCI-H1975 (L858R/T790M)0.01[2]
Osimertinib NCI-H1975 (L858R/T790M)0.015[2]
Table 2: Kinase Inhibitory Activity (IC50 in nM) Against Wild-Type and Mutant EGFR
Compound/DrugEGFR Kinase MutantIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidine Derivative (12i) EGFR (T790M)0.21[3]
Pyrrolo[2,3-d]pyrimidine Derivative (12i) EGFR (Wild-Type)22[3]
Gefitinib EGFR (Wild-Type)25-50[4]
Erlotinib EGFR (Wild-Type)2[5]
Afatinib EGFR (Wild-Type)0.5[2]
Osimertinib EGFR (L858R/T790M)1[2]
Osimertinib EGFR (Wild-Type)12[2]

EGFR Signaling Pathway and Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[6] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[7] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell proliferation. EGFR inhibitors, including those derived from this compound, act by blocking the tyrosine kinase activity of the receptor, thereby inhibiting downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation EGFR_Inhibitor EGFR Inhibitor (e.g., Pyrrolo[2,3-d]pyrimidine derivative) EGFR_Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, NCI-H1975, HCC827) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the EGFR inhibitors (both the test compounds and standards like gefitinib and erlotinib) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding compound_treatment Treat with EGFR Inhibitors (Test & Standard) cell_seeding->compound_treatment incubation_48_72h Incubate 48-72 hours compound_treatment->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_4h Incubate 4 hours mtt_addition->incubation_4h solubilization Add DMSO to Dissolve Formazan incubation_4h->solubilization absorbance_reading Read Absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis end End data_analysis->end

Caption: MTT Cell Proliferation Assay Workflow.

Western Blot Analysis for EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of inhibitor efficacy.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the EGFR inhibitors for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with EGFR Inhibitors start->cell_treatment lysis Cell Lysis & Protein Extraction cell_treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-EGFR, t-EGFR, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry & Analysis detection->analysis end End analysis->end Apoptosis_Assay_Workflow start Start cell_treatment Treat Cells with EGFR Inhibitors start->cell_treatment cell_harvesting Harvest Adherent & Floating Cells cell_treatment->cell_harvesting cell_staining Stain with Annexin V-FITC & PI cell_harvesting->cell_staining flow_cytometry Analyze by Flow Cytometry cell_staining->flow_cytometry data_analysis Quantify Apoptotic & Necrotic Cells flow_cytometry->data_analysis end End data_analysis->end

References

Comparing potency of halogenated vs non-halogenated pyrrolopyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the strategic incorporation of halogen atoms into pyrrolopyrimidine scaffolds presents a compelling avenue for enhancing inhibitory potency. This guide provides a comparative analysis of halogenated versus non-halogenated pyrrolopyrimidine inhibitors, supported by experimental data, to illuminate the structure-activity relationships that govern their efficacy.

The pyrrolopyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors. The introduction of halogens, such as chlorine, bromine, and iodine, at specific positions on this heterocyclic system can profoundly influence a compound's biological activity. This effect is often attributed to a combination of factors, including steric bulk, electronegativity, and the ability to form halogen bonds, which can lead to altered binding affinities for target proteins.

Comparative Potency: A Tale of Two Scaffolds

Experimental data consistently demonstrates that halogenation can significantly boost the antiproliferative and kinase inhibitory potency of pyrrolopyrimidine derivatives. Below, we compare the half-maximal inhibitory concentrations (IC50) of several halogenated and their corresponding non-halogenated parent compounds.

Antiproliferative Activity

The introduction of halogens, particularly at the C7 position of the pyrrolo[3,2-d]pyrimidine core, has been shown to dramatically increase cytotoxicity in various cancer cell lines.

Compound PairStructureHalogenationCell LineIC50 (µM)Fold Improvement
Pair 1 Pyrrolo[3,2-d]pyrimidineNon-halogenatedHeLa19 ± 3[1]-
7-Iodo-pyrrolo[3,2-d]pyrimidineC7-IodoHeLa0.92 ± 0.04[1]~21x
Pair 2 2,4-Dichloro-pyrrolo[3,2-d]pyrimidineC2, C4-DichloroL1210>10[2]-
2,4-Dichloro-7-iodo-pyrrolo[3,2-d]pyrimidineC2, C4-Dichloro, C7-IodoL12100.48 ± 0.05[2]>20x

Table 1: Comparison of antiproliferative activity (IC50) of non-halogenated and halogenated pyrrolo[3,2-d]pyrimidine derivatives.

Kinase Inhibitory Activity

Beyond cellular proliferation, halogenation also enhances the direct inhibitory activity against specific kinases. For instance, in a series of pyrrolo[2,3-d]pyrimidine derivatives targeting Janus kinases (JAKs), the introduction of an iodine atom resulted in a potent and selective inhibitor.

CompoundHalogenationTarget KinaseIC50 (nM)
Non-halogenated analog-JAK1>1000
Compound 23a IodineJAK172[3]
JAK2>1000
JAK3>1000
TYK2>1000

Table 2: Kinase inhibitory activity (IC50) of a halogenated pyrrolo[2,3-d]pyrimidine derivative against the JAK family of kinases.[3]

The "Halogen Effect": Understanding the Mechanism of Enhanced Potency

The observed increase in potency upon halogenation can be attributed to several key molecular interactions:

  • Halogen Bonding: Halogen atoms can act as electrophilic "σ-hole" donors, forming non-covalent interactions with electron-rich atoms like oxygen and nitrogen in the protein's active site. This can lead to a more stable drug-target complex.

  • Hydrophobic Interactions: The lipophilic nature of halogens can enhance hydrophobic interactions within the binding pocket, contributing to tighter binding.

  • Steric Effects: The size of the halogen atom can influence the conformation of the inhibitor and its fit within the active site, potentially leading to more favorable binding geometries.

Signaling Pathways Targeted by Pyrrolopyrimidine Inhibitors

Pyrrolopyrimidine inhibitors have been developed to target a range of kinases implicated in critical cellular signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for rational drug design and for predicting the cellular effects of these inhibitors.

Signaling_Pathways cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras activates PI3K PI3K RTK->PI3K activates JAK Janus Kinase (JAK) STAT STAT JAK->STAT phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT->Transcription Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->RTK Inhibitor->JAK Inhibitor->PI3K Inhibitor->Akt

Figure 1: Key signaling pathways targeted by pyrrolopyrimidine inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the potency of pyrrolopyrimidine inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.

Kinase_Assay_Workflow start Start reagents Prepare kinase, substrate, ATP, and inhibitor solutions start->reagents incubation Incubate kinase with varying inhibitor concentrations reagents->incubation reaction Initiate reaction by adding ATP/substrate mix incubation->reaction detection Measure kinase activity (e.g., phosphorylation) reaction->detection analysis Calculate IC50 values detection->analysis end End analysis->end

Figure 2: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the purified kinase, a specific peptide substrate, ATP, and the test inhibitor (halogenated or non-halogenated pyrrolopyrimidine) at various concentrations in an appropriate assay buffer.

  • Incubation: In a microplate, incubate the kinase with serially diluted concentrations of the inhibitor for a defined period to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Detection: After a set incubation time, stop the reaction and measure the extent of substrate phosphorylation. This can be done using various methods, such as radioactivity (32P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection of the phosphorylated substrate (e.g., ELISA).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Antiproliferative Assay

This assay measures the ability of a compound to inhibit the growth and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a specified period (typically 48-72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or a cell-counting-based method.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Western Blot Analysis of Signaling Pathway Modulation

This technique is used to assess the effect of an inhibitor on the phosphorylation status of key proteins within a signaling pathway.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-Akt, phospho-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading differences.

Conclusion

The strategic halogenation of the pyrrolopyrimidine scaffold is a powerful tool for medicinal chemists seeking to enhance the potency of kinase inhibitors. The data clearly indicates that the introduction of halogens can lead to substantial improvements in both antiproliferative and direct kinase inhibitory activities. A thorough understanding of the underlying structure-activity relationships and the specific signaling pathways involved is paramount for the rational design of next-generation, highly effective therapeutic agents. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these promising compounds.

References

Navigating the Maze: A Comparative Guide to Mass Spectrometry Fragmentation Analysis of Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the structural elucidation of novel compounds is a critical step. Pyrrolo[2,3-d]pyrimidine derivatives, a vital scaffold in medicinal chemistry, present unique analytical challenges. This guide provides an objective comparison of mass spectrometry fragmentation patterns for these derivatives, supported by experimental data, to aid in their characterization.

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged structure found in numerous kinase inhibitors and other therapeutic agents. Understanding its fragmentation behavior under mass spectrometric analysis is paramount for metabolite identification, impurity profiling, and overall structural confirmation. This guide delves into the fragmentation patterns observed under different ionization techniques and compares the utility of mass spectrometry with other analytical methods.

Electrospray Ionization (ESI): A Soft Approach to Fragmentation

Electrospray ionization (ESI) is the most commonly employed ionization technique for the analysis of pyrrolo[2,3-d]pyrimidine derivatives, largely due to its soft nature and compatibility with liquid chromatography. In positive ion mode, these compounds readily form protonated molecules, [M+H]+. Collision-induced dissociation (CID) of these precursor ions in tandem mass spectrometry (MS/MS) experiments provides structurally informative fragment ions.

The fragmentation pathways are heavily influenced by the nature and position of substituents on the pyrrolo[2,3-d]pyrimidine core. For many kinase inhibitors, which often feature complex side chains, the initial fragmentation events typically involve the cleavage of bonds connecting these substituents to the core.

Table 1: ESI-MS/MS Fragmentation of Key Pyrrolo[2,3-d]pyrimidine-Based Drugs

CompoundPrecursor Ion (m/z)Key Fragment Ions (m/z)Predominant Fragmentation Pathway
Ruxolitinib 307.1186.0Cleavage of the C-N bond linking the cyclopentylpropanenitrile moiety to the pyrazole ring.[1]
Tofacitinib 313.3149.2Fragmentation of the piperidine and cyanoacetamide moieties.[2][3]

Electron Ionization (EI): A Harder Look at the Core Structure

Due to the generally low volatility of many complex pyrrolo[2,3-d]pyrimidine derivatives, Electron Ionization (EI) is less frequently used than ESI. However, for more volatile or derivatized analogs, EI can provide valuable information about the core heterocyclic structure due to its more energetic nature, which induces more extensive fragmentation.

Systematic EI fragmentation studies on a wide range of pyrrolo[2,3-d]pyrimidine derivatives are scarce in the literature. However, by examining the fragmentation of related heterocyclic systems like indoles and pyrimidines, we can propose likely fragmentation pathways. The fragmentation would likely initiate with the loss of substituents, followed by characteristic cleavages of the pyrimidine and pyrrole rings.

Table 2: Proposed EI Fragmentation Pathways for a Generic Substituted Pyrrolo[2,3-d]pyrimidine

Fragmentation StepNeutral LossResulting Fragment
1. Loss of Substituent (R1)•R1[M - R1]+
2. Loss of Substituent (R2)•R2[M - R2]+
3. Pyrimidine Ring CleavageHCNFission of the N1-C2 and C4-C5 bonds.
4. Pyrrole Ring CleavageHCNFission of the N7-C6 and C4-C5 bonds.
5. Retro-Diels-Alder (RDA)C2H2N2Cleavage of the pyrimidine ring.

Experimental Protocols

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for Kinase Inhibitors

A typical experimental setup for the analysis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors involves reverse-phase liquid chromatography coupled to a tandem mass spectrometer.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

    • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over several minutes.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis. Multiple Reaction Monitoring (MRM) is used for quantification.

    • Collision Gas: Argon or nitrogen.

    • Collision Energy: Optimized for each compound to achieve characteristic fragmentation.

Direct Infusion Electron Ionization Mass Spectrometry (EI-MS)

For volatile or derivatized pyrrolo[2,3-d]pyrimidine derivatives, direct infusion EI-MS can be employed.

  • Sample Introduction: The sample is introduced directly into the ion source via a heated probe.

  • Ionization Energy: Typically 70 eV to induce reproducible fragmentation patterns.

  • Analyzer: A quadrupole, time-of-flight, or magnetic sector analyzer can be used to separate the fragment ions.

Visualizing the Process: Workflows and Pathways

experimental_workflow Experimental Workflow for Mass Spec Analysis cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation dissolve Dissolve Derivative in Suitable Solvent dilute Dilute to Appropriate Concentration dissolve->dilute lc_separation LC Separation (for ESI) dilute->lc_separation ionization Ionization (ESI or EI) lc_separation->ionization ms1 MS1: Precursor Ion Selection ionization->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Fragment Ion Analysis cid->ms2 spectrum Mass Spectrum Generation ms2->spectrum pathway Fragmentation Pathway Elucidation spectrum->pathway structure Structural Confirmation pathway->structure

A generalized workflow for the mass spec analysis of pyrrolo[2,3-d]pyrimidine derivatives.

fragmentation_pathway Proposed ESI-MS/MS Fragmentation of a Substituted Pyrrolo[2,3-d]pyrimidine cluster_substituent_loss Side Chain Fragmentation cluster_ring_cleavage Core Ring Cleavage precursor [M+H]+ frag1 [M+H - R1]+ precursor->frag1 - R1 frag2 [M+H - R2]+ precursor->frag2 - R2 frag3 Loss of HCN frag1->frag3 frag2->frag3 frag4 Loss of C2H2N2 frag3->frag4

A common fragmentation pathway for a generic pyrrolo[2,3-d]pyrimidine derivative.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, it is often used in conjunction with other analytical techniques for unambiguous structure elucidation.

Table 3: Comparison of Analytical Techniques for Pyrrolo[2,3-d]pyrimidine Analysis

TechniqueAdvantagesDisadvantages
Mass Spectrometry (MS) High sensitivity, provides molecular weight and fragmentation information, suitable for complex mixtures (with LC/GC).Isomeric compounds can be difficult to distinguish, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of atoms and their connectivity, essential for de novo structure elucidation and stereochemistry.Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules.
X-ray Crystallography Provides the absolute 3D structure of a molecule.Requires a single crystal of sufficient quality, not suitable for all compounds.
Infrared (IR) Spectroscopy Provides information about the functional groups present in a molecule.Limited information on the overall structure, can be ambiguous for complex molecules.

In practice, a combination of these techniques is often employed. Mass spectrometry provides the initial molecular formula and key structural motifs through fragmentation. NMR spectroscopy then allows for the detailed mapping of the molecular skeleton and the precise placement of substituents. For novel compounds, X-ray crystallography provides the ultimate confirmation of the structure, if a suitable crystal can be obtained.

Conclusion

The mass spectrometric analysis of pyrrolo[2,3-d]pyrimidine derivatives is a cornerstone of their characterization in drug discovery and development. Electrospray ionization is the preferred method for most applications, yielding fragmentation patterns dominated by the loss of side chains. While less common, electron ionization can provide complementary information on the core heterocyclic structure. By understanding the principles of fragmentation and utilizing a multi-technique approach that includes NMR and, where possible, X-ray crystallography, researchers can confidently elucidate the structures of these vital therapeutic compounds.

References

Navigating the Synthesis of Potent Kinase Inhibitors: A Comparative Guide to 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of key intermediates is a critical step in the synthesis of novel therapeutics. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine stands as a pivotal building block, particularly in the development of Janus kinase (JAK) inhibitors for treating autoimmune diseases and cancers. This guide provides an objective comparison of this key intermediate with its close analogs, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, supported by experimental data and detailed protocols to inform your research and development endeavors.

The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established scaffold in medicinal chemistry due to its structural similarity to adenine, allowing it to effectively compete for the ATP-binding sites of various kinases. The strategic placement of halogen atoms on this scaffold provides crucial handles for synthetic diversification, enabling the generation of libraries of potent and selective inhibitors.

Comparative Analysis of Physicochemical Properties and Purity

A thorough understanding of the physical and chemical characteristics of these intermediates is paramount for their effective use in synthesis. The following table summarizes the key properties of this compound and its analogs based on commercially available data. Purity levels, a critical factor for reproducible results, are also compared.

PropertyThis compound4-Chloro-7H-pyrrolo[2,3-d]pyrimidine2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
CAS Number 22276-95-5[1]3680-69-1[2][3]90213-66-4[4][5]
Molecular Formula C₆H₃BrClN₃[1]C₆H₄ClN₃[3]C₆H₃Cl₂N₃
Molecular Weight 232.47 g/mol [1]153.57 g/mol 188.01 g/mol [4]
Appearance White to off-white powderWhite to almost white powder[2]Crystalline solid[6]
Melting Point 221-225 °C[1]~170-175 °C247-250 °C[6]
Solubility Slightly soluble in water[1]Sparingly soluble in water, soluble in DMSO, DMF, and ethanolSlightly soluble in water, soluble in DMSO, ethyl acetate, and methanol.[7]
Purity (Typical) ≥98% to ≥99%[8]≥98% to ≥99%[2]≥95% to ≥98%[6][9]

Reactivity and Performance in Synthetic Applications

The halogen substituents on the pyrrolo[2,3-d]pyrimidine core dictate the reactivity and synthetic utility of these intermediates. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, a key reaction for introducing various side chains. The bromine atom at the 5-position in this compound offers an additional, and often more reactive, site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. This dual halogenation provides synthetic chemists with greater flexibility in designing convergent synthetic routes.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[10] This suggests that the C-Br bond at the 5-position will be more reactive than the C-Cl bond at the 4-position, allowing for selective functionalization. The C4 and C6 positions on the pyrimidine ring are generally the most susceptible to oxidative addition in these reactions.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the synthesis of the title compound and its analogs.

Synthesis of this compound

This procedure involves the bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent)

  • N-Bromosuccinimide (NBS) (1 equivalent)

  • Chloroform

Procedure:

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 30 g, 0.2 mol) in chloroform (75 mL).[8]

  • Add N-Bromosuccinimide (e.g., 3.5 g, 0.02 mol) to the solution.[8]

  • Reflux the resulting mixture for 1 hour.[8]

  • After cooling to room temperature, a precipitate will form.[8]

  • Collect the precipitate by filtration.[8]

  • Dry the solid under reduced pressure to obtain this compound.[8]

Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

A common method for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Carefully add 7H-pyrrolo[2,3-d]pyrimidin-4-ol to an excess of phosphorus oxychloride.

  • Heat the mixture at reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

This synthesis can be achieved from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

  • Toluene

Procedure:

  • To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (e.g., 10.0 g, 66.2 mmol) in toluene (30 ml), slowly add phosphorus oxychloride (18.5 ml, 198.5 mmol).[7]

  • Warm the reaction mixture to 70 °C.[7]

  • Add N,N-Diisopropylethylamine (23.0 ml, 132.3 mmol) dropwise over 2.5 hours.[7]

  • After the reaction is complete, filter the mixture through diatomaceous earth.[7]

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 75 ml).[7]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Concentrate the solution under reduced pressure to afford 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[7]

Application in Kinase Inhibitor Synthesis: The JAK-STAT Pathway

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a key component of several approved JAK inhibitors, such as Tofacitinib and Ruxolitinib. These drugs function by inhibiting the Janus kinases, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary route for signal transduction for numerous cytokines and growth factors, playing a central role in immunity, cell proliferation, and differentiation. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including rheumatoid arthritis, psoriasis, and myelofibrosis.

The synthesis of these inhibitors often involves a crucial cross-coupling reaction at the 4-position of the pyrrolo[2,3-d]pyrimidine core. The presence of a bromine atom at the 5-position, as in this compound, allows for further diversification of the molecule, which can be exploited to fine-tune the selectivity and pharmacokinetic properties of the final drug candidate.

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor Binding STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation

A simplified diagram of the JAK-STAT signaling pathway.

Experimental Workflow for Kinase Inhibitor Synthesis

The general workflow for utilizing these pyrrolo[2,3-d]pyrimidine intermediates in the synthesis of a kinase inhibitor is outlined below. This typically involves a key cross-coupling step followed by deprotection and final modification.

Synthesis_Workflow Start 5-Bromo-4-chloro-7H- pyrrolo[2,3-d]pyrimidine Step1 Suzuki or Sonogashira Coupling at C4 Start->Step1 Intermediate1 4-Substituted Intermediate Step1->Intermediate1 Step2 Further Functionalization at C5 (optional) Intermediate1->Step2 Intermediate2 Fully Functionalized Core Step2->Intermediate2 Step3 Deprotection and/or Final Modification Intermediate2->Step3 FinalProduct Kinase Inhibitor Step3->FinalProduct

References

A Head-to-Head Battle of Bioisosteres: Pyrrolo[2,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the privileged scaffolds in medicinal chemistry, the pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine cores have garnered significant attention. Both are recognized as purine isosteres, enabling them to effectively interact with a multitude of biological targets, particularly protein kinases. This guide provides an objective, data-driven comparison of these two scaffolds, delving into their synthesis, chemical properties, biological activities, and clinical significance to aid in the rational design of next-generation therapeutics.

The pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine ring systems are bicyclic heterocycles that mimic the natural purine core of adenosine triphosphate (ATP). This structural similarity allows them to function as competitive inhibitors at the ATP-binding site of numerous enzymes, most notably protein kinases, which are pivotal regulators of cellular processes and frequently implicated in diseases such as cancer and inflammation. The subtle difference in the five-membered ring—a pyrrole in the former and a pyrazole in the latter—imparts distinct electronic and steric properties that can significantly impact their biological activity, selectivity, and pharmacokinetic profiles.

At a Glance: Structural and Physicochemical Distinctions

PropertyPyrrolo[2,3-d]pyrimidinePyrazolo[3,4-d]pyrimidine
Core Structure Pyrrole ring fused to a pyrimidine ringPyrazole ring fused to a pyrimidine ring
Hydrogen Bond Donors/Acceptors The pyrrole NH group provides a hydrogen bond donor, while the pyrimidine nitrogens act as acceptors.The pyrazole ring contains two nitrogen atoms, one of which can act as a hydrogen bond donor, and the other as an acceptor, in addition to the pyrimidine nitrogens.
Electronic Nature The pyrrole ring is electron-rich.The pyrazole ring is also electron-rich, but the presence of two nitrogen atoms can influence its electronic distribution and potential for interactions.
Solubility Generally, these compounds exhibit poor aqueous solubility, a common challenge in drug development.Similar to their pyrrolo counterparts, pyrazolo[3,4-d]pyrimidines often face solubility challenges that may require formulation strategies to overcome.[1]

Performance in Action: A Comparative Look at Kinase Inhibition

A direct comparison of the inhibitory activities of pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds against the same kinase target provides invaluable insights for scaffold selection. A study focusing on Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors offers a clear head-to-head comparison.

ScaffoldCompound ExampleTarget KinaseIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidineCompound 1 EGFR10Traxler, P. et al. (1997)
Pyrazolo[3,4-d]pyrimidineCompound 2 EGFR30Traxler, P. et al. (1997)

In this specific comparison, the pyrrolo[2,3-d]pyrimidine analog (Compound 1 ) demonstrated a 3-fold higher potency against EGFR than its pyrazolo[3,4-d]pyrimidine counterpart (Compound 2 ), suggesting a more favorable interaction with the kinase's active site. However, it is crucial to note that the optimal scaffold can be target-dependent, and extensive structure-activity relationship (SAR) studies are necessary for each specific kinase.

Expanding the Scope: Activity Against Various Kinase Targets

Both scaffolds have been successfully employed to generate potent inhibitors against a wide array of kinases. The following table summarizes the inhibitory activities of representative compounds from each class against different kinase targets, as reported in various studies.

ScaffoldCompoundTarget Kinase(s)IC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidine TofacitinibJAK1, JAK2, JAK31.2, 1.1, 2.0Flanagan, M. E. et al. (2010)
RuxolitinibJAK1, JAK23.3, 2.8Quintás-Cardama, A. et al. (2010)
Compound 59 RET, RET (V804M)1.8, 4.2Padmavathi, G. et al. (2020)[2]
Compound 12i EGFR (T790M)0.21Li, D. et al. (2021)[3]
Pyrazolo[3,4-d]pyrimidine IbrutinibBTK0.5Pan, Z. et al. (2007)
R406 (Fostamatinib)Syk41Braselmann, S. et al. (2006)
Compound 33 FLT3, VEGFR21.3, 2.5Chen, H. et al. (2013)
Compound 14 CDK2/cyclin A257El-Adl, K. et al. (2022)[4]

This data highlights the versatility of both scaffolds in targeting diverse kinases with high potency. The choice of scaffold will ultimately depend on the specific kinase being targeted and the desired selectivity profile.

Navigating the Cell: Comparative Cytotoxicity

The in vitro cytotoxic activity of compounds derived from these scaffolds against various cancer cell lines is a critical measure of their therapeutic potential.

ScaffoldCompoundCell LineIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidine Compound 8g HT-29 (Colon Cancer)4.01Eid, E. E. et al. (2023)
Compound 12i HCC827 (NSCLC, EGFR mutant)0.047Li, D. et al. (2021)
Pyrazolo[3,4-d]pyrimidine Compound 1a A549 (Lung Cancer)2.24Wang, Y. et al. (2016)
Compound 12b A549 (Lung Cancer)8.21Abdellatif, K. R. A. et al. (2022)

These results demonstrate that both scaffolds can be elaborated to produce compounds with potent anticancer activity. Notably, the pyrrolo[2,3-d]pyrimidine derivative 12i exhibits exceptional potency against an EGFR-mutant non-small cell lung cancer cell line.

In the Clinic: Approved Drugs and Clinical Candidates

The ultimate validation of a scaffold's utility lies in its successful translation into clinical therapies. Both the pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds are present in several FDA-approved drugs and numerous clinical candidates.

Approved Drugs Featuring the Pyrrolo[2,3-d]pyrimidine Scaffold:

  • Tofacitinib (Xeljanz®): An inhibitor of Janus kinases (JAKs) for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.

  • Ruxolitinib (Jakafi®): A JAK1 and JAK2 inhibitor used to treat myelofibrosis and polycythemia vera.

  • Baricitinib (Olumiant®): A JAK inhibitor for the treatment of rheumatoid arthritis.

Approved Drugs Featuring the Pyrazolo[3,4-d]pyrimidine Scaffold:

  • Ibrutinib (Imbruvica®): A Bruton's tyrosine kinase (BTK) inhibitor for the treatment of various B-cell malignancies.

  • Fostamatinib (Tavalisse®): A spleen tyrosine kinase (Syk) inhibitor for the treatment of chronic immune thrombocytopenia.

The clinical success of these drugs underscores the therapeutic potential inherent in both scaffolds.

Experimental Protocols: A Guide to Key Assays

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key experiments cited in this comparison guide.

In Vitro Kinase Inhibition Assay (Luminescent)

This protocol describes a common method for measuring the enzymatic activity of a kinase and the inhibitory potential of test compounds.

Materials:

  • Purified recombinant kinase (e.g., EGFR, JAKs)

  • Kinase substrate (e.g., a specific peptide or protein)

  • Adenosine Triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Reaction Setup: In a multi-well plate, add the test compound dilutions.

  • Add a solution containing the kinase enzyme to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.

  • Initiate Reaction: Start the kinase reaction by adding a solution containing the kinase substrate and ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Cell Proliferation Assay (MTT)

This colorimetric assay is widely used to assess the effect of compounds on cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, HT-29)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a test compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Test compound formulated in a suitable vehicle

  • Vehicle control

  • Calipers for tumor measurement

  • Appropriate animal housing and care facilities

Procedure:

  • Tumor Implantation: Subcutaneously implant a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth.

  • Randomization and Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, test compound at different doses, and a positive control if available).

  • Drug Administration: Administer the test compound and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement and Body Weight: Measure the tumor volume and body weight of each mouse 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) ADP ADP Receptor_Tyrosine_Kinase->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds ATP ATP ATP->Receptor_Tyrosine_Kinase Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Downstream_Signaling->Gene_Expression Inhibitor Pyrrolo[2,3-d]pyrimidine or Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP Binding

Caption: Simplified signaling pathway of a receptor tyrosine kinase and the mechanism of inhibition by ATP-competitive inhibitors.

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound Library (Pyrrolopyrimidines & Pyrazolopyrimidines) Primary_Screening Primary Kinase Assay (High-Throughput) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Hit_Identification->Compound_Library No Dose_Response IC50 Determination (Dose-Response Curves) Hit_Identification->Dose_Response Yes Selectivity_Profiling Kinase Selectivity Profiling (Panel of Kinases) Dose_Response->Selectivity_Profiling Cell-Based_Assays Cellular Assays (Proliferation, Apoptosis) Selectivity_Profiling->Cell-Based_Assays Lead_Optimization Lead Optimization (SAR Studies) Cell-Based_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for the screening and development of kinase inhibitors.

Conclusion: Making an Informed Choice

Both pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds are undeniably powerful starting points for the development of novel therapeutics, particularly kinase inhibitors. The choice between them is not straightforward and depends on a multitude of factors, including the specific biological target, the desired selectivity profile, and the overall drug-like properties of the resulting compounds.

The pyrrolo[2,3-d]pyrimidine scaffold has demonstrated exceptional success in the development of JAK inhibitors, while the pyrazolo[3,4-d]pyrimidine core is prominent in inhibitors of BTK and Syk. This suggests that the subtle structural and electronic differences between the two scaffolds can be exploited to achieve target-specific potency and selectivity.

Ultimately, a thorough understanding of the structure-activity relationships for both scaffolds against the target of interest, coupled with a comprehensive evaluation of their ADME (absorption, distribution, metabolism, and excretion) properties, will guide the rational selection of the optimal scaffold for a given drug discovery program. This comparative guide serves as a foundational resource to inform these critical decisions and accelerate the development of innovative medicines.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. Key hazard statements include:

  • H301: Toxic if swallowed[1]

  • H315: Causes skin irritation[2][3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[2][3]

Immediate action in case of exposure is critical. If swallowed, immediately call a poison center or doctor[2][3]. In case of skin or eye contact, rinse cautiously with water for several minutes[2][3]. If inhaled, move the person to fresh air[4].

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact[5].

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood[2][3]. If dust or aerosols may be generated, a respirator is necessary.

III. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight232.47 g/mol [1]
Melting Point221-225 °C[1]
Boiling Point384.3 °C at 760 mmHg[1]
Flash Point186.2 °C[1]

IV. Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers must be handled as hazardous waste.

StepProcedure
1. Waste Collection Collect waste this compound in a designated, properly labeled, and sealed container.
2. Spill Management In case of a spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[2][3] Transfer the absorbed material into an airtight container for disposal.[2][3]
3. Container Disposal The original container and any liners must be disposed of as hazardous waste.[2] Do not reuse empty containers.
4. Waste Segregation Store the hazardous waste container away from incompatible materials.
5. Licensed Disposal Arrange for the disposal of the hazardous waste through a licensed waste disposal contractor.[2] Ensure compliance with all local, state, and federal regulations.
6. Decontamination Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical. Launder contaminated clothing before reuse.[6][7]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a well-ventilated area or fume hood A->B C Is this a chemical spill? B->C D Absorb with inert material C->D Yes F Place unused chemical and contaminated materials in hazardous waste container C->F No E Collect in a sealed, labeled hazardous waste container D->E G Store waste container in a designated secure area E->G H Arrange for pickup by a licensed waste disposal contractor G->H I Decontaminate work area and equipment H->I

References

Personal protective equipment for handling 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), handling protocols, and emergency procedures.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. The primary hazards include toxicity if swallowed, skin irritation, and respiratory irritation.[1] Adherence to the recommended PPE is mandatory to minimize exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects eyes from dust, splashes, and vapors.
Hand Protection Chemically impermeable gloves (e.g., Nitrile, Neoprene).Prevents skin contact with the chemical.
Skin Protection Laboratory coat and, if necessary, additional protective clothing.Minimizes the risk of skin exposure.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. For emergencies or in poorly ventilated areas, a NIOSH-approved respirator with an appropriate cartridge is necessary.Prevents inhalation of harmful dust and vapors.

Glove Selection and Breakthrough Time Considerations

Due to the halogenated nature of this compound, selecting the appropriate glove material is critical. There is limited specific breakthrough time data for this compound. However, data for similar halogenated organic compounds suggest that nitrile gloves may offer limited protection.

Glove MaterialBreakthrough Time (Estimated)Recommendations and Considerations
Nitrile Rubber < 60 minutes (Potentially much shorter for direct, prolonged contact)Suitable for short-term splash protection only. It is recommended to double-glove. If contact occurs, gloves should be changed immediately.
Neoprene Generally offers better resistance to a broader range of chemicals than nitrile.Recommended for operations with a higher risk of direct contact.
Butyl Rubber Often provides good protection against a wide variety of chemicals.Consider for extensive handling or in situations with a high risk of exposure.

Note: The breakthrough times are estimates based on data for similar chemical classes. It is crucial to consult the glove manufacturer's specific chemical resistance data for the gloves being used.

Operational Plan: Step-by-Step Handling Procedure

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_area 1. Designate Work Area (Fume Hood) gather_materials 2. Gather Materials (Chemical, Solvents, Glassware) prep_area->gather_materials don_ppe 3. Don Appropriate PPE (Lab coat, Goggles, Double Gloves) gather_materials->don_ppe weigh 4. Weigh Compound (In fume hood, on a tared weigh boat) don_ppe->weigh transfer 5. Transfer to Reaction Vessel (Carefully, avoid creating dust) weigh->transfer reaction 6. Perform Experimental Procedure (Maintain ventilation and containment) transfer->reaction decontaminate 7. Decontaminate Glassware and Surfaces (Using appropriate solvent) reaction->decontaminate segregate_waste 8. Segregate Waste (Solid, Liquid, Sharps) decontaminate->segregate_waste doff_ppe 9. Doff PPE Correctly (Avoid self-contamination) segregate_waste->doff_ppe

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of the title compound. All steps must be performed in a certified chemical fume hood while wearing the appropriate PPE.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-Bromosuccinimide (NBS)

  • Chloroform

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in chloroform.

  • Slowly add N-bromosuccinimide to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for approximately one hour.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with a small amount of cold chloroform.

  • Dry the product under reduced pressure to obtain this compound.[1]

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety. All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Disposal Steps:

Waste TypeCollection ProcedureDisposal Method
Solid Waste Collect all contaminated solid materials (e.g., gloves, weigh boats, paper towels) in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.Dispose of through your institution's hazardous waste management program as halogenated organic solid waste.
Liquid Waste Collect all liquid waste, including the reaction filtrate and any solvent used for cleaning glassware, in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.Dispose of through your institution's hazardous waste management program. Do not pour down the drain.
Sharps Waste Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container.Dispose of as hazardous sharps waste according to institutional protocols.

Decontamination Procedure:

  • All glassware and equipment should be rinsed with a suitable solvent (e.g., acetone, ethanol) in the fume hood. The rinsate must be collected as halogenated liquid waste.

  • The work area within the fume hood should be wiped down with a cloth dampened with a suitable solvent, and the cloth disposed of as solid hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them half a liter of water to drink. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]

Spill Response

  • Minor Spill (in a fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area as described above.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and your laboratory supervisor.

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's environmental health and safety department for assistance with the cleanup.

By adhering to these safety protocols and procedures, you can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.